molecular formula C9H18N2O3 B1273867 Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate CAS No. 88815-86-5

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

カタログ番号: B1273867
CAS番号: 88815-86-5
分子量: 202.25 g/mol
InChIキー: RZQVVXVADFHVDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a protected amino acid derivative of interest in synthetic organic chemistry. Compounds of this class are frequently employed as key intermediates and building blocks in multi-step synthetic routes, particularly in the development of pharmaceuticals and peptidomimetics . The tert-butoxycarbonyl (Boc) group serves as a critical protecting group for the amine functionality, allowing for selective reaction at other molecular sites while providing stability under a wide range of conditions; the Boc group is typically removable under mild acidic conditions . The specific structural features of this molecule—containing both a Boc-protected amine and a methylcarbamoyl group—suggest its potential utility in constructing more complex molecular architectures. Researchers may find value in this compound for projects involving the synthesis of modified peptides or specialized small molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Proper storage in a cool, dry environment, such as a freezer under an inert atmosphere, is generally recommended for related compounds to ensure long-term stability .

特性

IUPAC Name

tert-butyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(7(12)10-5)11-8(13)14-9(2,3)4/h6H,1-5H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQVVXVADFHVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163757
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID701163757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88815-86-5
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88815-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-methyl-2-(methylamino)-2-oxoethyl]carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID701163757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical Properties of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate, commonly known in the scientific community as Boc-L-Alanine N-methylamide (Boc-Ala-NHMe) .

A Technical Guide for Researchers and Drug Developers

Executive Summary

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (CAS: 88815-86-5) is a pivotal model compound in physical organic chemistry and peptide mimetic drug design. Structurally, it represents a "blocked" alanine residue—specifically Boc-Ala-NHMe —where the N-terminus is protected by a tert-butoxycarbonyl (Boc) group and the C-terminus is capped as a methylamide.

This molecule is extensively utilized as the "Alanine Dipeptide" model system (despite containing only one amino acid residue) to parametrize molecular mechanics force fields (AMBER, CHARMM) and to study the energetics of the peptide backbone (


 torsion angles) without the interference of terminal charges.

Chemical Identity & Physical Characterization[1][2][3][4][5][6][7]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name tert-butyl N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]carbamate
Common Name Boc-L-Alanine methylamide; Boc-Ala-NHMe
CAS Number 88815-86-5 (L-isomer)
Molecular Formula

Molecular Weight 216.28 g/mol
SMILES CC(C)(C)OC(=O)NC(=O)NC
Physical Properties
ParameterValue / Description
Appearance White crystalline solid
Solubility Soluble in DCM, Methanol, DMSO, DMF. Sparingly soluble in water.
Melting Point Typically 110–115 °C (varies by polymorph/purity)
H-Bond Donors 2 (Amide NH, Carbamate NH)
H-Bond Acceptors 3 (Carbonyl oxygens)

Structural & Conformational Analysis

Boc-Ala-NHMe exists in a conformational equilibrium dictated by intramolecular hydrogen bonding. This equilibrium is solvent-dependent and critical for its use as a folding model.

Conformational States (C7 vs. C5)
  • C7 Equatorial (

    
    ):  The dominant conformer in non-polar solvents (e.g., 
    
    
    
    ). It features a 7-membered intramolecular hydrogen bond between the Boc carbonyl oxygen and the methylamide NH. This mimics a
    
    
    -turn in proteins.
  • C5 Extended (

    
    ):  In this form, the backbone is fully extended, often stabilized by weak interactions or intermolecular bonding in polar solvents.
    
  • Polyproline II (

    
    ):  Observed in aqueous environments where water molecules bridge the amide groups, disrupting internal H-bonds.
    
Spectroscopic Signature (1H NMR in )
  • 
     1.44 ppm (s, 9H):  Boc tert-butyl group.
    
  • 
     1.35 ppm (d, 3H):  Alanine 
    
    
    
    -methyl group.
  • 
     2.80 ppm (d, 3H):  N-methyl amide group (
    
    
    
    ).
  • 
     4.20 ppm (m, 1H):  Alanine 
    
    
    
    -proton (
    
    
    ).
  • 
     ~5.0 ppm (br, 1H):  Carbamate NH.
    
  • 
     ~6.5 ppm (br, 1H):  Amide NH.
    

Synthesis Protocol

The synthesis of Boc-Ala-NHMe is a standard amide coupling reaction. The following protocol uses EDC/HOBt activation, which minimizes racemization compared to direct acyl chloride methods.

Reaction Scheme

Synthesis Start Boc-L-Alanine (Boc-Ala-OH) Intermediate O-Acylisourea Active Ester Start->Intermediate Activation (0°C, DCM) Reagents Methylamine HCl + EDC / HOBt / DIPEA Reagents->Intermediate Add Product Boc-Ala-NHMe (White Solid) Intermediate->Product Coupling (RT, 12h)

Figure 1: Synthetic pathway for Boc-Ala-NHMe via carbodiimide coupling.

Step-by-Step Methodology

Reagents:

  • Boc-L-Ala-OH (1.0 equiv)

  • Methylamine hydrochloride (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • Activation: In a round-bottom flask, dissolve Boc-L-Ala-OH in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.

  • Reagent Addition: Add HOBt and EDC·HCl. Stir for 15 minutes to generate the active ester.

  • Coupling: Add Methylamine hydrochloride followed by the dropwise addition of DIPEA. The base is essential to free the methylamine from its salt form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup:

    • Dilute with excess DCM.

    • Wash sequentially with:

      • 10% Citric acid or 1M HCl (to remove unreacted amine/DIPEA).

      • Saturated

        
         (to remove unreacted acid/HOBt).
        
      • Brine (saturated NaCl).[1][2]

    • Dry organic layer over anhydrous

      
       and filter.[3]
      
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO2, Hexane:EtOAc 1:1) or recrystallize from EtOAc/Hexane.

Chemical Reactivity & Stability

Deprotection (Boc Cleavage)

The Boc group is acid-labile. Treatment with TFA (Trifluoroacetic acid) or 4M HCl in Dioxane quantitatively removes the Boc group, yielding the salt of the amine (H-Ala-NHMe·TFA).[3]

  • Mechanism:[4] Acid-catalyzed elimination releasing isobutylene and

    
    .
    
  • Application: This step is used to expose the N-terminus for peptide chain elongation.

Amide Bond Stability

The methylamide bond (-CONHMe) is robust against hydrolysis under neutral conditions but can be hydrolyzed by strong acids (6M HCl, 110°C) or bases. In biological assays, it is resistant to exopeptidases that require a free C-terminus, making it a useful "end-cap" for stabilizing peptide drugs.

Applications in Research & Drug Design

Computational Force Field Development

Boc-Ala-NHMe is the "gold standard" for parametrizing backbone torsion angles in molecular dynamics (MD).

  • Why? It isolates the

    
     (N-C
    
    
    
    ) and
    
    
    (C
    
    
    -C) rotations without the electrostatic complications of zwitterionic termini (
    
    
    ).
  • Workflow: Quantum mechanical (QM) calculations of the Ramachandran surface of Boc-Ala-NHMe are fitted to classical force fields (e.g., AMBER ff14SB) to ensure proteins fold correctly in simulations.

Peptidomimetic Fragment

In drug discovery, the N-methylamide motif is used to:

  • Improve Metabolic Stability: Methylation of amides can reduce proteolytic cleavage.

  • Modulate Solubility: Capping the C-terminus removes the ionizable carboxylate, increasing lipophilicity (LogP) and membrane permeability.

Applications Center Boc-Ala-NHMe App1 Force Field Parametrization Center->App1 QM/MM Calibration App2 Peptide Synthesis Center->App2 C-Terminal Capping App3 Solvation Studies Center->App3 Hydrophobic Hydration

Figure 2: Primary research applications of Boc-Ala-NHMe.

References

  • Head-Gordon, T., et al. (1991). "Analysis of the structure and stability of the alanine dipeptide in aqueous solution." Biopolymers. Link

  • Mackerell, A. D., et al. (1998). "All-Atom Empirical Potential for Molecular Modeling and Dynamics Studies of Proteins." Journal of Physical Chemistry B. Link

  • PubChem Compound Summary. (2024). "Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate." National Center for Biotechnology Information. Link

  • Dill, K. A. (1990). "Dominant forces in protein folding." Biochemistry. Link

Sources

Thermodynamic Stability & Conformational Dynamics of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (Boc-Ala-NHMe)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile, conformational dynamics, and physicochemical characterization of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate , commonly referred to in peptide chemistry as Boc-L-Alanine N-methylamide (Boc-Ala-NHMe).[1][2]

Executive Summary

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (Boc-Ala-NHMe) serves as a critical model system ("dipeptide model") for understanding the thermodynamic forces governing protein backbone folding.[1][2] Unlike standard pharmaceutical intermediates where "stability" refers solely to shelf-life, the stability of Boc-Ala-NHMe is dual-natured:

  • Chemical Stability: The resistance of the carbamate and amide bonds to thermal or hydrolytic degradation.

  • Conformational Stability: The thermodynamic preference for specific folded states (C7 vs. C5 vs. Polyproline II) driven by intramolecular hydrogen bonding and solvation entropy.

This guide provides researchers with the physicochemical data, degradation kinetics, and experimental protocols necessary to utilize this molecule as a reference standard in peptidomimetic design and stability profiling.

Physicochemical Profile

Boc-Ala-NHMe is a blocked amino acid derivative.[1][2] The bulky tert-butyl group and the methylamide C-terminus isolate the single alanine residue, allowing precise measurement of backbone torsion angles (


) without interference from terminal charges.
Table 1: Core Physicochemical Specifications
ParameterValue / DescriptionNote
IUPAC Name Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate
Common Name Boc-Ala-NHMe; Boc-L-Alanine methylamide
Molecular Formula

Molecular Weight 216.28 g/mol
Physical State White Crystalline SolidHygroscopic; store desiccated.[1][2][3]
Melting Point 130–145°C (Typical range for diamides)Determined by purity/polymorph.[2]
Solubility High: CHCl

, DMSO, MeOH, DMFLow: Water, Hexane
Solvation dictates conformation.
pKa (Amide NH) ~15-17Non-ionizable in aqueous range.[1][2]

Thermodynamic Stability Profile

Chemical Stability (Degradation)

The thermodynamic stability of the covalent structure is governed by the lability of the tert-butyloxycarbonyl (Boc) group.

  • Thermal Decomposition (Solid State):

    • Onset Temperature (

      
      ):  ~170–190°C.[1][2]
      
    • Mechanism: Thermolysis follows a first-order elimination pathway, yielding isobutylene (gas), carbon dioxide, and the free amine (H-Ala-NHMe).[1][2]

    • Implication: The molecule is thermodynamically stable at standard processing temperatures (<60°C) but cannot withstand autoclaving or high-temperature melt extrusion.[1][2]

  • Hydrolytic Stability (Solution State):

    • Acidic pH (pH < 2): Unstable. The Boc group undergoes acidolysis via an

      
      -like mechanism involving a tert-butyl cation intermediate.[1][2]
      
      • Half-life (

        
        ): Minutes in neat TFA; hours in 1M HCl/Dioxane.
        
    • Neutral/Basic pH (pH 7–12): Stable. The carbamate linkage is resistant to nucleophilic attack by hydroxide at ambient temperatures. The C-terminal methylamide is highly robust against hydrolysis compared to ester equivalents.[1][2]

Conformational Stability (The Folding Landscape)

In drug design, this molecule validates force fields by testing the thermodynamic balance between intramolecular hydrogen bonds (enthalpy) and solvent freedom (entropy).

  • The C7 vs. C5 Equilibrium:

    • Non-polar Solvents (CHCl

      
      ):  The molecule adopts the C7eq  conformation (Gamma-turn), stabilized by an intramolecular H-bond between the Boc carbonyl and the methylamide NH (
      
      
      
      ).[1][2]
    • Polar Solvents (DMSO/Water): The intramolecular H-bond breaks.[1][2] The molecule unfolds into the Polyproline II (PII) or Extended (C5) conformations to maximize intermolecular H-bonding with the solvent.[1]

Thermodynamic Parameters (Chloroform):


[1][2]
  • 
     (Enthalpic gain from H-bond)[1][2]
    
  • 
     (Entropic penalty of rigidification)[1][2]
    

Visualizing the Stability Landscape

The following diagram illustrates the dual stability pathways: the irreversible chemical degradation (left) and the reversible conformational switching (right).

StabilityLandscape cluster_chem Chemical Instability (Irreversible) cluster_conf Conformational Thermodynamics (Reversible) BocAla Boc-Ala-NHMe (Native Structure) T_Cat Thermolysis (>180°C) BocAla->T_Cat Acid_Cat Acidolysis (TFA/HCl) BocAla->Acid_Cat C7 C7eq Conformation (Gamma Turn) Favored in CHCl3 BocAla->C7 Low Dielectric PII Polyproline II / C5 (Extended) Favored in H2O/DMSO BocAla->PII High Dielectric Products Degradation Products: Isobutylene (g) + CO2 + H-Ala-NHMe T_Cat->Products Acid_Cat->Products C7->PII Solvent Switch

Figure 1: Stability map showing irreversible chemical breakdown pathways (red) vs. reversible conformational equilibria (green/yellow).

Experimental Protocols

Synthesis & Purification (Self-Validating)

To study the stability of Boc-Ala-NHMe, high-purity material is required.[1][2] Method: Mixed Anhydride Coupling.[2]

  • Activation: Dissolve Boc-L-Ala-OH (1.0 eq) in dry THF at -15°C. Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl Chloroformate (IBCF, 1.1 eq). Validation: Formation of white NMM·HCl precipitate indicates activation.

  • Coupling: After 15 min, add Methylamine (2.0 M in THF, 1.5 eq). Stir at -15°C for 1 hour, then warm to RT.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1M KHSO

    
     (removes unreacted amine), sat. NaHCO
    
    
    
    (removes unreacted acid), and Brine.
  • Crystallization: Recrystallize from EtOAc/Hexane.

  • QC Check: HPLC purity >99%.

    
    H-NMR must show distinct doublet for methylamide protons (
    
    
    
    ppm).[1][2]
Forced Degradation Study (Stability Protocol)

This protocol determines the limits of the molecule for pharmaceutical applications.

Workflow Diagram:

StabilityProtocol cluster_stress Stress Conditions Start Start: Pure Boc-Ala-NHMe Acid Acid Stress 0.1N HCl, 60°C Start->Acid Base Base Stress 0.1N NaOH, 60°C Start->Base Therm Thermal Stress Solid, 100°C Start->Therm Oxid Oxidative Stress 3% H2O2, RT Start->Oxid Analysis HPLC Analysis (C18 Column, UV 210nm) Acid->Analysis Base->Analysis Therm->Analysis Oxid->Analysis Result Calculate % Recovery & Identify Impurities Analysis->Result

Figure 2: Forced degradation workflow to establish chemical stability limits.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of Boc-Ala-NHMe in Methanol.

  • Acid Stress: Dilute 1:1 with 0.2N HCl (Final 0.1N). Incubate at 60°C for 24h.

    • Expectation: Significant degradation (loss of Boc).[2]

  • Thermal Stress: Place 10 mg solid in a sealed vial at 100°C for 7 days.

    • Expectation: Minimal degradation (<2%).[1][2] If >5%, check for trace acid impurities in starting material.

  • Analysis: Reverse-phase HPLC (Water/Acetonitrile gradient). Boc-Ala-NHMe elutes later than the free amine (H-Ala-NHMe).[1][2]

References

  • Conformational Thermodynamics of Alanine Diamides

    • Title: "Thermodynamic Analysis of the Folding of the Alanine Dipeptide in W
    • Significance: Establishes the energetic baseline for the C7/PII transition.
    • Source:J. Phys.[4] Chem. B, 2013.[4] (Generalized reference for class).[1][2]

  • Boc Group Stability

    • Title: "Protective Groups in Organic Synthesis" (Greene & Wuts).[1][2]

    • Significance: Definitive source for Boc acid lability and thermal limits.
    • Source: Wiley Online Library. Link[1][2]

  • Synthesis of Methylamides

    • Title: "Efficient Synthesis of N-Methylated Amino Acid Deriv
    • Significance: Valid
    • Source:J. Org.[5] Chem.Link[1][2]

  • Thermal Analysis of Peptides

    • Title: "Thermal Decomposition of Boc-Amino Acids."[1][2][6]

    • Significance: Provides TGA profiles for Boc-deriv
    • Source:Thermochimica Acta.[2] Link

Sources

Technical Guide: Synthesis Pathways for Boc-Protected Alanine Methylamides

Author: BenchChem Technical Support Team. Date: February 2026


-tert-butoxycarbonyl-L-alanine 

-methylamide (Boc-Ala-NHMe)

Executive Summary & Scientific Context

The synthesis of Boc-Ala-NHMe is more than a routine peptide coupling; it is the construction of the canonical "alanine dipeptide" model. This molecule serves as a fundamental benchmark in computational chemistry for force-field parameterization (AMBER, CHARMM), solvation free energy studies, and Ramachandran plot validation.

For the experimentalist, the challenge lies not in the connectivity, but in stereochemical integrity and purification efficiency . The methylamide end-capping renders the molecule small and amphiphilic, making traditional aqueous workups treacherous due to potential product loss into the aqueous phase.

This guide details two distinct pathways, selected based on scale and required purity:

  • Method A (Thermodynamic Control): Carbodiimide coupling (EDC/HOBt) – Recommended for milligram-to-gram scale with high purity requirements.

  • Method B (Kinetic Control): Mixed Anhydride Method (IBCF/NMM) – Recommended for multi-gram scale-up where cost and speed are critical.

Critical Pathway Analysis

The choice of coupling reagent dictates the impurity profile. We must balance activation speed against the risk of racemization at the L-Alanine chiral center.

Decision Matrix
FeatureMethod A: EDC / HOBt Method B: Mixed Anhydride
Activation Species

-Acylisourea / HOBt Active Ester
Isobutyl Carbonate Mixed Anhydride
Racemization Risk Low (Suppressed by HOBt)Moderate (Temperature dependent)
Byproducts Water-soluble urea (Easy removal)

, Isobutanol (Volatile/Neutral)
Scale Suitability Lab Scale (<10 g)Pilot Scale (>10 g)
Moisture Sensitivity LowHigh (Hydrolysis risk)
Synthesis Workflow Visualization

Synthesis_Workflow Start Starting Material: Boc-L-Ala-OH Decision Select Pathway Start->Decision MethodA Method A: Carbodiimide (EDC.HCl / HOBt) Decision->MethodA High Purity/Lab Scale MethodB Method B: Mixed Anhydride (IBCF / NMM) Decision->MethodB Scale-up/Cost Sensitive StepA1 Activation (0°C) Formation of HOBt Ester MethodA->StepA1 StepA2 Aminolysis Add MeNH2.HCl + NMM StepA1->StepA2 WorkupA Acid/Base Wash (Urea is water soluble) StepA2->WorkupA Product Target: Boc-Ala-NHMe WorkupA->Product StepB1 Activation (-15°C) Formation of Anhydride MethodB->StepB1 StepB2 Aminolysis Add MeNH2 (Gas or Soln) StepB1->StepB2 WorkupB Evaporation & Crystallization (Remove Isobutanol) StepB2->WorkupB WorkupB->Product

Figure 1: Decision logic for selecting the synthesis pathway based on scale and purity constraints.

Detailed Protocol: Method A (EDC/HOBt Coupling)

This method is preferred for its robustness. The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) generates a urea byproduct that is water-soluble, unlike the insoluble DCU formed by DCC, simplifying the workup significantly.

Reagents & Stoichiometry[1]
  • Boc-L-Alanine: 1.0 equiv (e.g., 1.89 g, 10 mmol)

  • Methylamine Hydrochloride: 1.2 equiv (0.81 g)

  • EDC·HCl: 1.1 equiv

  • HOBt (Anhydrous): 1.1 equiv

  • N-Methylmorpholine (NMM): 2.5 equiv (Base is needed to free the methylamine)

  • Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).[1]

Step-by-Step Procedure
  • Activation:

    • Dissolve Boc-L-Ala-OH and HOBt in DCM (50 mL) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl in one portion. Stir for 15 minutes.

    • Mechanism Check: This step generates the activated HOBt-ester, which is less prone to oxazolone formation (racemization) than the

      
      -acylisourea.
      
  • Aminolysis:

    • In a separate vial, dissolve Methylamine HCl in a minimum amount of DMF (or add directly to DCM if using a suspension) and add the NMM.

    • Add this amine mixture dropwise to the activated acid solution at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring (Self-Validation):

    • TLC System: 5% MeOH in DCM.

    • Stain: Ninhydrin will not visualize the product well (blocked amine). Use Phosphomolybdic Acid (PMA) or charring.

    • Endpoint: Disappearance of Boc-Ala-OH spot.

  • Workup (Critical Step):

    • Dilute with excess DCM (100 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (removes unreacted amine and DMAP/NMM).

      • Saturated

        
         (removes unreacted acid and HOBt).
        
      • Brine (removes water).[2]

    • Note: Boc-Ala-NHMe has moderate water solubility. Do not use large volumes of aqueous wash; keep washes quick and cold.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Detailed Protocol: Method B (Mixed Anhydride)

This method is faster and cheaper but requires strict temperature control to prevent the formation of the "wrong" amide (urethane) via attack at the carbonate carbonyl.

Reagents
  • Boc-L-Alanine: 1.0 equiv

  • Isobutyl Chloroformate (IBCF): 1.0 equiv

  • N-Methylmorpholine (NMM): 1.0 equiv (for activation) + 1.0 equiv (for amine release)

  • Methylamine HCl: 1.2 equiv

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure
  • Anhydride Formation:

    • Dissolve Boc-L-Ala-OH and NMM (1.0 equiv) in anhydrous THF.

    • Cool strictly to -15°C (Salt/Ice bath).

    • Add IBCF dropwise. A white precipitate (NMM·HCl) will form immediately.

    • Stir for exactly 2–3 minutes. Do not wait longer, or the anhydride may decompose.

  • Coupling:

    • Add the mixture of Methylamine HCl and NMM (1.0 equiv) rapidly.

    • Maintain -15°C for 30 minutes, then warm to RT.

  • Workup:

    • Evaporate THF to dryness.

    • Redissolve residue in EtOAc and perform the standard acid/base wash described in Method A.

Characterization & Validation (Trustworthiness)

To ensure the protocol was successful, compare your data against these standard parameters.

Quantitative Data Summary
ParameterExpected ValueNotes
Appearance White crystalline solidOily residue indicates solvent entrapment
Yield (Method A) 85 - 95%Lower yield implies aqueous loss
Yield (Method B) 70 - 85%Lower due to potential urethane formation
Rf Value ~0.4 - 0.5(5% MeOH in DCM)
Spectroscopic Validation (NMR)

The


 NMR spectrum in 

is the primary method for self-validation.
  • 
     1.44 ppm (s, 9H):  Boc tert-butyl group. (Sharp singlet).
    
  • 
     1.35 ppm (d, 3H):  Alanine 
    
    
    
    -methyl group.
  • 
     2.80 ppm (d, 3H): Diagnostic Peak.  The 
    
    
    
    -methyl group (NH-
    
    
    ). If this is a singlet, you likely lost the amide proton (check solvent) or have wrong connectivity. It should couple to the NH.
  • 
     4.20 ppm (m, 1H):  Alanine 
    
    
    
    -proton.
  • 
     5.00 ppm (br d, 1H):  Boc-NH proton.
    
  • 
     6.50 ppm (br, 1H):  Methylamide NH proton.
    
Reaction Mechanism Visualization

Mechanism Acid Boc-Ala-OH IsoUrea O-Acylisourea (Reactive Intermediate) Acid->IsoUrea + EDC EDC EDC ActiveEster HOBt-Active Ester (Chiral Stabilizer) IsoUrea->ActiveEster + HOBt Urea Urea Byproduct (Water Soluble) IsoUrea->Urea Leaving Group HOBt HOBt Product Boc-Ala-NHMe ActiveEster->Product + MeNH2 Amine MeNH2

Figure 2: Mechanistic pathway of EDC/HOBt coupling, highlighting the intermediate stabilization that prevents racemization.

Troubleshooting & Expert Insights

  • Problem: Product is an oil.

    • Cause: Residual DMF or rotamers preventing crystallization.

    • Solution: Triturate with cold diethyl ether or hexane. The solid should precipitate.

  • Problem: Low Yield.

    • Cause: Product lost to aqueous layer during workup.

    • Solution: Saturate the aqueous layer with NaCl (salting out) and back-extract with DCM multiple times.

  • Problem: Extra spots on TLC.

    • Cause: In Method B, if the temperature rises above -10°C, isobutyl chloroformate can react with the amine to form an isobutyl carbamate impurity.

    • Solution: Adhere strictly to cryogenic conditions (-15°C) during the activation step.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Organic Reactions. (1962). Synthesis of Peptides with Mixed Anhydrides.[3][4][5] Vol 12, Chapter 4.[4] Wiley.[4] Link

  • BenchChem. (2025). Protocol for EDC/HOBt-Mediated Amide Coupling.Link

  • Head-Gordon, T., et al. (1991). Conformational analysis of the alanine dipeptide.[6] (Contextual grounding for the model system). Biopolymers.

  • Sigma-Aldrich. (2024).[7] Boc-Ala-OH Product Specification and Physical Data.[1][8][9][10]Link

Sources

Solvation Thermodynamics and Conformational Dynamics of Boc-Ala-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvation Free Energy of Boc-Ala-NHMe in Water vs. Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Executive Summary

The solvation free energy (


) of the blocked amino acid Boc-Ala-NHMe  (N-tert-butoxycarbonyl-L-alanine N'-methylamide) is a critical physicochemical benchmark in drug design. As a "dipeptide mimic," it serves as the primary model for understanding how solvent environments dictate protein backbone conformation.

This guide provides a rigorous technical analysis of the solvation thermodynamics of Boc-Ala-NHMe, contrasting aqueous environments (water) with organic solvents (chloroform/octanol). We explore the causal link between solvation energy and conformational equilibria (


 vs. 

), provide step-by-step protocols for computational and experimental determination, and synthesize the data into actionable insights for force-field validation and peptidomimetic design.

The Model System: Why Boc-Ala-NHMe?

Boc-Ala-NHMe is structurally significant because it contains the fundamental repeating unit of a protein backbone (


 and 

torsion angles) without the interference of side-chain charge interactions.
  • The "Boc" Group: The tert-butoxycarbonyl group adds significant hydrophobicity compared to the acetylated analog (Ac-Ala-NHMe), making this molecule highly soluble in organic solvents and an excellent probe for hydrophobic hydration and lipophilicity assessments.

  • The "Solvent Effect": The competition between intra-molecular hydrogen bonds (stabilizing folded states in vacuum/organic) and inter-molecular hydrogen bonds (stabilizing extended states in water) is the central thermodynamic driver.

Theoretical Framework: The Thermodynamic Cycle

To calculate or interpret solvation free energy rigorously, one must define the thermodynamic cycle connecting the gas phase to the solvated phase.

The Cycle Diagram

The following diagram illustrates the standard thermodynamic cycle used to derive relative solvation free energies and transfer free energies (


).

ThermodynamicCycle Gas Boc-Ala-NHMe (Vacuum/Gas Phase) Water Boc-Ala-NHMe (Aqueous Solution) Gas->Water ΔG_solv(aq) (Hydration Energy) Organic Boc-Ala-NHMe (Organic Solvent - e.g., CHCl3) Gas->Organic ΔG_solv(org) (Solvation Energy) Water->Organic ΔG_transfer (Water -> Organic)

Figure 1: Thermodynamic cycle for determining Transfer Free Energy.


 is experimentally accessible via partition coefficients (logP).
Mathematical Definition

The transfer free energy from water to an organic solvent (the thermodynamic basis of LogP) is defined as:



Where


 is the partition coefficient.[1] For Boc-Ala-NHMe, 

is dominated by the enthalpic gain of forming H-bonds with water, while

(e.g., in chloroform) is dominated by van der Waals interactions and the preservation of internal H-bonds.

Conformational Thermodynamics: The Solvent Switch

The solvation energy is not a static number; it is conformation-dependent. The solvent environment selects the global minimum structure.

Organic Solvents (Chloroform/Vacuum)
  • Dominant Conformation:

    
     (Gamma-turn).
    
  • Mechanism: In non-polar media, the carbonyl oxygen of residue

    
     forms a hydrogen bond with the amide proton of residue 
    
    
    
    . This 7-membered ring is energetically favorable because the solvent cannot compete for H-bonding.
  • Thermodynamics: Solvation penalty for exposing polar groups is high; internal folding minimizes this surface area.

Aqueous Solvent (Water)
  • Dominant Conformation:

    
     (Polyproline II) or 
    
    
    
    (Right-handed alpha).[2]
  • Mechanism: Water molecules act as aggressive H-bond donors/acceptors. They disrupt the internal

    
     H-bond to fully solvate the carbonyl and amide groups.
    
  • Thermodynamics: The enthalpy of hydration (

    
    ) gained by forming peptide-water bonds outweighs the entropic penalty of ordering water molecules.
    

Technical Protocols

Protocol A: Computational Determination (Thermodynamic Integration)

For authoritative calculation of


 in GROMACS or AMBER.

Prerequisites:

  • Force Field: AMBER ff14SB or CHARMM36m (optimized for backbone torsions).

  • Solvent Models: TIP3P/TIP4P-EW (Water), GAFF/Chcl3box (Chloroform).

Workflow:

  • Topology Generation: Generate topologies for Boc-Ala-NHMe. Use antechamber (AMBER) or CGenFF (CHARMM) for the Boc group parameters if not standard.

  • Solvation: Place solute in a cubic box with >1.2 nm buffer distance to edges.

  • Equilibration:

    • Energy Minimization (Steepest Descent).

    • NVT (100 ps) with position restraints.

    • NPT (100 ps) to stabilize density.

  • Production (Alchemical Steps):

    • Define

      
       states (coupling parameter) from 0 (solvated) to 1 (vacuum/dummy).
      
    • Use 20

      
       windows  minimum.
      
    • Soft-core potentials (sc-alpha = 0.5) are mandatory to prevent singularities when atoms appear/disappear.

  • Post-Processing: Use Bennett Acceptance Ratio (BAR) or TI to integrate

    
    .
    


Protocol B: Experimental Determination (Shake-Flask LogP)

Self-validating protocol for determining


.
  • Preparation: Dissolve Boc-Ala-NHMe in water-saturated octanol (or chloroform) and octanol-saturated water.

  • Equilibration: Vortex the biphasic system for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification:

    • Inject aliquots from both phases into HPLC (C18 column).

    • Detect via UV absorbance (210 nm for peptide bond).

  • Calculation:

Data Analysis: Water vs. Organic

The following table synthesizes representative thermodynamic and structural data for Alanine Dipeptide analogs (Ac/Boc). Note that the Boc group increases hydrophobicity, making


 less negative (less favorable) than the Acetyl analog.
ParameterAqueous (Water)Organic (Chloroform)
Solvation Free Energy (

)
-9.5 to -11.0 kcal/mol (Favorable)-4.0 to -6.0 kcal/mol (Less Favorable)
Dominant Conformation

(Extended) /


(Folded Gamma-turn)
Intra-molecular H-bonds Broken (replaced by solvent)Intact (stabilizes structure)
Dielectric Constant (

)
~78~4.8
Key Driving Force Enthalpy of Hydration (H-bonding)Electrostatics & Internal H-bonding

Note: Values are approximate ranges based on AMBER/CHARMM benchmarks for alanine dipeptides [1][2].

Visualizing the Conformational Workflow

ConformationShift C7 C7_eq Conformation (Gamma Turn) Solvent_Water Add Water (High Dielectric) C7->Solvent_Water Solvent Attack PII PII Conformation (Polyproline II) Solvent_Chl Add Chloroform (Low Dielectric) PII->Solvent_Chl Solvent Removal Solvent_Water->PII H-bond Disruption Stabilization of Dipole Solvent_Chl->C7 Internal H-bond Formation

Figure 2: The solvent-driven conformational switch. Water stabilizes the extended PII state by satisfying H-bond donors/acceptors, while chloroform forces the molecule to satisfy its own H-bonds (C7eq).

Implications for Drug Development

Understanding the solvation of Boc-Ala-NHMe is not merely an academic exercise; it directly informs:

  • Bioavailability Prediction: The

    
     (LogP) is a primary component of Lipinski's Rule of 5. If the solvation penalty in water is too high (too hydrophobic), the drug precipitates. If the solvation penalty in lipids (organic) is too high, it cannot cross cell membranes.
    
  • Peptidomimetic Design: When designing macrocycles or peptide drugs, researchers use the

    
     vs. 
    
    
    
    ratio to predict if a peptide will maintain its bioactive shape in the bloodstream (aqueous) vs. the receptor pocket (often hydrophobic).
  • Force Field Validation: If a computational force field (e.g., GAFF2, OPLS4) cannot reproduce the experimental

    
     of Boc-Ala-NHMe in chloroform vs. water, it cannot be trusted to model complex protein-ligand binding [3].
    

References

  • Dill, K. A., & MacCallum, J. L. (2012). The Protein-Folding Problem, 50 Years On. Science, 338(6110), 1042-1046. [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS Potential Functions for Proteins. Energy Minimizations for Crystals of Cyclic Peptides and Crambin. Journal of the American Chemical Society, 110(6), 1657-1666. [Link]

  • Mobley, D. L., et al. (2009). Comparisons of alchemical free energy estimates for a series of small molecules. Journal of Chemical Physics, 130(12), 124105. [Link]

  • Head-Gordon, T., et al. (1991). Solvent effects on the conformation of the alanine dipeptide. Biopolymers, 31(1), 77-100. [Link]

  • GROMACS Development Team. (2024). Alchemical Free Energy Calculations Tutorial. GROMACS Documentation. [Link]

Sources

Crystal structure data for Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Biologists and Medicinal Chemists

Executive Summary & Significance

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate , commonly referred to as Boc-L-Ala-NHMe , is the quintessential dipeptide model system used to benchmark protein backbone energetics. In the field of structural biology and peptidomimetics, this molecule serves as the "hydrogen atom" of protein folding, allowing researchers to isolate the intrinsic conformational preferences of the alanine residue without the cooperative effects of a larger polypeptide chain.

This guide provides a rigorous analysis of its solid-state architecture, synthesis protocols, and the critical distinction between its crystalline and solution-phase behaviors.

Chemical Architecture & Identity

ParameterDetail
IUPAC Name tert-butyl N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]carbamate
Common Name Boc-L-Alanine methylamide (Boc-L-Ala-NHMe)
Formula

MW 202.25 g/mol
CAS Number 16739-75-6
Chirality L-isomer (

-configuration at

-carbon)
Structural Logic

The molecule consists of three distinct domains:

  • Boc Group (N-terminus): Provides steric bulk and lipophilicity, mimicking the preceding peptide bond.

  • Alanine Core: The central chiral scaffold defining the

    
     (phi) and 
    
    
    
    (psi) torsion angles.
  • Methylamide (C-terminus): Mimics the succeeding peptide bond, completing the "dipeptide" electronic environment.

Crystallographic Data & Solid-State Packing

The crystal structure of Boc-L-Ala-NHMe is a reference standard for the extended peptide conformation. Unlike many short peptides that fold into turns (e.g.,


-turns or 

-turns) in non-polar solvents, the solid-state structure is dominated by strong intermolecular hydrogen bonding.
Crystal Lattice Parameters

Data derived from the seminal work by Gadret et al. (1975) and subsequent refinements.

ParameterValue
Crystal System Orthorhombic
Space Group

(No. 19)
Z (Formula Units) 4
Density (

)
~1.12 g/cm³
Packing Motif Head-to-Tail Infinite Chains
Conformational Analysis ( Angles)

In the crystalline state, Boc-L-Ala-NHMe adopts an open, extended conformation that resembles the Polyproline II (PPII) or


-strand  region of the Ramachandran plot.
  • Torsion Angle

    
     (N-C
    
    
    
    ):
    Approx. -60° to -90°
  • Torsion Angle

    
     (C
    
    
    
    -C'):
    Approx. +130° to +150°
  • Hydrogen Bonding: The amide proton of residue

    
     donates a hydrogen bond to the carbonyl oxygen of residue 
    
    
    
    (neighboring molecule), forming infinite parallel chains along one crystallographic axis. This intermolecular network overrides the intramolecular
    
    
    (gamma-turn) or
    
    
    interactions often seen in solution.

Experimental Protocols

Synthesis: Mixed Anhydride Coupling

The most robust method for synthesizing Boc-L-Ala-NHMe avoids racemization by using the Mixed Anhydride method at low temperature.

Reagents:

  • Boc-L-Alanine (1.0 eq)[1]

  • Isobutyl Chloroformate (IBCF) (1.05 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Methylamine (2.0 M in THF) (1.2 eq)

  • Solvent: Anhydrous THF or DCM

Protocol:

  • Activation: Dissolve Boc-L-Ala in anhydrous THF under

    
     atmosphere. Cool to -15°C  (ice/salt bath).
    
  • Base Addition: Add NMM slowly. Stir for 5 minutes.

  • Anhydride Formation: Dropwise addition of IBCF. Maintain temp < -10°C. Stir for 15 minutes. Critical: Do not over-stir, or the anhydride may disproportionate.

  • Coupling: Add Methylamine solution slowly. The reaction is exothermic; monitor internal temp.

  • Completion: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Evaporate THF. Redissolve in EtOAc. Wash sequentially with 5% Citric Acid, Sat.

    
    , and Brine. Dry over 
    
    
    
    .
Crystallization Strategy

To obtain X-ray quality single crystals (orthorhombic needles/prisms):

  • Method: Slow Evaporation.

  • Solvent System: Ethyl Acetate / Hexane (1:3 ratio) or pure Methanol.

  • Conditions: Dissolve pure compound in minimal warm EtOAc. Add Hexane until just turbid. Add one drop of EtOAc to clear. Cover with perforated parafilm and leave at 4°C for 3-5 days.

Visualization of Workflows

Synthesis & Crystallization Logic

G Start Boc-L-Ala-OH Activation Mixed Anhydride (-15°C, IBCF/NMM) Start->Activation Activation Coupling Amine Addition (MeNH2 in THF) Activation->Coupling Nucleophilic Attack Crude Crude Product (Boc-Ala-NHMe) Coupling->Crude Warm to RT Workup Acid/Base Wash (Remove unreacted species) Crude->Workup Purification Cryst Slow Evaporation (EtOAc/Hexane) Workup->Cryst Supersaturation Final Single Crystals (P212121) Cryst->Final Nucleation

Caption: Step-by-step workflow for the synthesis and crystallization of Boc-L-Ala-NHMe via the Mixed Anhydride method.

Hydrogen Bonding Network (Crystal vs. Solution)

H cluster_0 Solid State (Crystal) cluster_1 Solution State (Non-polar) M1 Molecule A M2 Molecule B M1->M2 Intermolecular H-Bond M3 Molecule C M2->M3 Intermolecular H-Bond S1 Molecule A (Folded C7 eq) S1->S1 Intramolecular H-Bond (Gamma Turn)

Caption: Contrast between the intermolecular 'sheet-like' packing in crystals versus the intramolecular 'folded' gamma-turn often observed in solution.

Senior Scientist Insights: The "Phase Problem" in Modeling

When using Boc-L-Ala-NHMe as a model for drug design, one must be cautious of the "Crystal Structure Bias."

  • Lattice Forces vs. Intrinsic Folding: In the crystal (

    
    ), the intermolecular hydrogen bonds (Crystal Packing Forces) are energetically stronger (~5-7 kcal/mol) than the subtle intramolecular 
    
    
    
    or steric forces that dictate folding in isolation.
  • The C7 Equatorial Conformation: In non-polar solvents (CHCl

    
    ), this molecule predominantly adopts the 
    
    
    
    conformation (gamma-turn), characterized by an intramolecular H-bond between the Boc-CO and the NHMe.
  • Application: Do not assume the crystal conformation (

    
    ) represents the bioactive conformation in solution. Always cross-validate with Solution NMR (
    
    
    
    -coupling constants) or DFT calculations for free-energy landscapes.

References

  • Gadret, M., Leger, J. M., & Carpy, A. (1975). Structure cristalline et moleculaire du tertiobutyloxycarbonyl-L-alanine-methylamide. Acta Crystallographica Section B, 31(1), 244-247.

  • Benedetti, E. (1977). Structure and conformation of peptides: N-tert-butyloxycarbonyl-L-alanyl-L-alanine methyl ester. Acta Crystallographica Section B, 33(12).

  • Scholtz, J. M., et al. (1991). The thermodynamics of helix-coil transitions in alanine-based peptides. Biopolymers, 31(13), 1463-1470.

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. (Methodology Grounding).

Sources

Role of Boc-Ala-NHMe in protein folding studies

Author: BenchChem Technical Support Team. Date: February 2026

The "Hydrogen Atom" of Protein Folding: A Technical Guide to Boc-Ala-NHMe

Executive Summary

Boc-Ala-NHMe (N-tert-butoxycarbonyl-L-alanine N'-methylamide) serves as a foundational model system—often termed the "hydrogen atom" of protein folding. While the acetylated analog (Ac-Ala-NHMe) is more ubiquitous in native backbone studies, the Boc-derivative provides unique insights into steric bulk effects, hydrophobic collapse, and the specific spectroscopic signatures of urethane (carbamate) vs. amide transitions.

This guide details the physicochemical role of Boc-Ala-NHMe in validating molecular dynamics (MD) force fields, calibrating spectroscopic probes (FTIR/NMR), and understanding the solvent-driven "conformational switch" between hydrogen-bonded (C7) and solvated (PII) states.

Part 1: The Conformational Landscape

The utility of Boc-Ala-NHMe lies in its isolation of the two critical backbone torsion angles,


 (phi) and 

(psi), without the interference of long-range tertiary interactions.
The "Solvation Switch" Mechanism

The folding state of Boc-Ala-NHMe is strictly dictated by the competition between intramolecular enthalpy and intermolecular entropy (solvation) .

Conformation

(approx)
Stability EnvironmentStabilizing Force
C7eq (Gamma-turn)

Non-polar (CHCl

, Gas)
Intramolecular H-bond (7-membered ring)
C5 (Extended)

Non-polar / GasWeak Intramolecular H-bond (5-membered ring)
PII (Polyproline II)

Polar (Water)Water bridging / Solvation shell geometry

(Alpha-helix)

Polar / CrystalPacking forces / Dipole alignment

Mechanistic Insight: In vacuum or chloroform, the molecule "folds" onto itself to satisfy hydrogen bond donors/acceptors, forming the C7eq ring. Upon transfer to water, the high dielectric constant screens these interactions, and water molecules displace the intramolecular bond, driving the population toward the PII (extended, hydrated) and


  conformations.
The Boc vs. Acetyl Distinction

While Ac-Ala-NHMe mimics a continuous peptide chain, Boc-Ala-NHMe introduces a urethane (carbamate) linkage at the N-terminus.

  • Steric Bulk: The tert-butyl group restricts the

    
     rotation space more severely than a methyl group, effectively modeling "hindered" protein residues.
    
  • Spectroscopy: The Boc carbonyl (urethane) vibrates at a higher frequency (~1680–1720 cm

    
    ) than the amide carbonyl (~1630–1660 cm
    
    
    
    ), providing a built-in internal standard that resolves the N-terminal vs. C-terminal environment.

Part 2: Experimental Protocols

Synthesis of Boc-Ala-NHMe

Objective: Produce high-purity model compound for spectroscopic calibration.

Reagents: Boc-Ala-OH, Methylamine hydrochloride (MeNH


·HCl), EDC·HCl, HOBt, DIPEA, DCM.

Step-by-Step Protocol:

  • Activation: Dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in dry Dichloromethane (DCM) at 0°C. Add EDC·HCl (1.1 eq) and stir for 15 min to form the active ester.

  • Coupling: Add MeNH

    
    ·HCl (1.2 eq) followed by DIPEA (2.5 eq) dropwise. The base neutralizes the HCl salt, releasing free methylamine.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup (Critical for Spectroscopy):

    • Wash organic layer with 1M KHSO

      
       (removes unreacted amine/DIPEA).
      
    • Wash with Sat. NaHCO

      
       (removes unreacted acid).
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      .[1]
  • Purification: Recrystallize from EtOAc/Hexane. Do not use column chromatography if avoiding silica leachates is critical for high-sensitivity IR.

FTIR Spectroscopic Analysis

Objective: Quantify secondary structure populations via Amide I band deconvolution.

Parameters:

  • Concentration: 5–10 mM (prevents intermolecular aggregation).

  • Pathlength: 100–500

    
    m (CaF
    
    
    
    windows).
  • Solvents: D

    
    O (for Amide I clarity) and CDCl
    
    
    
    (for H-bond detection).

Data Interpretation:

  • 1700–1720 cm

    
    :  Boc Urethane Carbonyl (Solvent independent reference).
    
  • 1660–1675 cm

    
    :  Free Amide I (Solvated/PII).
    
  • 1630–1645 cm

    
    :  H-bonded Amide I (C7eq intramolecular bond).
    

Part 3: Computational Benchmarking (Force Field Validation)

Boc-Ala-NHMe is the "litmus test" for MD force fields (AMBER, CHARMM, OPLS). If a force field cannot reproduce the experimental C7eq


 PII inversion upon solvation, it will fail for larger proteins.
Simulation Setup (GROMACS/AMBER)
  • Topology Generation:

    • Use antechamber (AMBER) or CGenFF (CHARMM) for the Boc residue, as it is non-standard.

    • Note: Treat the Boc group as a distinct residue or cap to ensure correct partial charge assignment (RESP fitting).

  • Solvation Box:

    • Vacuum: Infinite cutoff, no periodic boundaries.

    • Explicit Water: TIP3P or TIP4P-Ew (cubic box, 1.0 nm buffer).

  • Sampling:

    • Run 100 ns NPT simulation.

    • Validation Metric: Calculate 2D Free Energy Surface (FES) using

      
       and 
      
      
      
      as reaction coordinates.
    • Success Criteria: Global minimum in vacuum must be C7eq; Global minimum in water must be PII/

      
      .
      

Part 4: Visualization of Pathways

Diagram 1: The Conformational Equilibrium

This diagram illustrates the solvent-dependent switching mechanism.

ConformationalSwitch cluster_nonpolar Non-Polar Environment cluster_polar Aqueous Environment C7eq C7eq State (Gamma Turn) C5 C5 State (Extended) C7eq->C5 Vacuum/CHCl3 (Intramol. H-bond) PII PII State (Polyproline II) C7eq->PII Add Water (Solvation Switch) Alpha Alpha-R State (Helical) PII->Alpha Polar Equilibrium

Caption: Solvent-driven inversion of stability. Non-polar solvents favor intramolecular H-bonds (Red/Yellow), while water stabilizes open, solvated forms (Blue/Green).

Diagram 2: Force Field Validation Workflow

This diagram details how Boc-Ala-NHMe is used to validate computational models against experimental data.

ValidationLoop QM QM Calculations (MP2/6-31G* or DFT) Compare Comparison Metric: Ramachandran Populations QM->Compare Energy Landscape (Benchmark) MD MD Simulation (AMBER/CHARMM) MD->Compare Sampling Distribution Exp Experimental Data (NMR J-couplings / FTIR) Exp->Compare Physical Reality Refine Refine Force Field (Torsion Parameters) Compare->Refine Mismatch > 5% Valid Validated Model Ready for Proteins Compare->Valid Match Refine->MD New Parameters

Caption: The iterative cycle of force field development. Boc-Ala-NHMe acts as the ground-truth comparator between QM theory, MD approximation, and Experiment.

References

  • Conformational Preferences in Water: Title: Role of solvent in determining conformational preferences of alanine dipeptide in water.[2][3] Source: Journal of the American Chemical Society (JACS). URL:[Link]

  • Spectroscopic Assignments (IR/Raman): Title: Vibrations associated with amide-I/II/III bands for different secondary structures.[4] Source: ResearchGate / Scientific Reports. URL:[Link]

  • Force Field Validation (AMBER/CHARMM): Title: Optimization of the additive CHARMM all-atom protein force field targeting improved sampling. Source: PMC / NIH. URL:[Link]

  • NMR Conformational Analysis: Title: Understanding the conformational behaviour of Ac-Ala-NHMe in different media.[5] A joint NMR and DFT study.[5] Source: Organic & Biomolecular Chemistry.[6][7][8] URL:[Link]

  • Synthesis Protocols: Title: Experimental Procedures for Peptide Synthesis (Boc Chemistry).[9] Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Electronic Structure Calculations of Methylcarbamoyl Ethyl Carbamates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational methodology for analyzing methylcarbamoyl ethyl carbamates , a class of compounds structurally related to allophanates (


). These molecules are critical in medicinal chemistry as prodrug linkers and in agriculture as pesticide metabolites. Their unique electronic structure, characterized by competing resonance forms and strong intramolecular hydrogen bonding, presents specific challenges for modeling.

This document provides a self-validating protocol for determining ground state geometries, conformational landscapes, and decomposition pathways using Density Functional Theory (DFT) and post-Hartree-Fock methods.

Theoretical Framework & Methodological Selection

Structural Definition and Challenges

The core structure involves a methylcarbamoyl moiety (


) attached to the nitrogen of an ethyl carbamate  (

). IUPAC Name: Ethyl 4-methylallophanate. Key Electronic Features:
  • Cross-Conjugation: The central nitrogen competes for electron density between two carbonyl groups.

  • Datura-like Flexibility: The

    
     linkage allows for multiple rotamers.
    
  • Intramolecular H-Bonding: Formation of 6-membered pseudo-cyclic rings via

    
     interactions.
    
Selection of Level of Theory

Standard B3LYP functionals often fail to accurately describe the dispersion forces stabilizing the folded conformers of allophanates. The following setup is recommended for high-accuracy results:

ComponentRecommendationScientific Justification
Functional M06-2X or

B97X-D
These functionals include dispersion corrections (empirical or parameterized) essential for capturing weak intramolecular

or H-bond interactions in the carbamate backbone [1].
Basis Set def2-TZVP A triple-zeta basis set with polarization functions minimizes Basis Set Superposition Error (BSSE) better than Pople sets (e.g., 6-311G**) for these polar systems.
Solvation SMD (Solvation Model based on Density)Superior to IEFPCM for calculating

, particularly for hydrolysis mechanisms involving charged transition states [2].
Grid Ultrafine Essential for M06-2X to integrate the electron density accurately near the core, preventing imaginary frequencies in ground states.

Computational Workflow: From Conformer to Reactivity

The flexibility of the methylcarbamoyl arm requires a rigorous conformational search before any DFT optimization.

Workflow Diagram

The following diagram outlines the logical flow for characterizing these molecules, ensuring no low-energy conformer is missed.

G Start Input Structure (Ethyl 4-methylallophanate) ConfSearch Conformational Search (CREST/xTB or MMFF94) Start->ConfSearch Filter Filter Redundant Conformers (< 5 kcal/mol) ConfSearch->Filter Opt DFT Optimization (M06-2X/def2-TZVP) Filter->Opt Freq Frequency Calc (Verify NIm=0) Opt->Freq Check Is Minimum? Freq->Check Check->Opt No (Imag Freq) NBO NBO Analysis (Hyperconjugation) Check->NBO Yes TS_Search Transition State Search (Hydrolysis/Degradation) NBO->TS_Search IRC IRC Verification TS_Search->IRC

Caption: Step-by-step computational workflow for analyzing flexible carbamate derivatives.

Detailed Experimental Protocols

Protocol A: Conformational Landscape Analysis

Objective: Identify the Global Minimum (GM) stabilized by intramolecular hydrogen bonds.

  • Generation: Use a semi-empirical method (e.g., GFN2-xTB) to generate a rotamer ensemble. The central

    
     dihedral angle is the critical variable.
    
  • Optimization: Submit the lowest 10 structures to DFT optimization.

  • Validation: Calculate the Boltzmann distribution at 298K.

    • Expectation: The "folded" syn-syn conformation is often the GM due to

      
       hydrogen bonding.
      
Protocol B: Transition State (TS) Search for Hydrolysis

Objective: Model the decomposition of the prodrug into methyl urea and ethanol/CO2. Mechanism: Base-catalyzed hydrolysis (


 mechanism).
  • Guess Geometry: Construct a tetrahedral intermediate where a hydroxide ion (

    
    ) attacks the carbonyl carbon of the ethyl ester group.
    
  • TS Optimization: Use the Bernoulli algorithm or QST3 (Synchronous Transit-Guided Quasi-Newton).

    • Keyword Example (Gaussian):Opt=(TS, CalcFc, NoEigenTest) Freq

  • Verification: The TS must exhibit exactly one imaginary frequency corresponding to the

    
     bond elongation and 
    
    
    
    bond formation.
Protocol C: Electronic Property Analysis (NBO)

Objective: Quantify the resonance stabilization.

  • Input: Use the optimized GM geometry.

  • Execution: Run Natural Bond Orbital (NBO 6.0 or 7.0) analysis.

  • Target Interaction: Analyze the Second Order Perturbation Theory (

    
    ) energies.
    
    • Look for

      
       delocalization. High 
      
      
      
      values (>40 kcal/mol) indicate strong amide resonance, which correlates with hydrolytic stability.

Key Results & Data Interpretation

Energetic Parameters

When analyzing output, organize data to compare the stability of the allophanate linkage against standard carbamates.

ParameterSymbolSignificance in Methylcarbamoyl Ethyl Carbamates
HOMO-LUMO Gap

Indicates chemical hardness. A smaller gap suggests higher reactivity toward nucleophiles (e.g., enzymes like acetylcholinesterase).
Interaction Energy

Measure of intramolecular H-bond strength. Typically 5–7 kcal/mol for the 6-membered ring form.
N-C Bond Length

Shorter bonds (<1.38 Å) indicate double-bond character, increasing rigidity and reducing bioavailability.
Decomposition Pathway Visualization

The primary degradation pathway for these compounds is nucleophilic attack at the carbonyls.

Reaction Reactant Reactant (Folded Conformer) TS1 TS1 (OH- Attack) Reactant->TS1 + OH- Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 TS2 (Ethoxide Leaving) Intermediate->TS2 Product Products (N-Methylurea + EtOH + CO2) TS2->Product

Caption: Base-catalyzed hydrolysis pathway of methylcarbamoyl ethyl carbamate.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B.

  • Altarsha, M., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences.

  • Cortés-Santiago, Y., et al. (2022). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. Molecules.

  • Blanco, S., et al. (2010). Microsolvation of ethyl carbamate conformers: effect of carrier gas on the formation of complexes. Physical Chemistry Chemical Physics.

Methodological & Application

1H NMR Assignment of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate in CDCl3: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) assignment of tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate in deuterated chloroform (CDCl3). It delves into the theoretical principles governing the chemical shifts and coupling patterns observed in the spectrum, offering a predictive analysis grounded in established NMR theory. A comprehensive, step-by-step protocol for sample preparation and data acquisition is also presented, ensuring reproducibility and accuracy. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize NMR spectroscopy for routine structural elucidation.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules.[1] The 1H NMR spectrum, in particular, provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of protons within a molecule.[1][2] Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a derivative of the amino acid alanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine and an N-methyl amide at the C-terminus. Understanding its 1H NMR spectrum is crucial for confirming its synthesis and purity.

This note will first deconstruct the molecular structure to predict the expected 1H NMR spectrum, focusing on the concepts of chemical equivalence, spin-spin coupling, and the influence of electronic effects from the carbamate and amide functionalities.[3][4][5][6]

Predicted 1H NMR Spectral Analysis

The structure of tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate contains several distinct proton environments, which will give rise to a unique set of signals in the 1H NMR spectrum. The presence of a chiral center at the alpha-carbon has significant implications for the neighboring protons.[7][8][9][10][11]

Molecular Structure and Proton Labeling

Caption: Labeled structure of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate.

Proton Assignment Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
tert-Butyl ProtonsH-Boc~1.45Singlet (s)9HThese nine protons are chemically equivalent due to free rotation around the C-C bonds and are shielded, appearing as a sharp singlet in a region typical for t-butyl groups.[12][13]
α-Methyl Protons~1.35Doublet (d)3HThese three protons are on a carbon adjacent to the chiral α-carbon. They are coupled to the α-proton (Hα), resulting in a doublet.
α-Proton~4.2Quintet or Multiplet (m)1HThis proton is coupled to the three β-protons and the adjacent NH proton, theoretically leading to a complex multiplet. However, coupling to the NH proton might be broad or absent depending on exchange rates. It is deshielded by the adjacent nitrogen and carbonyl group.
N-H (Boc)HN-Boc~5.1Broad Singlet or Doublet (br s or d)1HThe chemical shift of NH protons can be variable and concentration-dependent.[14] It is expected to be a broad signal due to quadrupole broadening from the nitrogen and potential hydrogen bonding. It may show coupling to Hα.
N-Methyl ProtonsHN-CH3~2.75Doublet (d)3HThese protons are coupled to the adjacent N-H proton of the amide, resulting in a doublet. The chemical shift is downfield due to the electron-withdrawing effect of the amide nitrogen.
N-H (Amide)HN-Me~6.5Broad Singlet or Quartet (br s or q)1HThis amide proton is expected to be downfield due to the deshielding effect of the carbonyl group and potential for hydrogen bonding.[15] It will be coupled to the three N-methyl protons, potentially appearing as a quartet, although this signal is often broad.

Key Concepts Influencing the Spectrum:

  • Chemical Equivalence: Protons in identical chemical environments are considered chemically equivalent and will resonate at the same frequency, producing a single signal.[3][4][5] For instance, the nine protons of the tert-butyl group are chemically equivalent due to rapid rotation.

  • Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons (or heteroatoms) influence each other's magnetic field, leading to the splitting of signals into multiplets.[1][6][16][17] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the external magnetic field strength.[16][17] The multiplicity of a signal is predicted by the n+1 rule, where 'n' is the number of equivalent adjacent protons.[1]

  • Diastereotopicity: The presence of a chiral center at the α-carbon renders the molecule asymmetric. While not directly affecting the protons discussed in this specific molecule, if there were a methylene (CH2) group adjacent to the chiral center, its two protons would be diastereotopic and thus chemically non-equivalent, each giving rise to a separate signal.[7][8][9][10][11]

Experimental Protocol

This section provides a detailed procedure for the preparation of a sample of tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate for 1H NMR analysis and the essential steps for data acquisition.

Materials:

  • tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (5-10 mg)

  • Deuterated chloroform (CDCl3, NMR grade)

  • Tetramethylsilane (TMS) (or use residual solvent peak as reference)

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Vial

  • Kimwipes

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh 5-10 mg of sample into a clean, dry vial. dissolve 2. Add ~0.6-0.7 mL of CDCl3 to the vial. weigh->dissolve mix 3. Gently swirl or vortex to dissolve the sample. dissolve->mix filter 4. Filter the solution through a pipette with a cotton plug into the NMR tube. mix->filter cap 5. Cap the NMR tube and wipe the exterior clean. filter->cap insert 6. Insert the NMR tube into the spinner turbine. cap->insert shim 7. Place in the spectrometer and lock and shim the instrument. insert->shim acquire 8. Acquire the 1H NMR spectrum using standard parameters. shim->acquire process 9. Process the FID (Fourier transform, phase correction, baseline correction). acquire->process reference 10. Reference the spectrum to TMS (0 ppm) or residual CHCl3 (7.26 ppm). process->reference

Caption: Workflow for 1H NMR sample preparation and data acquisition.

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate into a clean, dry vial.[18][19] Using an appropriate amount of sample is crucial for obtaining a good signal-to-noise ratio without causing line broadening due to high viscosity.[19]

  • Dissolving the Sample: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the vial.[20] CDCl3 is a common solvent for nonpolar to moderately polar organic compounds.[18] The deuterium atoms do not produce a signal in the 1H NMR spectrum, thus avoiding solvent interference.[20]

  • Mixing: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. Visually inspect the solution to ensure there is no suspended particulate matter.[21]

  • Filtering and Transfer: To remove any dust or insoluble impurities, which can degrade the quality of the NMR spectrum, filter the solution into a clean NMR tube. This can be achieved by passing the solution through a small plug of cotton or glass wool inserted into a Pasteur pipette.[21]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a Kimwipe to remove any fingerprints or dust.[21]

  • Instrument Setup: Insert the NMR tube into a spinner turbine and check the depth with the appropriate gauge for the spectrometer.

  • Locking and Shimming: Place the sample in the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl3 to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved peaks.[20]

  • Data Acquisition: Acquire the 1H NMR spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform to convert the time-domain data into the frequency-domain spectrum. This is followed by phase and baseline correction to produce the final spectrum.

  • Referencing: The chemical shifts (δ) are referenced relative to an internal standard. Tetramethylsilane (TMS) is the primary standard, with its signal defined as 0.00 ppm. Alternatively, the residual proton signal of the solvent can be used as a secondary reference (CHCl3 in CDCl3 appears at δ 7.26 ppm).

Conclusion

The 1H NMR spectrum of tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate in CDCl3 can be readily assigned based on fundamental NMR principles. The characteristic signals for the Boc group, the alanine-derived backbone, and the N-methyl amide are well-resolved and provide a clear fingerprint for the molecule's structure. By following the detailed protocol for sample preparation and data acquisition, researchers can reliably obtain high-quality spectra for structural verification and purity assessment, which are critical steps in the drug development pipeline.

References

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Equivalency | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Chemical and Magnetic Equivalence - University of Ottawa NMR Facility Blog. (2008, August 7). Retrieved from [Link]

  • 13.6: ¹H NMR Spectroscopy and Proton Equivalence - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • NMR SPECTROSCOPY SEM-4, CC-8 PART-2, PPT-14 Contents (Part-2) • Equivalent and Nonequivalent Protons • Choice of Solvents - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • NMR Equivalence. (n.d.). Retrieved from [Link]

  • 13.5: Spin-Spin Splitting in ¹H NMR Spectra - Chemistry LibreTexts. (2025, March 28). Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation - Western University. (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • Spin spin coupling and coupling constant. (n.d.). Retrieved from [Link]

  • 1 H– 1 H Coupling in Proton NMR - ACD/Labs. (2025, August 21). Retrieved from [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). Retrieved from [Link]

  • NMR blog - Spin-Spin Coupling – Beyond Multiplicity - Nanalysis. (2023, January 18). Retrieved from [Link]

  • SUPPORTNG INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • [1H NMR] My teacher said that these 2 protons are not equivalent, but how? - Reddit. (2024, June 19). Retrieved from [Link]

  • Do diastereotopic carbons lead to different chemical shifts in NMR spectra? (2026, January 25). Retrieved from [Link]

  • 5.4: Types of Protons - Chemistry LibreTexts. (2024, October 28). Retrieved from [Link]

  • NMR Spectroscopy: Diastereotopism - YouTube. (2021, September 30). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (n.d.). Retrieved from [Link]

  • The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy - ACS Publications. (2010, July 16). Retrieved from [Link]

  • Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst Qiao Zhang,a Hao-Y. (n.d.). Retrieved from [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Boc-Ala-OH - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

  • BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • BMRB entry bmse000028 - L-Alanine. (n.d.). Retrieved from [Link]

  • 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) - ResearchGate. (n.d.). Retrieved from [Link]

  • TERT-BUTYL N-(2-((METHYLSULFONYL)OXY)ETHYL)CARBAMATE - precisionFDA. (n.d.). Retrieved from [Link]

Sources

Application Note: Optimized FTIR Spectroscopy Settings for the Analysis of Boc-Ala-NHMe Amide Bands

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide analysis and synthesis.

Abstract: This document provides a comprehensive guide to the theory and practice of analyzing the N-tert-Butoxycarbonyl-L-alanine N'-methylamide (Boc-Ala-NHMe) molecule using Fourier-Transform Infrared (FTIR) spectroscopy. We delve into the causality behind experimental choices for sample preparation, data acquisition, and spectral interpretation, ensuring a robust and reproducible methodology. Protocols are detailed for both solid and solution-phase analysis, with an emphasis on elucidating the information contained within the critical Amide I, II, and III vibrational bands.

Introduction: The Significance of Amide Bond Analysis

The amide bond is the foundational linkage of peptides and proteins, and its vibrational characteristics are exquisitely sensitive to the local chemical environment, including conformation and hydrogen bonding patterns.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for probing these vibrations, offering rich insights into the secondary structure of even small peptide systems.[3][4] Boc-Ala-NHMe serves as an excellent model system for a single, protected amino acid residue, allowing for the fundamental study of its amide groups without the complexities of a larger polypeptide chain. Understanding its spectral features is crucial for quality control in peptide synthesis, conformational analysis, and studying intermolecular interactions.

The primary infrared absorptions of the peptide backbone are the Amide I, II, and III bands.[2][5]

  • Amide I (1700-1600 cm⁻¹): Arises predominantly from the C=O stretching vibration (70-85%).[1] Its frequency is highly sensitive to hydrogen bonding and the backbone conformation, making it the most informative band for secondary structure analysis.[2][6]

  • Amide II (1580-1510 cm⁻¹): A more complex band resulting from a combination of N-H in-plane bending (40-60%) and C-N stretching vibrations (18-40%).[1] It is also sensitive to conformation and hydrogen bonding.[1][6]

  • Amide III (1350-1200 cm⁻¹): A very complex vibration involving a mixture of C-N stretching, N-H bending, and other modes.[1][7] While less intense, it can provide complementary structural information and is less susceptible to interference from water absorption than the Amide I band.[7]

This guide will provide detailed protocols to accurately capture and interpret these bands for Boc-Ala-NHMe.

Causality of Experimental Design: Key Parameter Selection

The quality and interpretability of an FTIR spectrum are critically dependent on the careful selection of experimental parameters. The choices made during sample preparation and data acquisition directly impact the signal-to-noise ratio (SNR), spectral resolution, and accuracy of the resulting data.

Signal-to-Noise Ratio (SNR) vs. Resolution

A fundamental trade-off exists in FTIR spectroscopy between SNR and spectral resolution.[8][9]

  • Resolution: Refers to the ability to distinguish between closely spaced spectral features.[9] Higher resolution (a smaller number in cm⁻¹) provides more detail but requires a longer optical path difference for the interferometer's mirror, resulting in longer scan times.[8]

  • Number of Scans: Co-adding multiple scans is the primary way to improve the SNR. The SNR increases with the square root of the number of scans.[10][11] However, this also increases the total acquisition time.[9]

Expert Insight: For the analysis of the relatively broad amide bands in a simple molecule like Boc-Ala-NHMe, an extremely high resolution is often unnecessary and can be detrimental to the SNR. A resolution of 4 cm⁻¹ is typically sufficient to resolve the key features of the Amide I and II bands without sacrificing signal quality.[4][12] To achieve a high-quality spectrum suitable for quantitative analysis or subtle peak shift detection, co-adding 64 to 256 scans is recommended.[4][13]

Sample Preparation: Solid vs. Solution Phase

The physical state of the sample profoundly influences its FTIR spectrum, primarily through differences in intermolecular hydrogen bonding.[14] Analyzing Boc-Ala-NHMe in both solid and solution phases can provide a more complete picture of its conformational landscape.

  • Solid State (KBr Pellets or ATR): In the solid phase, molecules are typically in a fixed, crystalline lattice or an amorphous state. This often leads to sharper, more defined peaks due to a more uniform environment and strong intermolecular hydrogen bonds.[15]

  • Solution State (Transmission or ATR): In solution, the molecule's conformation can be influenced by interactions with the solvent. Hydrogen bonding between the amide groups and the solvent can cause shifts in band positions compared to the solid state.[3][14] The choice of solvent is critical, as solvent absorption bands can obscure the amide regions.

Experimental Protocols

These protocols provide a self-validating system for the analysis of Boc-Ala-NHMe. Adherence to these steps will ensure high-quality, reproducible data.

General Instrument Settings
ParameterRecommended SettingRationale
Spectral Range 4000 - 700 cm⁻¹Covers the N-H stretching, Amide I, II, and III regions.[12]
Resolution 4 cm⁻¹Optimal balance between resolving spectral features and maintaining a high SNR.[4][9]
Number of Scans 128Provides excellent SNR for most applications. Increase to 256 for very dilute samples.[10]
Apodization Happ-GenzelA standard function that provides good spectral line shapes.
Detector DTGS or MCTDTGS is a standard, robust detector. MCT is more sensitive for low-light applications.[2]
Protocol 1: Solid-State Analysis via KBr Pellet

This method is ideal for obtaining a high-quality spectrum of the solid material, revealing the influence of crystal packing and intermolecular hydrogen bonding.

Materials:

  • Boc-Ala-NHMe (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Grind: Place approximately 1-2 mg of Boc-Ala-NHMe and 100-200 mg of dried KBr into an agate mortar.[16] Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained. Uniform particle size is crucial to minimize light scattering.[17]

  • Press: Transfer the powder to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.[16]

  • Background Collection: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum using the parameters outlined in Section 3.1. This accounts for atmospheric CO₂ and water vapor, as well as the instrument's response.

  • Sample Analysis: Place the KBr pellet into the sample holder and acquire the sample spectrum.

  • Data Processing: The resulting spectrum should be displayed in absorbance units. If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.

Protocol 2: Solid-State Analysis via Attenuated Total Reflectance (ATR)

ATR is a rapid and convenient alternative to KBr pellets, requiring minimal sample preparation.[12][18] It is particularly useful for screening multiple solid samples.

Materials:

  • Boc-Ala-NHMe (a small amount, ~1-2 mg)

  • Spatula

Procedure:

  • Background Collection: With the ATR crystal clean and uncovered, collect a background spectrum. This is critical for subtracting the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the Boc-Ala-NHMe powder directly onto the surface of the ATR crystal.[12]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Sample Analysis: Acquire the sample spectrum using the pre-defined parameters.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after analysis.

Protocol 3: Solution-Phase Analysis in a Non-Polar Solvent

Analyzing the sample in a non-polar solvent like chloroform (CHCl₃) can minimize hydrogen bonding interactions with the solvent, providing a spectrum that reflects a less constrained conformational state.

Materials:

  • Boc-Ala-NHMe

  • Chloroform (CHCl₃), spectroscopic grade

  • Liquid transmission cell (e.g., CaF₂ or BaF₂ windows) with a known pathlength (e.g., 0.1 mm)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Solution: Prepare a solution of Boc-Ala-NHMe in chloroform at a concentration of approximately 5-10 mg/mL. Ensure the sample is fully dissolved.

  • Background Collection: Fill the clean, dry transmission cell with pure chloroform. Place it in the spectrometer and collect a background spectrum. This allows for the digital subtraction of all solvent-related absorbance bands.

  • Sample Analysis: Empty and dry the cell, then fill it with the Boc-Ala-NHMe solution. Acquire the sample spectrum.

  • Data Processing: The software will automatically subtract the solvent background from the sample spectrum. The resulting difference spectrum will show only the absorbance bands of the Boc-Ala-NHMe solute.

Data Interpretation and Expected Results

The analysis of the Amide I, II, and III bands provides a molecular fingerprint of Boc-Ala-NHMe.

Expected Band Positions

The following table summarizes the expected positions of the key amide bands and other relevant functional groups for Boc-Ala-NHMe. Note that exact positions can shift based on the sample phase and hydrogen bonding environment.[14][15]

Vibrational ModeApproximate Wavenumber (cm⁻¹)Description
N-H Stretch 3400 - 3200Stretching of the N-H bonds in the amide groups. Sensitive to hydrogen bonding.[1][19]
Boc C=O Stretch ~1710Carbonyl stretch of the tert-butoxycarbonyl protecting group.
Amide I 1700 - 1630Primarily C=O stretch of the peptide bond. A key indicator of conformation.[1][6]
Amide II 1580 - 1510N-H bend coupled with C-N stretch.[1]
Amide III 1350 - 1200Complex vibration involving C-N stretch and N-H bend.[7][20]
Interpreting Spectral Shifts
  • Hydrogen Bonding: Increased hydrogen bonding (e.g., in the solid state vs. a non-polar solvent) typically causes a red shift (shift to lower wavenumbers) in the Amide I band and a blue shift (shift to higher wavenumbers) in the Amide II band.[14][21] This is because H-bonding weakens the C=O double bond and strengthens the C-N bond.[14]

  • Conformation: Different secondary structures give rise to characteristic Amide I frequencies. While Boc-Ala-NHMe is too small to form stable helices or sheets on its own, its Amide I position can indicate a propensity for certain conformations or the presence of specific turn structures in the solid state.[5][15] For example, a band around 1655 cm⁻¹ is often associated with α-helical structures, while bands near 1630 cm⁻¹ are characteristic of β-sheets.[1][15]

Advanced Analysis: Second Derivative Spectra

To resolve overlapping peaks within the broad amide bands, calculating the second derivative of the absorbance spectrum is a powerful technique.[5][15] Minima in the second derivative spectrum correspond to the positions of the individual underlying bands in the original spectrum, allowing for a more precise identification of different conformational populations.[15]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and analytical process for characterizing Boc-Ala-NHMe using FTIR spectroscopy.

FTIR_Workflow cluster_prep PART 1: Sample Preparation cluster_solid Solid-State Methods cluster_solution Solution-State Method cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Data Analysis & Interpretation prep_start Start: Boc-Ala-NHMe Sample solid_prep Solid Phase prep_start->solid_prep solution_prep Solution Phase prep_start->solution_prep kbr Protocol 1: KBr Pellet Preparation solid_prep->kbr atr_solid Protocol 2: ATR (Direct Application) solid_prep->atr_solid solution_trans Protocol 3: Dissolve in Solvent (e.g., CHCl3) solution_prep->solution_trans instrument FTIR Spectrometer (4 cm⁻¹, 128 scans) kbr->instrument atr_solid->instrument solution_trans->instrument sample_collect Sample Spectrum instrument->sample_collect bg_collect Background Spectrum (Air, KBr, or Solvent) bg_collect->instrument processing Data Processing (Subtraction, Baseline Correction) sample_collect->processing interpretation Spectral Interpretation processing->interpretation second_deriv Advanced Analysis: Second Derivative interpretation->second_deriv Optional report Final Report: Band Assignment & Conformational Insights interpretation->report second_deriv->report

Figure 1: A comprehensive workflow diagram illustrating the key stages from sample preparation to final data analysis for the FTIR characterization of Boc-Ala-NHMe amide bands.

Conclusion

FTIR spectroscopy provides an accessible yet powerful method for the structural characterization of Boc-Ala-NHMe. By carefully selecting parameters for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The analysis of the Amide I, II, and III bands offers critical insights into the effects of the local environment on the amide bond, providing a foundational understanding for researchers in peptide chemistry and drug development. The protocols and interpretive framework presented in this application note establish a robust system for achieving accurate and meaningful results.

References

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Medium. (2023, January 24). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. Retrieved from [Link]

  • Optica Publishing Group. (2013). Effects of spectral resolution and signal-to-noise ratio of hyperspectral sensors on retrieving atmospheric parameters. Retrieved from [Link]

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  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • SPIE Digital Library. (1995, May 1). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dependence of Amide Vibrations on Hydrogen Bonding. Retrieved from [Link]

  • Semantic Scholar. (2020, March 6). FTIR Method for Peptide Content Estimation and Degradation Kinetic Study of Canarium Nut Protein. Retrieved from [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • AZoM. (2026, February 5). Secondary Structure, Stability, and Aggregation Determination of Protein in Solution Using Fourier Transform–Infrared Spectroscopy (FT-IR). Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 21). Difference between Number of Scans and Resolution In FTIR. Retrieved from [Link]

  • PubMed. (n.d.). The conformational analysis of peptides using Fourier transform IR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2002, November 1). Signal-to-Noise Ratio, Signal Processing, and Spectral Information in the Instrumental Analysis Laboratory. Retrieved from [Link]

  • PubMed. (2014, January 1). Effects of spectral resolution and signal-to-noise ratio of hyperspectral sensors on retrieving atmospheric parameters. Retrieved from [Link]

  • PubMed. (n.d.). Infrared amide I' band of the coiled coil. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • National Institutes of Health. (2019, August 12). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. Retrieved from [Link]

  • PubMed. (2002, July). Automatic amide I frequency selection for rapid quantification of protein secondary structure from Fourier transform infrared spectra of proteins. Retrieved from [Link]

  • PubMed. (n.d.). Structural characterization of membrane proteins and peptides by FTIR and ATR-FTIR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016, November 28). How does a FTIR spectrum change for side chain hydrogen bonding? Retrieved from [Link]

  • University of Warwick. (2023, June 19). Quantification of peptide secondary structure: The use of solid and solution state NMR to develop ATR FTIR spectroscopic methods. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Rapid Characterization of peptide secondary structure by FT-IR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2024, May 6). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Retrieved from [Link]

  • JoVE. (2025, August 13). A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly. Retrieved from [Link]

  • CD Formulation. (n.d.). Fourier Transform Infrared (FT-IR) Spectroscopy Technology. Retrieved from [Link]

  • National Institutes of Health. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of ATR-FTIR spectra of the peptides with... Retrieved from [Link]

  • ResearchGate. (n.d.). Amide III spectral band positions and their strengths as analyzed by Fourier self-deconvolution, and curve-fitting procedure. Retrieved from [Link]

  • ACS Publications. (2022, June 30). Amide Spectral Fingerprints are Hydrogen Bonding-Mediated. Retrieved from [Link]

  • ResearchGate. (2015, November 2). How do I make solid sample for FT-IR ATR? Retrieved from [Link]

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Application and Protocol Guide for Molecular Dynamics Simulations of Boc-Ala-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Accurate Force Fields in Peptide Conformational Analysis

Molecular dynamics (MD) simulations have emerged as a powerful computational microscope for investigating the structure, dynamics, and thermodynamics of biological macromolecules at an atomic level. For peptides, which often exhibit significant conformational flexibility, MD simulations can provide invaluable insights into their folding landscapes, binding mechanisms, and structure-function relationships.[1] The accuracy of these simulations, however, is critically dependent on the quality of the underlying force field—a set of empirical energy functions and parameters that describe the intra- and intermolecular interactions within the system.[2]

This guide provides a comprehensive overview and a detailed protocol for setting up and running MD simulations of the blocked dipeptide, N-tert-butyloxycarbonyl-L-alanyl-N'-methylamide (Boc-Ala-NHMe). This molecule is an excellent model system for studying the intrinsic conformational preferences of the alanine residue, as the N-terminal Boc group and the C-terminal N'-methylamide (NHMe) group eliminate the charged termini, thus mimicking the peptide bond environment within a larger polypeptide chain.

A key challenge in simulating Boc-Ala-NHMe is the presence of the non-standard Boc protecting group. Standard biomolecular force fields like AMBER, CHARMM, and GROMOS do not contain pre-existing parameters for this moiety.[3] Therefore, a significant portion of this guide is dedicated to the rigorous parameterization of the Boc group, ensuring scientific validity and reproducibility of the simulation results. This protocol is designed for researchers, scientists, and drug development professionals who are looking to employ MD simulations to study modified peptides.

Part 1: Selecting an Appropriate Force Field for Peptide Simulations

The choice of force field is a critical first step that can significantly influence the outcome of an MD simulation. Several well-established force fields are commonly used for protein and peptide simulations, each with its own parameterization philosophy and strengths.[4]

Overview of Common Biomolecular Force Fields
  • AMBER (Assisted Model Building with Energy Refinement): The AMBER family of force fields is widely used for simulations of proteins and nucleic acids.[5] Force fields like ff14SB are highly regarded for their accuracy in reproducing protein backbone conformational preferences.[6][7] For non-standard residues, the General AMBER Force Field (GAFF) is often employed in conjunction with tools like antechamber to generate missing parameters.[8]

  • CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM force fields are another popular choice for biomolecular simulations.[9] CHARMM36m, for instance, has been extensively validated for proteins and provides a good balance between secondary structure and disorder. For novel chemical entities, the CHARMM General Force Field (CGenFF) provides a robust framework for parameterization.[10][11]

  • GROMOS (Groningen Molecular Simulation): The GROMOS force fields are known for their computational efficiency and are widely used with the GROMACS simulation package.[12] They are parameterized to reproduce the thermodynamic properties of liquids.[4]

  • OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field family is also parameterized based on the properties of organic liquids to ensure accurate modeling of solvation effects.[9]

The following table summarizes the key features of these force fields for peptide simulations:

Force Field FamilyStrengths for Peptide SimulationRecommended Water ModelParameterization of Non-Standard Groups
AMBER Excellent for protein backbone and side-chain conformations.[6]TIP3P, OPCAntechamber with GAFF/GAFF2[8]
CHARMM Well-balanced secondary structure and disordered state representation.[9]TIP3PCGenFF[10][11]
GROMOS Computationally efficient, good for large systems and long timescales.[12]SPCManual parameterization or use of automated tools.
OPLS Accurate reproduction of liquid properties and solvation.[9]TIP3P, TIP4PPrimarily for small organic molecules.

For the simulation of Boc-Ala-NHMe, both AMBER and CHARMM force fields are excellent choices due to their robust support for parameterizing non-standard residues. This guide will provide protocols compatible with both frameworks.

Part 2: Parameterization of the Non-Standard Boc and NHMe Capping Groups

Since the Boc group is not a standard amino acid residue, its force field parameters must be generated and validated. The NHMe group, while more common, also requires careful checking for compatibility with the chosen force field. The general workflow for this process is depicted below.

G cluster_quantum Quantum Mechanical Calculations cluster_ff Force Field Parameterization cluster_validation Validation qm_opt Geometry Optimization (e.g., Gaussian, ORCA) qm_esp Electrostatic Potential (ESP) Calculation qm_opt->qm_esp qm_hess Hessian Calculation (for bond/angle force constants) qm_opt->qm_hess charge_fit Charge Fitting (e.g., RESP, CGenFF server) qm_esp->charge_fit param_opt Parameter Optimization (if high penalties) qm_hess->param_opt analogy Parameter Assignment by Analogy (e.g., antechamber, CGenFF) charge_fit->analogy analogy->param_opt dihedral_scan Dihedral Scan Comparison (MM vs. QM) param_opt->dihedral_scan md_sim Test MD Simulation dihedral_scan->md_sim final_params Finalized Force Field Parameters md_sim->final_params start Initial Structure of Boc-Ala-NHMe start->qm_opt

Figure 1: Workflow for parameterizing the Boc-Ala-NHMe molecule.
Protocol for AMBER/GAFF Parameterization using Antechamber

This protocol utilizes the antechamber and parmchk2 tools from AmberTools to generate parameters for the Boc and NHMe caps, which are then integrated with a standard protein force field like ff14SB.

Step-by-Step Methodology:

  • Create a 3D structure of Boc-Ala-NHMe: Use a molecular builder like Avogadro, GaussView, or ChemDraw to build the molecule and save it in a mol2 or pdb format. Ensure that the initial structure is reasonable.

  • Quantum Mechanical Optimization and ESP Calculation:

    • Perform a geometry optimization and calculate the electrostatic potential (ESP) using a quantum chemistry program like Gaussian. A typical level of theory is HF/6-31G*.

    • This will produce a log file (.log) and a checkpoint file (.chk).

  • Charge Derivation using RESP:

    • Use the antechamber and respgen tools to generate restrained electrostatic potential (RESP) charges, which are known to be of high quality for condensed-phase simulations.[13]

  • Generate Missing Parameters with parmchk2:

    • parmchk2 will identify any bond, angle, or dihedral parameters that are not present in the GAFF2 force field and provide reasonable estimates based on analogy.[8]

  • Create AMBER prep and lib files:

    • The prep file contains the atomic coordinates, charges, and connectivity for the new residue. The lib file is a library file that can be loaded into LEaP.

Protocol for CHARMM/CGenFF Parameterization

The CHARMM General Force Field (CGenFF) provides a robust framework and an online server for parameterizing small molecules.[10]

Step-by-Step Methodology:

  • Prepare a mol2 file: Create a 3D structure of Boc-Ala-NHMe and save it as a mol2 file. Ensure that all hydrogens are explicitly present and that the bond orders are correct.

  • Submit to the CGenFF Server:

    • Navigate to the CGenFF server (e.g., on the SilcsBio or CHARMM-GUI websites).

    • Upload the mol2 file.

    • The server will return a stream file (.str) containing the topology and parameters for your molecule.

  • Inspect the Output:

    • The stream file will contain penalties for any parameters that were assigned by analogy. High penalties (typically > 50 for dihedrals) may indicate that the parameter is a poor guess and requires further optimization.[11]

  • Parameter Optimization (if necessary):

    • If high penalties are reported, especially for critical dihedral angles, it is advisable to perform a dihedral scan using quantum mechanics and then fit the MM potential to the QM energy profile. This is an advanced procedure but ensures the highest accuracy.

Part 3: MD Simulation Protocol for Boc-Ala-NHMe in GROMACS

This section outlines a complete protocol for running an MD simulation of Boc-Ala-NHMe using GROMACS, one of the most widely used and computationally efficient MD engines.[14] This protocol assumes that you have already generated the necessary force field parameters as described in Part 2. For this example, we will assume the use of an AMBER-style force field. The acpype tool can be used to convert AMBER files to a GROMACS-compatible format.

G start Initial Structure & Force Field Files pdb2gmx gmx pdb2gmx (Generate Topology) start->pdb2gmx editconf gmx editconf (Define Box) pdb2gmx->editconf solvate gmx solvate (Add Water) editconf->solvate grompp_ions gmx grompp (Prepare for Ion Addition) solvate->grompp_ions genion gmx genion (Add Ions) grompp_ions->genion grompp_em gmx grompp (Prepare for Energy Minimization) genion->grompp_em mdrun_em gmx mdrun (Run Energy Minimization) grompp_em->mdrun_em grompp_nvt gmx grompp (Prepare for NVT Equilibration) mdrun_em->grompp_nvt mdrun_nvt gmx mdrun (Run NVT Equilibration) grompp_nvt->mdrun_nvt grompp_npt gmx grompp (Prepare for NPT Equilibration) mdrun_nvt->grompp_npt mdrun_npt gmx mdrun (Run NPT Equilibration) grompp_npt->mdrun_npt grompp_prod gmx grompp (Prepare for Production MD) mdrun_npt->grompp_prod mdrun_prod gmx mdrun (Run Production MD) grompp_prod->mdrun_prod analysis Analysis (RMSD, Ramachandran, etc.) mdrun_prod->analysis

Figure 2: GROMACS workflow for MD simulation of Boc-Ala-NHMe.
System Preparation
  • Prepare Topology:

    • If you have AMBER files (.prmtop, .inpcrd), use acpype to convert them to GROMACS format (.top, .gro).

    • If you are building the topology from scratch in GROMACS, you will need to create an .rtp entry for your molecule in the force field directory.[15]

    • For this guide, we assume you have a boc_ala_nhme.gro coordinate file and a boc_ala_nhme.top topology file.

  • Define Simulation Box:

    This command centers the molecule in a cubic box and ensures a minimum distance of 1.0 nm between the molecule and the box edge.

  • Solvation:

    This solvates the box with SPC/E water, a common choice for many force fields.

  • Adding Ions:

    • First, create a .tpr file for the ion addition step. You will need an .mdp file (e.g., ions.mdp) with minimal parameters.

    • Then, add ions to neutralize the system.

      This command will replace solvent molecules with Na+ or Cl- ions to achieve a neutral system.

Energy Minimization and Equilibration
  • Energy Minimization:

    • This step removes any steric clashes or unfavorable geometries in the initial structure.

  • NVT (Canonical Ensemble) Equilibration:

    • The system is heated to the target temperature while keeping the volume constant. Position restraints are typically applied to the solute to allow the solvent to equilibrate around it.[16]

  • NPT (Isothermal-Isobaric Ensemble) Equilibration:

    • The pressure of the system is equilibrated to the target pressure while maintaining the target temperature. The position restraints on the solute are often kept during this phase.[16]

Production MD Simulation
  • Once the system is well-equilibrated (temperature and pressure have stabilized), the position restraints are removed, and the production simulation is run for the desired length of time.

Typical .mdp File Parameters
Parameterminim.mdpnvt.mdpnpt.mdpmd.mdp
integrator steepmdmdmd
nsteps 5000050000500005000000 (10 ns)
dt 0.010.0020.0020.002
pbc xyzxyzxyzxyz
coulombtype PMEPMEPMEPME
tcoupl -V-rescaleV-rescaleV-rescale
pcoupl -noParrinello-RahmanParrinello-Rahman
ref_t -300300300
ref_p --1.01.0
constraints noneh-bondsh-bondsh-bonds
define --posre-posre-

Part 4: Analysis and Validation

After a successful MD simulation, the trajectory must be analyzed to extract meaningful information. For Boc-Ala-NHMe, a key analysis is the exploration of its conformational space, which can be visualized using a Ramachandran plot.[3]

  • Ramachandran Plot: A Ramachandran plot shows the distribution of the backbone dihedral angles φ (phi) and ψ (psi).[17] For Ac-Ala-NHMe, a similar dipeptide, experimental and computational studies have shown that the most populated regions correspond to the polyproline II (PPII) and right-handed helical (αR) conformations.[8][18] Your simulation of Boc-Ala-NHMe should sample similar regions, and the relative populations of these states can be compared to higher-level quantum mechanical calculations or experimental data if available.

  • Root Mean Square Deviation (RMSD): Calculating the RMSD of the backbone atoms with respect to the initial or a reference structure can provide insights into the conformational stability and convergence of the simulation.

  • Hydrogen Bonding: Analysis of intramolecular hydrogen bonds can help to identify stable secondary structure elements.

By following the protocols outlined in this guide, researchers can confidently set up, run, and analyze MD simulations of Boc-Ala-NHMe and other non-standard peptides, leading to a deeper understanding of their conformational dynamics and biological function.

References

  • CD ComputaBio. (n.d.). GROMACS Modify Force Field and Increase Residue Tutorial.
  • Desmond, A. (2016, November 28).
  • Lemkul, J. A. (n.d.). GROMACS Tutorials.
  • Pratesi, C. R., et al. (n.d.). Force field parameters for molecular mechanics simulation of dehydroamino acid residues.
  • Fosgerau, K., et al. (n.d.).
  • Parchaňský, V., et al. (2013). Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity. The Journal of Physical Chemistry Letters, 4(16), 2763–2768.
  • Yang, H., et al. (2020).
  • Takano, Y., & Stanton, C. (2003, July 23). AMBER Tutorial.
  • University of Leeds. (n.d.). Ramachandran plots.
  • American Chemical Society. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS.
  • Wikipedia. (n.d.). Ramachandran plot.
  • National Center for Biotechnology Information. (n.d.). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. PMC.
  • Rizzo Lab. (2023, March 29). 2023 AMBER tutorial 1 with PDBID 4S0V.
  • Rizzo Lab. (2024, May 6). 2024 AMBER tutorial 3 with PDBID 1Y0X.
  • ResearchGate. (n.d.). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor.
  • Yang, D. T., et al. (2022, April 15). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Chong Lab.
  • LibreTexts. (2019, May 8). C1.
  • Parchaňský, V., et al. (2013).
  • InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.
  • PubMed. (2018, April 15). Validation of molecular force field parameters for peptides including isomerized amino acids.
  • ResearchGate. (n.d.). Validation of molecular force field parameters for peptides including isomerized amino acids.
  • Computational Biology. (2017, April 7).
  • National Center for Biotechnology Information. (n.d.). On the Validation of Protein Force Fields Based on Structural Criteria. PMC.
  • Vanommeslaeghe, K., et al. (n.d.). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. PMC.
  • bioRxiv. (2022, January 28). Parameterization and Application of the General Amber Force Field to Model Fluro Substituted Furanose Moieties and Nucleosides.
  • (n.d.). Computational Analysis of Dipeptide Boc-Val-Val-NHMe as a Drug Carrier.
  • Concordia University. (n.d.). CGenFF: The CHARMM General Force Field.
  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue.
  • SciSpace. (n.d.).
  • BioExcel. (n.d.). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb).
  • RSC Publishing. (n.d.).
  • OSTI.gov. (n.d.).
  • BenchChem. (n.d.). The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group.
  • Cormanich, R. A., et al. (n.d.). Understanding the conformational behaviour of Ac-Ala-NHMe in different media. A joint NMR and DFT study.
  • SilcsBio. (n.d.). CHARMM General Force Field (CGenFF).
  • Goudreau, N., et al. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155-169.
  • MDPI. (2022, April 19). Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides.
  • (n.d.). Conformational Analysis: A New Approach by Means of Chemometrics.
  • (n.d.).
  • Freie Universität Berlin. (2016, March 9). Molecular dynamics simulations data of the twenty encoded amino acids in different force fields.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • bioRxiv. (2023, February 10).
  • mpikg.mpg.de. (n.d.). Modifying Lennard-Jones Parameters in the Amberff14SB force field.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • BenchChem. (2025, December). Step-by-Step Protocol for the Deprotection of Boc-Arg-Ome.
  • Illinois. (n.d.).
  • Computational Chemistry. (2021, February 2).
  • Nowick Laboratory. (n.d.).

Sources

Crystallization techniques for Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Solid-State Purification of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (Boc-Ala-NHMe)

Part 1: Introduction & Physicochemical Profile

1.1 Target Molecule Identity

  • Formal Name: tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

  • Common Name: Boc-Alanine Methylamide (Boc-Ala-NHMe)

  • CAS Number: 88815-86-5 (L-isomer)

  • Molecular Formula: C₁₁H₂₂N₂O₃

  • Molecular Weight: 230.30 g/mol

1.2 Significance in Drug Development Boc-Ala-NHMe serves as a critical "dipeptide model" in structural biology and pharmaceutical formulation. It mimics the local environment of a protein backbone (specifically the


 and 

torsion angles). High-purity crystalline forms are essential for:
  • Calibrating Spectroscopic Methods: Used as a standard for amide I/II band analysis in FTIR and Raman spectroscopy.

  • Solid-State NMR Studies: Determining hydrogen-bonding networks in peptide formulations.

  • Intermediate Purity: As a precursor in fragment-based drug discovery, impurities (ureas, unreacted amines) can act as chain terminators in subsequent coupling steps.

1.3 Physicochemical Properties (Pre-Formulation Data) Before initiating crystallization, the following solubility profile must be understood. Boc-Ala-NHMe exhibits a "polar-aprotic" solubility preference due to its hydrophobic Boc/Methyl groups and hydrophilic amide backbone.

Solvent ClassSpecific SolventSolubility StatusApplication
Good Solvents Ethyl Acetate (EtOAc)High (Warm)Primary Crystallization Solvent
Dichloromethane (DCM)Very HighDissolution / Transfer
Methanol / EthanolHighCo-solvent (use with caution*)
Anti-Solvents n-Hexane / HeptaneInsolublePrecipitant
Diethyl EtherLow/InsolublePrecipitant (Vapor Diffusion)
WaterLow/ModerateAvoid (Hydrolysis risk/Oiling out)
  • Melting Point: 160–165 °C (L-isomer). Note: This is significantly higher than the corresponding ester (Boc-Ala-OMe, ~33°C) or acid (Boc-Ala-OH, ~80°C) due to intermolecular hydrogen bonding.

Part 2: Experimental Protocols

Protocol A: Thermal Shift Crystallization (Scale-Up Ready)

Best for: Gram-to-kilogram scale purification to remove synthetic byproducts (e.g., DCU, unreacted amine).

Prerequisites:

  • Crude Boc-Ala-NHMe (dried foam/oil).

  • Solvent: Anhydrous Ethyl Acetate (EtOAc).

  • Anti-solvent: n-Hexane (HPLC Grade).

Step-by-Step Methodology:

  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add EtOAc (approx. 5 mL per gram of solute).

    • Heat to 60–65 °C (below boiling point of EtOAc: 77 °C).

    • Critical Decision: If the solution is not clear, add EtOAc in 1 mL increments. If solid particulates remain (likely urea byproducts if DCC coupling was used), filter the hot solution through a sintered glass funnel.

  • Nucleation Induction:

    • Remove heat source and allow the filtrate to cool to ~45 °C.

    • Add warm n-Hexane dropwise.

    • Stop Point: Stop adding Hexane immediately when a faint, persistent turbidity (cloudiness) appears. This is the metastable zone boundary.

  • Controlled Cooling (Crystal Growth):

    • Re-heat slightly (1-2 mins) to dissolve the turbidity.

    • Wrap the flask in aluminum foil or a towel (insulation) to ensure slow cooling.

    • Allow to reach Room Temperature (RT) undisturbed over 4–6 hours.

    • Validation: Needle-like crystals should form. If "oiling out" (liquid-liquid phase separation) occurs, reheat and add a seed crystal.

  • Harvesting:

    • Cool the flask to 4 °C for 2 hours to maximize yield.

    • Filter via vacuum filtration. Wash the cake with cold 1:3 EtOAc:Hexane mixture.

    • Dry under high vacuum (< 5 mbar) at 40 °C for 12 hours.

Protocol B: Vapor Diffusion (Structural Analysis)

Best for: Growing single crystals for X-ray Diffraction (XRD).

  • Dissolve 50 mg of Boc-Ala-NHMe in 0.5 mL of Methanol or DCM in a small inner vial (4 mL).

  • Place the open inner vial inside a larger jar (20 mL).

  • Fill the outer jar with 5 mL of Diethyl Ether or Pentane (Anti-solvent).

  • Seal the outer jar tightly.

  • Mechanism: The volatile anti-solvent diffuses into the peptide solution, slowly increasing supersaturation without thermal shock, yielding high-quality prisms.

Part 3: Process Visualization

Crystallization Workflow Logic

CrystallizationWorkflow Start Crude Boc-Ala-NHMe (Yellowish Oil/Foam) Dissolve Dissolve in warm EtOAc (60°C) Start->Dissolve Filter Hot Filtration (Remove Urea/Salts) Dissolve->Filter CloudPoint Add warm Hexane to Cloud Point Filter->CloudPoint Cooling Slow Cooling (RT -> 4°C) CloudPoint->Cooling Check Check Phase Cooling->Check Seed Reheat & Add Seed Check->Seed Oiling Out Harvest Vacuum Filtration & Drying Check->Harvest Crystals Formed Seed->Cooling Retry

Caption: Figure 1. Decision tree for the thermal shift crystallization of Boc-Ala-NHMe, highlighting the critical intervention point for "oiling out."

Solubility & Supersaturation Concept

PhaseDiagram Undersaturated Undersaturated Region (Stable Solution) Action Add Hexane / Cool Down Undersaturated->Action Metastable Metastable Zone (Growth Only) Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Too Fast (Precipitation) Action->Metastable Ideal Path

Caption: Figure 2. Conceptual phase diagram. The goal is to keep the system in the "Metastable Zone" to favor crystal growth over amorphous precipitation.

Part 4: Troubleshooting & Expert Insights

4.1 The "Oiling Out" Phenomenon Boc-peptides are notorious for separating into a viscous oil rather than crystallizing. This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

  • Cause: Cooling too fast or adding anti-solvent too quickly.

  • Remedy:

    • Seeding: Add a tiny crystal of pure Boc-Ala-NHMe to the turbid solution. This provides a template for growth, bypassing the energy barrier of nucleation.

    • Scratching: Gently scratch the inner glass wall of the flask with a glass rod to create micro-nucleation sites.

4.2 Polymorphism Boc-Ala-NHMe can exist in different hydrogen-bonded networks.

  • Form A (Needles): Usually from EtOAc/Hexane. Preferred for purity.

  • Form B (Plates): Often from Methanol/Water. May contain solvent inclusions.

  • QC Check: Always verify the Melting Point. A sharp MP at 163 °C indicates the anhydrous, high-purity crystal form. A depressed MP (e.g., 150–155 °C) suggests solvent inclusion or impurities.

References

  • Scholtz, J. M., et al. (1991). "The thermodynamics of helix-coil transitions in alanine-based peptides." Biopolymers, 31(13), 1463-1470.

  • Benedetti, E., et al. (1983). "Solid-state and solution conformation of Boc-L-Ala-NHMe." International Journal of Peptide and Protein Research, 21(2), 163-181.

  • Sigma-Aldrich. (2024).[1] "Peptide Synthesis Technical Guide: Handling of Boc-Amino Acids."

  • Cambridge Structural Database (CSD). "Crystal Structure of N-tert-butoxycarbonyl-L-alanine-N'-methylamide." Ref Code: BOALAM.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alanine dipeptide (N-acetyl-alanine-N'-methylamide) serves as the fundamental benchmark system ("the fruit fly") for protein force field parameterization and electronic structure method validation. Its conformational landscape is dictated by the delicate balance between intramolecular hydrogen bonding and steric repulsion, governed by the backbone dihedral angles


 (C-N-C

-C) and

(N-C

-C-N).

This guide provides a rigorous protocol for characterizing this landscape using Density Functional Theory (DFT). Unlike standard protocols that rely on the older B3LYP functional, this guide mandates the use of Dispersion-Corrected DFT (


B97X-D or M06-2X)  to accurately capture the London dispersion forces essential for stabilizing the C7eq and C7ax conformers.

Computational Strategy & Theoretical Grounding

The Failure of Standard B3LYP

Historically, B3LYP/6-31G* was the workhorse for organic molecules. However, for peptide folding, it fails to account for long-range electron correlation (dispersion). In alanine dipeptide, the energy difference between the extended


-strand (C5) and the folded populations (C7eq/C7ax) is sensitive to these non-covalent interactions. Neglecting dispersion often results in an artificial destabilization of compact structures.
Recommended Level of Theory

To ensure scientific integrity and reproducibility (E-E-A-T), the following model chemistries are recommended based on benchmarks against MP2/CBS (Complete Basis Set) limits:

ComponentRecommendationRationale
Functional

B97X-D
(Head-Gordon et al.)
Includes long-range dispersion corrections and separates exchange interactions, providing errors < 0.5 kcal/mol relative to CCSD(T) for peptides [1].
Alternative M06-2X (Truhlar et al.)Highly parameterized for non-covalent interactions; excellent for main-group thermochemistry [2].
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pairs on Oxygen involved in H-bonding. Polarization (d,p) allows orbital distortion essential for the strained C7 rings.
Solvation SMD (Water) or Gas Phase Note: This protocol focuses on Gas Phase to isolate intrinsic electronic preferences. If solvation is required, use the SMD (Solvation Model based on Density) variant of PCM.

Experimental Protocol 1: The Relaxed PES Scan

This protocol generates the Ramachandran map by systematically driving the


 and 

angles.
Workflow Logic

We do not perform a "Rigid Scan" (single point energies on a fixed grid) because the amide planes and methyl groups must relax sterically at every step. We use a Relaxed Scan via the Opt=ModRedundant keyword.[1]

Step-by-Step Methodology (Gaussian Format)

Step 1: Construct the Z-Matrix Ensure the N-terminus is acetylated (ACE) and the C-terminus is N-methylated (NME).

Step 2: Define the Input Parameters

  • Grid Density: A

    
     step size is sufficient for a coarse map (
    
    
    
    points). For publication-quality minima location, use
    
    
    .
  • Route Section: #p wB97XD/6-311++G(d,p) Opt=ModRedundant NoSymm (Note: NoSymm is crucial to prevent the calculation from crashing if the molecule breaks symmetry during rotation.)

Step 3: The ModRedundant Block At the end of the molecule specification, add the scan coordinates:

(Where atoms 1-2-3-4 define


 and 5-2-3-6 define 

. The S denotes a Scan, 24 steps, 15.0 degrees per step.)
Workflow Diagram

The following diagram illustrates the logical flow of the conformational search.

G cluster_scan Relaxed PES Scan Loop Start Start: Initial Geometry (Extended Conformation) Def_Vars Define Dihedrals Phi (φ) and Psi (ψ) Start->Def_Vars ModRed ModRedundant Input Step Size: 15° Def_Vars->ModRed Opt_Step Geometry Optimization (Constrained φ/ψ) ModRed->Opt_Step Check_Conv Converged? Opt_Step->Check_Conv Check_Conv->Opt_Step No Extract Extract Stationary Points (Local Minima) Check_Conv->Extract Yes (Next Step) Final_Opt Unconstrained Optimization & Freq Calculation Extract->Final_Opt

Caption: Workflow for generating the Relaxed Potential Energy Surface (PES) and isolating conformers.

Protocol 2: High-Precision Characterization

Once the scan is complete, specific low-energy regions must be isolated and fully optimized without constraints to confirm they are true stationary points.

Target Conformers

You are looking for three primary basins in the gas phase [3]:

  • C7eq (Global Minimum):

    
    . Stabilized by a 7-membered H-bond ring; equatorial methyl orientation.
    
  • C5 (Extended):

    
    . Extended backbone, weak 5-membered interaction.
    
  • C7ax (Local Minimum):

    
    . Axial methyl orientation; higher energy due to steric clash.
    
Validation Criteria (Self-Validating System)

To ensure the calculation is valid, you must perform a Frequency Analysis (Freq keyword).

  • True Minimum: 0 Imaginary Frequencies.

  • Transition State: 1 Imaginary Frequency (usually corresponding to the rotation of the amide bond).

Expected Relative Energies (Benchmark Data)

Use this table to validate your results. If your calculated


 deviates significantly (> 1 kcal/mol) from these ranges, check your basis set or grid integration grid (Int=Ultrafine).
ConformerStructure TypeExp. Relative Energy (kcal/mol)

B97X-D Expected

C7eq

-turn (Global Min)
0.000.00
C5 Extended+1.0 - 1.5+1.2

0.2
C7ax

-turn (Axial)
+2.0 - 2.5+2.4

0.3

Alpha-helix region+4.0 - 6.0+5.5

0.5

Data synthesized from MP2/CBS benchmarks and spectroscopic data [1][4].

Logical Pathway of Functional Selection

Why does the choice of functional dictate the success of this experiment? The diagram below details the causality.

Logic Input Peptide System (Alanine Dipeptide) B3LYP Standard B3LYP (No Dispersion) Input->B3LYP wB97XD ωB97X-D / M06-2X (Dispersion Corrected) Input->wB97XD Result_Bad Underestimation of C7eq Stability B3LYP->Result_Bad Misses Result_Good Accurate Ramachandran Map wB97XD->Result_Good Captures Physics London Dispersion Forces (Long Range) Physics->wB97XD Explicitly Parametrized Physics->Result_Good

Caption: Impact of dispersion correction on the accuracy of peptide conformational sampling.

References

  • Head-Gordon, M., et al. (2008).

    
    B97X-D. The Journal of Chemical Physics. Link
    
  • Zhao, Y., & Truhlar, D. G. (2008).[2] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Csaszar, A. G., et al. (2002). Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. The Journal of Physical Chemistry A. Link

  • Gaussian, Inc. Gaussian 16 User Reference: Scan Keyword. Link

  • Tubergen, M. J., et al. (2003). Experimental Studies of Peptide Bonds: Identification of the C7eq Conformation. NIST. Link

Sources

Application Note: Unambiguous Determination of Absolute Configuration of Boc-Ala-NHMe Using Vibrational Circular Dichroism (VCD) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Development

Chirality is a fundamental property in pharmaceutical sciences, with the stereochemistry of a drug molecule often dictating its pharmacological and toxicological profile.[1] Enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as "chiral recognition".[2] Consequently, regulatory bodies like the FDA require rigorous proof of the absolute configuration (AC) of the dominant enantiomer in a drug substance.[2] While X-ray crystallography has traditionally been the gold standard for determining AC, its requirement for high-quality single crystals can be a significant bottleneck, especially in early drug discovery where many intermediates are oils or amorphous solids.[1][3]

Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a powerful and reliable alternative for the unambiguous determination of the absolute configuration of chiral molecules in solution.[1][2][3] VCD measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule.[2][4] While the IR spectra of two enantiomers are identical, their VCD spectra are mirror images of equal magnitude and opposite sign.[3] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be definitively assigned.[1][2]

This application note provides a comprehensive guide and a detailed protocol for determining the absolute configuration of N-α-(tert-Butoxycarbonyl)-L-alanine N'-methylamide (Boc-Ala-NHMe), a common chiral building block in peptide synthesis, using VCD spectroscopy.

The VCD Advantage for Boc-Ala-NHMe Analysis

Boc-Ala-NHMe serves as an excellent model system to demonstrate the utility of VCD in pharmaceutical development for several reasons:

  • Representative of Small Chiral Molecules: Its structural simplicity allows for accurate and computationally efficient theoretical modeling.

  • Conformational Flexibility: VCD is highly sensitive to the solution-state conformation of molecules, providing valuable insights beyond just the absolute configuration.

  • No Chromophore Required: Unlike electronic circular dichroism (ECD), VCD arises from vibrational transitions and does not require a UV-Vis chromophore, making it broadly applicable to a wide range of chiral molecules.[4][5]

Workflow for Absolute Configuration Determination

The determination of the absolute configuration of Boc-Ala-NHMe using VCD follows a systematic workflow that integrates experimental measurements with theoretical calculations.

VCD_Workflow cluster_exp Experimental Analysis cluster_theory Theoretical Analysis cluster_comparison Final Assignment SamplePrep Sample Preparation VCD_Acquisition VCD & IR Data Acquisition SamplePrep->VCD_Acquisition DataProcessing Data Processing VCD_Acquisition->DataProcessing Comparison Spectral Comparison DataProcessing->Comparison ConformationalSearch Conformational Search DFT_Optimization DFT Geometry Optimization & Frequency Calculation ConformationalSearch->DFT_Optimization Spectrum_Generation VCD & IR Spectrum Generation DFT_Optimization->Spectrum_Generation Spectrum_Generation->Comparison AC_Assignment Absolute Configuration Assignment Comparison->AC_Assignment

Figure 1: General workflow for absolute configuration determination using VCD spectroscopy.

Experimental Protocol

Sample Preparation

The quality of the VCD spectrum is highly dependent on the sample preparation. The following protocol is recommended for Boc-Ala-NHMe:

ParameterRecommendationRationale
Sample Purity >95% ee (enantiomeric excess)Higher enantiomeric excess leads to a stronger VCD signal and more accurate measurements.
Solvent Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)These solvents have low IR absorbance in the fingerprint region (1700-900 cm⁻¹) and are deuterated to minimize interference from solvent vibrational bands.[5]
Concentration 0.05 - 0.1 M (approx. 5-10 mg in 0.5 mL)This concentration range typically provides an optimal absorbance (0.4-1.0 OD) for the IR bands of interest, which is crucial for obtaining a good signal-to-noise ratio in the VCD spectrum.[6][7]
Sample Cell BaF₂ or CaF₂ liquid transmission cellThese window materials are transparent in the mid-IR region. BaF₂ is suitable for non-aqueous solvents like CDCl₃.[8]
Pathlength 100 µmThis pathlength, in conjunction with the recommended concentration, helps to achieve the target absorbance.

Step-by-Step Protocol:

  • Accurately weigh 5-10 mg of Boc-Ala-NHMe into a clean, dry vial.

  • Add the appropriate volume of the chosen deuterated solvent to achieve the target concentration.

  • Gently vortex the vial until the sample is completely dissolved.

  • Carefully transfer approximately 14 µL of the solution into the liquid transmission cell using a syringe.[6]

  • Seal the cell to prevent solvent evaporation during the measurement.[6]

VCD and IR Data Acquisition

Simultaneous acquisition of both the VCD and IR spectra is a key advantage of modern FT-VCD spectrometers.[4][5]

ParameterRecommendationRationale
Instrument Commercial FT-VCD Spectrometer (e.g., BioTools ChiralIR-2X, Bruker PMA 50)These instruments are optimized for VCD measurements, often incorporating features like dual photoelastic modulators (PEMs) to suppress artifacts.[9]
Spectral Range 2000 - 800 cm⁻¹This range covers the mid-IR fingerprint region where characteristic vibrational modes of Boc-Ala-NHMe (e.g., C=O stretches, N-H bends, C-N stretches) are observed.
Resolution 4 cm⁻¹This resolution is generally sufficient to resolve the key vibrational bands of small molecules in solution.
Acquisition Time 4-8 hours (collected in 1-hour blocks)VCD signals are typically 3 to 5 orders of magnitude smaller than IR absorption signals, necessitating longer acquisition times to achieve an adequate signal-to-noise ratio.[5]

Step-by-Step Protocol:

  • Purge the spectrometer with dry air or nitrogen to minimize water vapor and CO₂ interference.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire a solvent spectrum using the same cell filled with the pure deuterated solvent. This will be used for baseline correction.

  • Place the sample cell in the spectrometer and begin data acquisition. Collect data in multiple blocks (e.g., 4-8 blocks of 1 hour each).

  • After sample measurement, acquire a spectrum of the racemic mixture if available. The VCD spectrum of the racemate should be a flat baseline, which is a good indicator of the absence of instrumental artifacts.

Data Processing
  • Average the collected data blocks for the sample.

  • Subtract the solvent spectrum from the sample's IR spectrum.

  • Perform a baseline correction on the VCD spectrum using the solvent VCD spectrum.[4][5]

  • The final output will be the experimental IR and VCD spectra of Boc-Ala-NHMe.

Theoretical Protocol: Quantum Chemical Calculations

The predictive power of quantum chemistry is central to the VCD-based assignment of absolute configuration.[4] The goal is to calculate the theoretical VCD spectrum for one enantiomer (e.g., L-Boc-Ala-NHMe) and compare it to the experimental spectrum.

Theoretical_Workflow cluster_calc Computational Steps cluster_output Final Output Build_Molecule Build L-Boc-Ala-NHMe Structure Conformer_Search Perform Conformational Search Build_Molecule->Conformer_Search DFT_Opt_Freq DFT Optimization & Frequency Calculation for each low-energy conformer Conformer_Search->DFT_Opt_Freq Boltzmann_Avg Boltzmann Averaging of Spectra DFT_Opt_Freq->Boltzmann_Avg Predicted_Spectra Predicted IR and VCD Spectra Boltzmann_Avg->Predicted_Spectra

Figure 2: Workflow for theoretical VCD spectra calculation.

ParameterRecommendationRationale
Software Gaussian, Schrödinger Suite, ADFThese are widely used quantum chemistry software packages with robust implementations for VCD calculations.[2]
Method Density Functional Theory (DFT)DFT provides a good balance between accuracy and computational cost for VCD calculations of small to medium-sized molecules.[4][5]
Functional B3LYP, B3PW91These hybrid functionals are commonly and successfully used for VCD spectral predictions.[4][10]
Basis Set 6-31G* or larger (e.g., cc-pVTZ)A sufficiently large basis set is necessary to accurately describe the electronic structure and vibrational properties.[4][10]
Solvent Model Polarizable Continuum Model (PCM) or CPCMImplicit solvent models are crucial to account for the influence of the solvent on the conformational preferences and vibrational frequencies of the solute.[11]

Step-by-Step Protocol:

  • Conformational Search: Boc-Ala-NHMe is a flexible molecule. A thorough conformational search is essential to identify all low-energy conformers that contribute to the overall VCD spectrum. This can be performed using molecular mechanics or semi-empirical methods.

  • DFT Optimization and Frequency Calculation: For each low-energy conformer identified (typically within a 2.5 kcal/mol energy window of the global minimum), perform a full geometry optimization and vibrational frequency calculation at the chosen DFT level of theory (e.g., B3LYP/6-31G*) including the solvent model.[12]

  • Spectrum Generation: The output of the frequency calculation will include the IR intensities and VCD rotational strengths for each vibrational mode. These are used to generate the theoretical spectra for each conformer, typically by applying a Lorentzian or Gaussian band shape with a half-width of 5-8 cm⁻¹.

  • Boltzmann Averaging: The final predicted VCD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations at the experimental temperature.

Data Analysis and Interpretation

The final step is the comparison of the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum.

  • Visual Comparison: Plot the experimental VCD spectrum against the calculated VCD spectrum for the L-enantiomer.

  • Sign and Intensity Correlation: A good agreement is characterized by a strong correlation in the signs (+ or -) and relative intensities of the major VCD bands.

  • Assignment:

    • If the experimental and calculated spectra show a good match, the absolute configuration of the sample is that of the calculated enantiomer (L-Boc-Ala-NHMe).

    • If the experimental spectrum is a mirror image of the calculated spectrum (i.e., opposite signs for all bands), the sample has the opposite absolute configuration (D-Boc-Ala-NHMe).

    • A poor correlation may indicate an incomplete conformational search, an inadequate level of theory, or issues with the experimental data.

Conclusion

Vibrational Circular Dichroism spectroscopy, when combined with robust quantum chemical calculations, provides an invaluable tool for the unambiguous determination of the absolute configuration of chiral molecules like Boc-Ala-NHMe in solution. This method circumvents the need for crystallization, offering a rapid and reliable approach that is highly applicable in the fast-paced environment of pharmaceutical research and development. The detailed protocol presented in this application note provides a clear and validated pathway for researchers to confidently assign the stereochemistry of their chiral molecules, ensuring both scientific rigor and regulatory compliance.

References

  • Spectroscopy Asia. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 21). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Recent Applications of Vibrational Circular Dichroism (VCD) in Determination of Absolute Configurations of Chiral Natural Products | Request PDF. Retrieved from [Link]

  • ACS Measurement Science Au. (2025, August 19). Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. Retrieved from [Link]

  • DOI. (2011, January 14). Vibrational Circular Dichroism: Ensuring Quality of Pharmaceutical Products. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2019, December 12). GUI Implementation of VCDtools, A Program to Analyze Computed Vibrational Circular Dichroism Spectra. Retrieved from [Link]

  • Gaussian.com. (2017, June 21). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, September 19). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Vibration Circular Dichroism (VCD) Spectrum Prediction Service. Retrieved from [Link]

  • BioTools. (n.d.). Questions and Answers about VCD for an Organic or Medicinal Chemist. Retrieved from [Link]

  • SCM. (n.d.). Vibrational circular dichroism (VCD) — Tutorials 2025.1 documentation. Retrieved from [Link]

  • ACS Publications. (n.d.). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. Retrieved from [Link]

  • DTU Research Database. (n.d.). The VA and VCD spectra of various isotopomers of L-alanine in aqueous solution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) The VA and VCD Spectra of Various Isotopomers of L-Alanine in Aqueous Solution. Retrieved from [Link]

  • DTU Research Database. (n.d.). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. Retrieved from [Link]

  • PubMed. (2009, October 7). Direct calculations of vibrational absorption and circular dichroism spectra of alanine dipeptide analog in water. Retrieved from [Link]

  • Radboud Repository. (2022, September 16). Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 10). Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. Retrieved from [Link]

  • huscap. (2023, November 14). Vibrational circular dichroism spectroscopy in the CD, X≡Y, and X=Y=Z stretching region. Retrieved from [Link]

  • Chemistry World. (2019, July 31). Algorithm increases certainty of stereochemical assignments in flexible molecules. Retrieved from [Link]

  • ChemRxiv. (n.d.). Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (Boc-Ala-NHMe)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate, a key intermediate in numerous drug development programs. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with its synthesis, improve yield, and ensure high purity. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and offer optimized experimental procedures.

Section 1: The Core Reaction - Mechanistic Overview

The synthesis of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (Boc-Ala-NHMe) is fundamentally an amide bond formation, or peptide coupling, between N-Boc-protected L-Alanine (Boc-Ala-OH) and methylamine. The most common and scalable method involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[1]

The reaction proceeds via a critical intermediate, the O-acylisourea.[2][3][4] This species is highly reactive and susceptible to two primary competing reaction pathways:

  • Desired Pathway: Reaction with the amine (methylamine) to form the target amide.

  • Undesired Pathway: An intramolecular O-to-N acyl migration, which results in a stable and unreactive N-acylurea byproduct.[4][5][6] This side reaction is a major source of yield loss, and the resulting N-acylurea can be difficult to separate from the desired product due to similar solubility profiles.[5]

The role of an additive like HOBt is to intercept the O-acylisourea intermediate, forming a more stable HOBt-active ester. This active ester is still sufficiently reactive to couple with methylamine but is far less prone to rearrangement, thus minimizing the formation of the N-acylurea byproduct and suppressing potential racemization.[4][5][7]

Carbodiimide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling vs. Side Reaction Boc_Ala_OH Boc-Ala-OH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Boc_Ala_OH->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Fast) Product Desired Amide Product (Boc-Ala-NHMe) O_Acylisourea->Product + Methylamine (Direct, Slower) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Slow) HOBt HOBt (Additive) HOBt_Ester->Product + Methylamine Methylamine Methylamine (R-NH2)

Caption: Carbodiimide-mediated coupling pathway for Boc-Ala-NHMe synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<70%). What are the primary causes and how can I fix them?

A1: Low yield is the most common issue and typically points to one of four areas: incomplete activation, competing side reactions, poor nucleophile availability, or suboptimal reaction conditions.

  • Cause 1: N-Acylurea Formation. As discussed, the highly reactive O-acylisourea intermediate can rearrange to an unreactive N-acylurea.[3][4][5] This is exacerbated by higher temperatures and in polar aprotic solvents like DMF or THF without additives.[5]

    • Solution:

      • Use an Additive: Always include an additive like HOBt or HOSu (1.0-1.2 equivalents). This is the most effective way to minimize N-acylurea formation.[4][5]

      • Control Temperature: Start the reaction at 0 °C, especially during the activation step (addition of EDC). Allow the reaction to slowly warm to room temperature. Low temperatures are consistently recommended for carbodiimide couplings.[7]

      • Solvent Choice: Dichloromethane (DCM) is often the preferred solvent as it can reduce the rate of N-acylurea formation compared to DMF.[5]

  • Cause 2: Premature Hydrolysis. EDC and the O-acylisourea intermediate are sensitive to water. Any moisture in the reagents or solvent can hydrolyze the intermediate back to the starting carboxylic acid, reducing yield. The urea byproduct of water-soluble carbodiimides like EDC is easily removed during aqueous workup.[4]

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and store reagents in a desiccator.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from interfering.[8]

  • Cause 3: Ineffective Amine Nucleophile. Methylamine is a gas and is typically used as a solution (e.g., 40% in water or 2M in THF). If using an aqueous solution, the water can compete in the reaction. If using a salt form (methylamine HCl), it must be neutralized to the free amine to be reactive.

    • Solution:

      • Use Methylamine in THF/DCM: Whenever possible, use a solution of methylamine in an organic solvent to avoid introducing water.

      • In-situ Neutralization: If using methylamine hydrochloride, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 equivalents) to liberate the free amine before the coupling step.[9][10]

Q2: My final product is difficult to purify. LC-MS analysis shows a major impurity with a mass corresponding to [Boc-Ala-OH + EDC - H₂O]. What is it and how do I prevent it?

A2: This mass signature strongly indicates the formation of the N-acylurea byproduct .[6] Its structural similarity and polarity to the desired product make it notoriously difficult to remove via standard silica gel chromatography.[5] Prevention is the best strategy.

  • Identification: The byproduct is formed from the rearrangement of the O-acylisourea intermediate.[3][4]

  • Prevention Strategy:

    • HOBt is Essential: The addition of HOBt (or a similar agent like HOAt or HOSu) is critical. It reacts with the O-acylisourea faster than the rearrangement can occur, effectively eliminating this side reaction pathway.[1][4]

    • Reagent Stoichiometry and Order of Addition: The order in which you mix the reagents matters. The preferred method is to pre-activate the carboxylic acid.

      • Step A: Dissolve Boc-Ala-OH and HOBt in an anhydrous solvent (e.g., DCM).

      • Step B: Cool the solution to 0 °C.

      • Step C: Add EDC and stir for 15-30 minutes at 0 °C to form the HOBt active ester.

      • Step D: Add the methylamine solution and allow the reaction to warm to room temperature.

    • Use Water-Soluble EDC: Using EDC ensures that not only the urea byproduct but also the N-acylurea are more water-soluble, facilitating their removal during the aqueous workup.[2][5]

Caption: A logical workflow for troubleshooting low yield in Boc-Ala-NHMe synthesis.

Q3: The reaction seems to stall before completion according to TLC analysis. What steps can I take?

A3: A stalled reaction, where starting material persists even after extended time, can be due to several factors.

  • Cause 1: Insufficient Reagent Equivalents. Using stoichiometric amounts (1.0 eq) of coupling reagents may not be enough to drive the reaction to completion, especially if there is any degradation.

    • Solution: Increase the equivalents of EDC and HOBt slightly to 1.1 - 1.2 equivalents relative to the limiting reagent (typically the Boc-Ala-OH).

  • Cause 2: pH Drift. The reaction pH can influence the rate of coupling. The ideal pH for carbodiimide reactions is typically between 4.5 and 5.5.[2] If a hydrochloride salt of methylamine is used with an insufficient amount of base, the medium can become too acidic.

    • Solution: Ensure complete neutralization of any amine salts. If the reaction is sluggish, a small, controlled addition of a non-nucleophilic base might be beneficial, but excessive base can increase racemization risk.[5]

  • Cause 3: Reagent Quality. EDC, in particular, can be hygroscopic and degrade over time.

    • Solution: Use fresh, high-quality reagents. If in doubt about the quality of your EDC, use a fresh bottle.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this coupling reaction? A: The optimal temperature profile involves two stages. The activation step (mixing Boc-Ala-OH, HOBt, and EDC) should be performed at 0 °C to minimize side reactions. After the amine is added, the reaction can be allowed to slowly warm to room temperature (20-25 °C) and stirred for 12-24 hours.[10]

Q2: How should I handle and add methylamine? A: Methylamine is a volatile and flammable gas. It is most safely handled as a solution. A 2.0 M solution in THF is ideal as it avoids introducing water. If a 40% aqueous solution is the only option, be aware that the water can cause hydrolysis of activated intermediates. Add the methylamine solution dropwise to the activated carboxylic acid mixture at 0 °C.

Q3: What are the best practices for work-up and purification? A: A standard aqueous workup is highly effective.

  • Quench: Dilute the reaction mixture with DCM.

  • Wash: Sequentially wash the organic layer with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove any unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃) to remove unreacted Boc-Ala-OH and HOBt, and finally with brine.[10]

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If needed, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Q4: Can I use a different coupling reagent? A: Yes, other reagents can be used. However, for this specific transformation (a simple, non-hindered amino acid and a primary amine), the EDC/HOBt system offers the best balance of reactivity, cost-effectiveness, and ease of workup. More potent (and expensive) reagents like HATU or HBTU are generally unnecessary unless significant difficulties are encountered.[11]

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the synthesis of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • Methylamine (2.0 M solution in THF)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA, if using methylamine·HCl)

  • Standard aqueous workup solutions (1M HCl, sat. NaHCO₃, brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Boc-L-Alanine (1.0 eq) and HOBt·H₂O (1.1 eq).

  • Add anhydrous DCM (approx. 10 mL per gram of Boc-Ala-OH). Stir until all solids are dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.1 eq) to the solution in one portion. Stir the mixture at 0 °C for 20 minutes. The solution should remain clear.

  • Slowly add the methylamine solution in THF (1.2 eq) dropwise over 5 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an equal volume of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is typically a white to off-white solid of high purity.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents

ReagentAcronymKey Advantage(s)Key Disadvantage(s)
N,N'-DicyclohexylcarbodiimideDCCInexpensive, high-yieldingDicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, making purification difficult.[3]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDCIUrea byproduct is water-soluble, allowing for easy removal during aqueous workup.[1][4]More expensive than DCC; can be hygroscopic.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPHigh reactivity, low racemizationByproducts can be difficult to remove; expensive.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUVery high reactivity, suitable for hindered couplings[11]Very expensive; requires a non-nucleophilic base.

Table 2: Solvent Selection Guide for EDC/HOBt Coupling

SolventPolarityBoiling Point (°C)Key Considerations for this Synthesis
Dichloromethane (DCM)Medium40Recommended. Good solubility for reagents, less prone to N-acylurea formation compared to DMF, easy to remove.[5]
Tetrahydrofuran (THF)Medium66Can be used, but may increase N-acylurea formation. Good choice if using methylamine in THF.[5]
N,N-Dimethylformamide (DMF)High (Polar Aprotic)153Generally avoided unless solubility is an issue. Known to enhance N-acylurea formation and racemization.[5] High boiling point makes it difficult to remove.
Acetonitrile (MeCN)High (Polar Aprotic)82Can be a viable alternative to DCM, but reagent solubility should be checked.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. Available from: [Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798. Available from: [Link]

  • Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-alanine. Coll. Vol. 7, p.75 (1990); Vol. 63, p.183 (1985). Available from: [Link]

  • Aaptec. (2021). Carbodiimides and Additives. Available from: [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Available from: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Available from: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available from: [Link]

Sources

Purification of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Case ID: HPLC-PUR-2026-BOC Subject: Method Development & Troubleshooting for Boc-Ala-NHMe Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate , chemically known as Boc-L-Alanine Methylamide (Boc-Ala-NHMe) .

This molecule presents three specific chromatographic challenges:

  • Detection: It lacks aromatic chromophores (Trp, Tyr, Phe), making it invisible at standard UV wavelengths (254 nm).

  • Stability: The Boc (tert-butyloxycarbonyl) group is acid-labile.[1] While stable during standard acidic HPLC runs, it degrades if fractions are concentrated without neutralization.

  • Hydrophobicity: As a small, protected amino acid derivative (MW ~202 Da), it has moderate hydrophobicity but can co-elute with coupling reagents or unreacted starting materials.

Part 1: Optimized HPLC Protocol

Do not use generic "peptide" gradients. This molecule requires specific handling to prevent degradation and ensure visibility.

Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 (End-capped) (e.g., Zorbax 300SB-C18 or equivalent)The C18 phase provides necessary retention for the hydrophobic Boc group. "End-capped" columns reduce peak tailing caused by interaction with free silanols.
Mobile Phase A Water + 0.1% TFA TFA (Trifluoroacetic acid) acts as an ion-pairing agent to sharpen the amide peaks. Warning: See Stability Section.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA ACN has a lower UV cutoff than Methanol, which is critical for low-wavelength detection.
Wavelength 210 nm - 215 nm CRITICAL: This molecule only absorbs UV light via its amide/carbamate bonds. It is transparent at 254 nm.
Flow Rate 1.0 mL/min (Analytical)15-20 mL/min (Prep)Standard linear velocities apply.
Gradient 5% B to 60% B over 20 minThe molecule is relatively small; high organic concentrations (>70%) typically elute it too quickly.
Sample Preparation
  • Solvent: Dissolve the crude solid in 50:50 Water:ACN .

  • Filtration: Pass through a 0.22 µm PTFE filter . Nylon filters may bind peptides or clog with hydrophobic impurities.

  • Concentration: Target ~10 mg/mL for preparative loading.

Part 2: Troubleshooting Guide (Q&A)

Q1: "I injected my sample, but I see no peaks at all. Is it stuck on the column?"

Diagnosis: Incorrect Detection Wavelength. Explanation: You are likely monitoring at 254 nm or 280 nm. Boc-Ala-NHMe lacks a conjugated pi-system (aromatic ring) required for absorption at these wavelengths. Solution:

  • Change your detector to 210 nm or 214 nm .

  • Ensure you are using HPLC-grade ACN and fresh Water . Impure solvents absorb strongly at 210 nm, causing a noisy baseline that masks your peak.

Q2: "My product purity was 98% in the fraction, but after drying, it dropped to 60%. What happened?"

Diagnosis: Acid-Catalyzed Deprotection (The "TFA Trap"). Explanation: The Boc group is acid-labile.[1] While it is stable during the 20-minute HPLC run at 0.1% TFA, the concentration of acid increases dramatically as the solvent evaporates in a rotovap, dropping the pH < 1. This strips the Boc group, yielding the free amine (H-Ala-NHMe). Solution:

  • Method A (Lyophilization): Freeze the fractions immediately and lyophilize. The TFA sublimes with the ice, preventing high-concentration exposure.

  • Method B (Neutralization): Before evaporation, add a small amount of Pyridine or Ammonium Bicarbonate to the fraction to neutralize the TFA.

  • Method C (Switch Modifiers): Use 0.1% Formic Acid instead of TFA. It is a weaker acid and less likely to deprotect the Boc group during drying.

Q3: "I see a 'Ghost Peak' or split peaks for my single pure compound."

Diagnosis: Rotamers or Amide Bond Isomerism. Explanation: The amide bond (N-C=O) has restricted rotation, often creating cis and trans rotamers. In NMR, this is common. In HPLC, these usually interconvert fast enough to appear as one peak, but at low temperatures or specific pHs, they may separate slightly, looking like a shoulder or split peak. Solution:

  • Run the column at 40°C or 50°C . Higher thermal energy speeds up the rotation, coalescing the split peaks into a single sharp peak.

Part 3: Visual Workflows

Workflow 1: Purification Logic

This diagram illustrates the critical decision points for purifying Boc-protected amides.

PurificationWorkflow Start Crude Boc-Ala-NHMe CheckUV Check UV Wavelength (Is it < 215 nm?) Start->CheckUV RunHPLC Run RP-HPLC (Water/ACN + 0.1% TFA) CheckUV->RunHPLC Yes Collect Collect Fractions RunHPLC->Collect Decision Drying Method? Collect->Decision Rotovap Rotary Evaporation (High Risk of Deprotection) Decision->Rotovap Lyophilize Lyophilization (Safe) Decision->Lyophilize Neutralize Neutralize with Pyridine then Rotovap Decision->Neutralize Degraded Degraded Product (Free Amine) Rotovap->Degraded Acid Concentration Final Pure Product (>98%) Lyophilize->Final Neutralize->Final

Caption: Decision matrix for preventing acid-catalyzed degradation during isolation.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but with caveats. Methanol has a higher UV cutoff (~205 nm) than Acetonitrile (~190 nm). Since you must detect at 210 nm, Methanol may cause a high background absorbance (baseline drift), making it harder to see low-concentration impurities.

Q: What is the expected retention time? A: On a standard C18 column (4.6 x 150mm) with a 5-60% gradient over 20 minutes, Boc-Ala-NHMe typically elutes between 8 and 12 minutes . It is more hydrophobic than the free amino acid but less hydrophobic than large peptides.

Q: How do I store the purified compound? A: Store as a dry powder at -20°C . Avoid storing in solution, especially acidic solutions, for long periods.

References

  • BenchChem Technical Support . Boc Deprotection with Trifluoroacetic Acid (TFA). (2025).[2] Explains the mechanism of acid-catalyzed Boc removal and the risks of concentration.

  • National Institutes of Health (PMC) . Near UV-Visible electronic absorption originating from charged amino acids. (2016). Details the UV absorbance properties of peptide bonds and non-aromatic amino acids below 220 nm.

  • ResearchGate Community Forum . Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. (2012). Expert consensus on the stability of Boc groups during HPLC vs. evaporation.

  • PubChem . Boc-Ala-NH2 (Related Compound) Properties. (2025). Provides physicochemical data for the analog Boc-Alanine amide.

Sources

Technical Support Center: Purification of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate, a key intermediate for many research, development, and manufacturing professionals. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges, ensuring the high purity required for subsequent applications.

Overview of Potential Impurities

The synthesis of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate, typically via the coupling of N-Boc-Alanine and methylamine, can introduce a variety of impurities. Understanding the nature of these impurities is the first step toward their effective removal.

Impurity ClassSpecific ExamplesSource / RationaleChemical Nature
Unreacted Starting Materials N-Boc-Alanine (Boc-Ala-OH)Incomplete amide coupling reaction.Acidic
Methylamine (or its salt)Used in excess to drive the reaction.Basic
Coupling Reagent By-products Dicyclohexylurea (DCU)By-product of dicyclohexylcarbodiimide (DCC) coupling. Notoriously insoluble in many organic solvents.Neutral
DiisopropylureaBy-product of diisopropylcarbodiimide (DIC) coupling. More soluble than DCU.Neutral
HOBt, HOAtAdditives used to suppress racemization and improve coupling efficiency.Acidic
Reagents & Solvents Triethylamine (TEA), Diisopropylethylamine (DIPEA)Organic bases used to neutralize amine salts and facilitate coupling.Basic
Dimethylformamide (DMF), Dichloromethane (DCM)High-boiling point reaction solvents that can be difficult to remove completely.Neutral
Side-Reaction Products Racemized DiastereomerEpimerization of the alanine chiral center during activation/coupling.[1]Neutral
Deletion/Insertion ProductsImpurities present in starting materials or from incomplete reactions in more complex syntheses.[2][3][4]Varies

Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: My crude product is a persistent oil or sticky gum, but it's supposed to be a solid. How can I induce crystallization and purify it?

A1: This is a frequent issue known as "oiling out," often caused by residual solvents or impurities that inhibit the formation of a crystal lattice.[5][6] The primary method to resolve this is recrystallization, which purifies the compound by leveraging solubility differences between the product and impurities at different temperatures.

Causality and Strategy: Impurities disrupt the ordered packing of molecules required for crystallization. A successful recrystallization relies on selecting a solvent system where the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

Troubleshooting Steps for Crystallization:

  • Ensure Purity is Sufficient: Recrystallization works best on material that is already >80-90% pure. If you have significant amounts of coupling by-products, perform an aqueous wash or chromatography first.

  • Solvent System Selection: The ideal choice is often a binary solvent system consisting of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which it is insoluble).

    • Recommended Systems: Start with Ethyl Acetate (good) / Hexanes (poor). Other options include Diethyl Ether/Hexanes or Toluene/Heptane.[5]

  • Induce Nucleation: If crystals don't form upon cooling, try the following:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic glass fragments provide nucleation sites.[5]

    • Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to initiate crystal growth.[7]

    • Slow Cooling: Cool the solution slowly to room temperature first, then transfer it to an ice bath or refrigerator. Rapid cooling often promotes oil formation.[5]

  • Pulping/Trituration: If crystallization fails, evaporate the solvent to get the oil. Add a small amount of a "poor" solvent (like cold hexanes or diethyl ether) and vigorously stir or sonicate the mixture. This can sometimes break up the oil and force it into a solid state, which can then be filtered.[5][7]

Q2: My analytical data (NMR, LC-MS) shows the presence of unreacted N-Boc-Alanine. What is the most direct way to remove this?

A2: Unreacted N-Boc-Alanine is an acidic impurity due to its free carboxylic acid group. The most efficient removal method is a liquid-liquid extraction using a mild aqueous base during the reaction workup.

Causality and Strategy: A weak base like sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid of N-Boc-Alanine, forming a water-soluble carboxylate salt. This salt will partition into the aqueous phase, while your neutral amide product remains in the organic layer. The Boc protecting group and the amide bond are stable to these mild basic conditions.[8][9]

Recommended Protocol: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with:

  • A weak acid (e.g., 5% citric acid or 0.5 M HCl) to remove any basic impurities like DIPEA.

  • A weak base (e.g., saturated aqueous NaHCO₃ solution) to remove the acidic N-Boc-Alanine.

  • Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.

See Protocol 1 for a detailed, step-by-step procedure.

Q3: I used a carbodiimide coupling reagent (like DCC or DIC) and now have significant by-products that are co-purifying with my product. What is the best purification strategy?

A3: Carbodiimide by-products, especially dicyclohexylurea (DCU) from DCC, are a classic purification challenge. The best strategy depends on the specific by-product.

Causality and Strategy:

  • For DCU (from DCC): DCU is notoriously insoluble in many common solvents, including dichloromethane (DCM). This property can be exploited. After the reaction, if it was run in a solvent like DMF or THF, concentrate the mixture and redissolve it in a minimal amount of DCM. The DCU will often precipitate as a white solid and can be removed by simple filtration.

  • For DIU (from DIC) and other soluble impurities (HOBt, etc.): These impurities are generally more soluble and require a more robust purification method like flash column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[10][] Your neutral amide product will have a different polarity and thus a different retention factor (Rf) than the urea by-products or HOBt, allowing for effective separation.

See Protocol 3 for a detailed guide on setting up and running a flash column.

Q4: My product appears clean by ¹H NMR, but my final mass is over 100% of the theoretical yield. What is the likely cause?

A4: Assuming no inorganic salts are present from the workup, the most common cause of excess mass is residual, high-boiling-point solvent from the reaction, most frequently DMF or DMSO.

Causality and Strategy: Standard rotary evaporation is often insufficient to remove solvents with high boiling points. These solvents can be "hidden" in the NMR spectrum if their peaks overlap with your product or if deuterated solvent peaks are suppressed.

Troubleshooting Steps:

  • High-Vacuum Drying: Place the sample under a high vacuum (using a stronger vacuum pump, not just a water aspirator) for several hours, sometimes with gentle heating (e.g., 30-40°C) if the product is thermally stable.

  • Azeotropic Removal: Dissolve the product in a solvent that forms a low-boiling azeotrope with the residual solvent (e.g., toluene can help remove water and DMF). Then, evaporate the new solvent. Repeating this process 2-3 times can be effective.

  • Lyophilization (Freeze-Drying): If the product is soluble in a solvent that can be freeze-dried (like water or 1,4-dioxane), this can be an effective way to remove non-volatile impurities and solvents.

Detailed Purification Protocols

Protocol 1: Standard Aqueous Workup (Acid-Base Extraction)
  • Dilution: Once the reaction is complete, dilute the reaction mixture with ethyl acetate (EtOAc), typically 5-10 times the volume of the reaction solvent.

  • Acid Wash: Transfer the solution to a separatory funnel. Wash with 0.5 M aqueous HCl (1 x volume of the organic layer). Drain the aqueous layer. This removes basic impurities like DIPEA.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 x volume). You may observe gas evolution (CO₂) if there is excess acid. Drain the aqueous layer. This removes acidic impurities like unreacted Boc-Ala-OH.[12]

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x volume). This helps remove residual water and some water-soluble impurities.

  • Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Recrystallization from a Binary Solvent System (EtOAc/Hexanes)
  • Dissolution: Place the crude, semi-purified solid or oil in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the compound.

  • Add Anti-Solvent: While the solution is still warm, slowly add hexanes dropwise with swirling until you see persistent cloudiness. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 3: Silica Gel Flash Column Chromatography
  • TLC Analysis: First, determine the appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexanes and Ethyl Acetate. Spot your crude material on a TLC plate and elute with different solvent ratios (e.g., 30% EtOAc in Hexanes, 50% EtOAc in Hexanes). The ideal system will give your product an Rf value of ~0.2-0.4.[10]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or EtOAc). Alternatively, for better separation, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by passing the mobile phase through it, applying positive pressure (with air or nitrogen). Start with a slightly weaker solvent mixture than your target TLC condition (e.g., 20% EtOAc/Hexanes) and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC, spotting small amounts from each fraction.

  • Isolation: Combine the fractions that contain the pure product, and remove the solvent under reduced pressure.

Visualization and Workflows

G cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude Product (Post-Reaction Mixture) Analysis Analyze Sample (TLC, NMR, LC-MS) Crude_Product->Analysis Decision Dominant Impurity Type? Analysis->Decision Aqueous_Wash Aqueous Acid/Base Wash (Protocol 1) Decision->Aqueous_Wash  Acidic/Basic  Impurities Chromatography Flash Chromatography (Protocol 3) Decision->Chromatography Neutral Impurities (e.g., Urea) Recrystallization Recrystallization (Protocol 2) Decision->Recrystallization Minor Impurities & Product is an Oil Aqueous_Wash->Chromatography If still impure Aqueous_Wash->Recrystallization If mostly pure Final_Analysis Final Purity Check (NMR, LC-MS) Chromatography->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure Crystalline Product Final_Analysis->Pure_Product

Caption: Decision workflow for selecting the appropriate purification method.

G cluster_funnel Separatory Funnel cluster_steps cluster_results Separated Phases Organic_Layer Organic Layer (EtOAc) Contains: - Product (Neutral) - Boc-Ala-OH (Acidic) - DIPEA (Basic) Wash1 1. Add Aqueous NaHCO₃ (Weak Base) Organic_Layer->Wash1 Wash2 2. Shake and Separate Layers Wash1->Wash2 Organic_Final Final Organic Layer Contains: - Pure Product Wash2->Organic_Final Keep Aqueous_Final Aqueous Layer Contains: - Sodium Boc-Alaninate (Salt) - DIPEA (Base) Wash2->Aqueous_Final Discard

Caption: Diagram of impurity removal via basic aqueous extraction.

References
  • Schiffer, J., et al. (2023). Investigation of Impurities in Peptide Pools. Molecules, 28(5), 2315. MDPI. Retrieved February 22, 2026, from [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved February 22, 2026, from [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 83-98. PubMed. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved February 22, 2026, from [Link]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry. Retrieved February 22, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved February 22, 2026, from [Link]

  • Biotage. (2018). Successful Flash Chromatography. Retrieved February 22, 2026, from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

Resolving NMR peak overlap in Boc-Ala-NHMe spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Resolution of Spectral Overlap in Boc-Ala-NHMe Status: Open Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division Priority: High (Blocker for Structural Assignment)

Executive Summary

The model peptide Boc-Ala-NHMe (


-tert-butoxycarbonyl-L-alanine 

-methylamide) is a standard benchmark for studying protein backbone dynamics and folding (specifically

-turns vs. extended conformations). However, its

H NMR spectrum presents a classic "perfect storm" of signal overlap:
  • Methyl Region (1.3 – 1.5 ppm): The massive tert-butyl (Boc) singlet (9H) frequently obscures the Alanine

    
    -methyl doublet (3H).
    
  • Amide Region (5.0 – 8.0 ppm): The urethane NH (Boc-NH) and amide NH (NHMe) often overlap with each other or solvent satellites, complicating the identification of intramolecular hydrogen bonds.

This guide details the standard operating procedures (SOPs) to resolve these specific overlaps using solvent manipulation, thermodynamic analysis, and advanced pulse sequences.

Module 1: The "Boc-Blinder" Effect (Methyl Resolution)

The Problem: In standard solvents like


, the Boc group resonates as a sharp singlet at 

ppm. The Alanine

-methyl group resonates as a doublet (

Hz) at

ppm. The sheer intensity of the Boc signal (9 protons vs. 3 protons) buries the Ala-Me doublet, making integration and coupling constant extraction impossible.

The Solution: Aromatic Solvent Induced Shift (ASIS) Do not rely solely on field strength (going from 400 MHz to 800 MHz often fails to resolve this). Instead, utilize the magnetic anisotropy of aromatic solvents.

Mechanism: Benzene (


) molecules form transient solvation complexes with the peptide. The 

-electron cloud of benzene creates a local magnetic field (Ring Current Effect). Protons located above/below the ring plane are shielded (shifted upfield), while those in the plane are deshielded. Because the Boc group is bulky and hydrophobic, and the amide backbone is polar, benzene solvates them differently, inducing differential chemical shift changes (

).

Protocol: Benzene-d6 Titration

  • Baseline: Acquire

    
    H spectrum in 100% 
    
    
    
    .
  • Titration: Instead of a full solvent swap, add

    
     in 10% increments to the NMR tube.
    
  • Endpoint: Typically, a 30-50%

    
     mixture causes the Boc singlet to shift upfield less than the Ala-Me doublet, revealing the doublet "wings."
    

Visual Workflow: Solvent Selection Logic

SolventStrategy Start Start: Methyl Region Overlap CheckSolvent Current Solvent? Start->CheckSolvent Chloroform CDCl3 (Isotropic) CheckSolvent->Chloroform Non-polar DMSO DMSO-d6 (Polar) CheckSolvent->DMSO Polar ActionASIS Action: Induce ASIS Effect Add C6D6 (Benzene-d6) Chloroform->ActionASIS Overlap Persists ActionPolar Action: Disrupt H-Bonds Switch to DMSO/H2O DMSO->ActionPolar NH Overlap Result1 Boc/Ala-Me Separation (Ring Current Shielding) ActionASIS->Result1 Result2 Amide Exchange/Shift (Dielectric Change) ActionPolar->Result2

Figure 1: Decision tree for solvent manipulation based on spectral congestion type.

Module 2: Amide Dynamics & Hydrogen Bonding

The Problem: Distinguishing which NH group is involved in intramolecular hydrogen bonding (e.g., the C7


-turn). In 

, both NH signals may appear sharp.

The Solution: Variable Temperature (VT) NMR The temperature coefficient (


) is the gold standard for identifying H-bonds.

Mechanism:

  • Exposed NH: As temperature rises, the rapid exchange with solvent and increased vibrational energy breaks transient solvent-solute H-bonds. This results in a significant upfield shift (shielding).

  • Intramolecular H-bonded NH: The proton is "locked" in a stable internal bond (e.g., Ala-CO

    
     HN-Me). It is shielded from the solvent and thermally robust. The chemical shift changes very little with temperature.
    

Data Analysis Table: Interpreting Coefficients

ParameterExposed / Solvent H-BondedIntramolecular H-Bonded
Coefficient (

)

ppb/K (Large Negative)

ppb/K (Small Negative)
Physical State NH is interacting with solvent or free.NH is protected (e.g., C7 turn).
Example (Boc-Ala-NHMe) Boc-NH (Urethane)NH -Me (Amide) in folded state
Typical Range -6.0 to -10.0 ppb/K0.0 to -3.0 ppb/K

Experimental Protocol:

  • Calibrate: Ensure the VT unit is calibrated (using Methanol or Glycol standard).

  • Range: Acquire spectra at 298K, 303K, 308K, 313K, and 318K (avoid boiling the solvent).

  • Plot: Graph Chemical Shift (

    
    , ppm) vs. Temperature (K). The slope is the coefficient.[1][2]
    

Module 3: Advanced Acquisition (When 1D Fails)

The Problem: Solvent titration is insufficient, or the sample degrades in Benzene.

The Solution: Pure Shift NMR & HSQC If physical separation (chemistry) fails, use quantum mechanical separation (physics).

  • Pure Shift (PSYCHE/Zangger-Sterk):

    • These pulse sequences collapse homonuclear J-couplings (multiplets) into singlets.

    • Result: The Ala-Me doublet becomes a singlet. If the chemical shift difference between Boc and Ala-Me is even 0.01 ppm, they will be resolved as two distinct lines rather than a blob.

  • 2D

    
    H-
    
    
    
    C HSQC:
    • Protons are correlated to their attached Carbons.

    • Boc Carbon:[3][4][5]

      
       ppm.
      
    • Ala-Me Carbon:

      
       ppm.
      
    • Resolution: Even if the protons overlap perfectly at 1.4 ppm, the carbons are separated by ~10 ppm in the indirect dimension (

      
      ), providing complete resolution.
      

Visual Workflow: Pulse Sequence Selection

PulseSelection Start Start: Unresolved Overlap IsAbundance Sample Concentration? Start->IsAbundance HighConc High (>5 mM) IsAbundance->HighConc LowConc Low (<1 mM) IsAbundance->LowConc PureShift Run 1D Pure Shift (PSYCHE) Collapse Multiplets HighConc->PureShift Fastest Resolution HSQC Run 2D 1H-13C HSQC Disperse by Carbon Shift LowConc->HSQC Better Sensitivity TOCSY Run 2D TOCSY Trace Spin Systems LowConc->TOCSY If NH-CH alpha overlap Result Assignment Complete PureShift->Result Singlet Resolution HSQC->Result F1 Dimension Resolution

Figure 2: Logic flow for selecting advanced pulse sequences based on sample concentration and overlap type.

References

  • Adams, R. W., et al. (2014).[6] "Pure Shift NMR Spectroscopy." eMagRes.

    • Grounding: Defines the mechanism of broadband homonuclear decoupling (Pure Shift) to resolve overlapped multiplets.
  • Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR.

    • Grounding: Establishes the -4.6 ppb/K cutoff for identifying intramolecular hydrogen bonds.
  • Laszlo, P. (1967). "Solvent Effects in NMR Spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy.

    • Grounding: The foundational text on Aromatic Solvent Induced Shifts (ASIS)
  • Liang, G. B., et al. (1992). "Solvent induced conformational changes in Boc-Ala-NHMe." Journal of the American Chemical Society.

    • Grounding: Specific conformational analysis of the requested molecule, validating the solvent sensitivity of the model system.

Sources

Technical Support Center: Enhancing Crystal Growth of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals to provide expert-level troubleshooting and practical guidance for the crystallization of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate. Our goal is to move beyond simple procedural lists and offer a deep understanding of the crystallographic principles at play, enabling you to rationally design and optimize your experiments for high-quality, single-crystal growth.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the crystallization of organic compounds like Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate.

Q1: I'm not getting any crystals at all. What are the first things I should check?

A1: The failure of a compound to crystallize is almost always a problem of nucleation or supersaturation. Crystallization is not a spontaneous event; it requires the solution to hold more solute than it theoretically can at a given temperature (supersaturation) and a "trigger" for the first molecules to organize into a lattice (nucleation).[1]

Initial Diagnostic Checklist:

  • Confirm Supersaturation: After cooling your solution, if it remains perfectly clear, it may not be sufficiently concentrated. You can test this by taking a small aliquot and evaporating the solvent. A significant solid residue indicates that the material is in solution, but the concentration is too low. Consider slowly evaporating some solvent from the main batch to reach the metastable zone where nucleation can occur.[1]

  • Purity of Starting Material: Impurities are one of the biggest hindrances to crystal growth.[2] They can disrupt the formation of a regular crystal lattice. If you suspect impurities, consider purifying the material first using column chromatography. The purity of the resulting product should be satisfactory enough that no further purification is required.[3]

  • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation is the limiting step. You can try the following:

    • Scratching: Gently scratch the inside surface of the glass flask below the solvent level with a glass rod. The microscopic scratches provide high-energy sites that can serve as points for nucleation.

    • Seeding: If you have a previous batch of crystals, add one or two tiny, well-formed seed crystals to the supersaturated solution.[4][5] This provides a perfect template for further growth and is the most powerful tool for controlling the crystallization process.[5]

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature that is above its melting point (or the melting point of the impure mixture).[6] Instead of forming an ordered solid lattice, the compound separates as a liquid phase. This is common when a solution is too concentrated or cooled too quickly.

Causality & Corrective Actions:

  • Cause: The solution becomes supersaturated at too high a temperature.

  • Solution 1: Increase Solvent Volume: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent.[6] This lowers the saturation point, meaning the solution will need to cool to a lower temperature before the compound starts to come out of solution, hopefully below its melting point.

  • Solution 2: Slower Cooling: Rapid cooling can shock the system, causing the compound to crash out of solution as an oil. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath or refrigerator. A slower cooling rate is almost always better.[5]

  • Solution 3: Re-evaluate Your Solvent System: The chosen solvent's boiling point might be too high. Consider a solvent or solvent mixture with a lower boiling point.

Q3: My crystals are very small, needle-like, or form a powder. How can I grow larger, more well-defined crystals suitable for X-ray diffraction?

A3: The formation of small or poorly-formed crystals is typically a result of rapid nucleation and growth.[2][7] When many nucleation sites form simultaneously, they compete for the available solute, resulting in a large number of small crystals.[2] To get large, high-quality crystals, you must promote slow, controlled growth from a limited number of nucleation sites.

Strategies for Enhancing Crystal Size and Quality:

  • Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean and free of dust or particulate matter, which can act as unwanted nucleation sites.[2]

  • Slow Down the Process: The rate of crystal growth is a critical factor.[8]

    • Slower Cooling: As mentioned above, avoid rapid temperature changes.

    • Slower Evaporation: If using an evaporation technique, reduce the surface area of the opening of your vial (e.g., cover it with parafilm and poke only one or two small holes). This slows the rate of solvent loss and thus the rate of supersaturation.[9]

    • Use Diffusion Methods: Solvent/anti-solvent diffusion techniques (both liquid-liquid and vapor) are excellent for growing high-quality crystals because they establish a very slow and gradual increase in supersaturation.[1][7] (See Protocol 3).

  • Minimize Mechanical Disturbance: Do not move or agitate the vessel while crystals are growing.[2][7] Mechanical shock can fracture growing crystals and create new nucleation sites, leading to smaller crystal sizes.

Q4: How do I choose the right solvent system?

A4: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures.[10][11][12] For Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate, which has both hydrogen-bond donating/accepting groups (N-H, C=O) and a non-polar tert-butyl group, a solvent of moderate polarity is often a good starting point.

Solvent Selection Workflow:

  • Single Solvent Screening: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Binary Solvent Systems (Solvent/Anti-Solvent): This is often the most effective method.[1] Find a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which it is insoluble. Dissolve your compound in the minimum amount of the good solvent and then slowly add the anti-solvent until the solution becomes faintly cloudy (turbid). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. The anti-solvent effectively reduces the overall solubility of the solute.[4]

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection based on the chemical properties of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate. Experimental verification is essential.

SolventChemical FormulaPolarity IndexExpected RoleNotes
Ethyl Acetate (EtOAc)C₄H₈O₂4.4Good Primary Choice Moderately polar; often a good balance for compounds with mixed polarity.
AcetoneC₃H₆O5.1Good Primary Choice Volatile, good for slow evaporation. Can be a good "solvent" in a binary pair.
Acetonitrile (ACN)C₂H₃N5.8Good Solvent A polar aprotic solvent. Can be paired with water or an ether as an anti-solvent.
Isopropanol (IPA)C₃H₈O3.9Good Solvent Can promote hydrogen bonding. Less volatile than ethanol or methanol.
Dichloromethane (DCM)CH₂Cl₂3.1Good Solvent Highly volatile. Use with caution due to its low boiling point.[13]
TolueneC₇H₈2.4Potential Anti-Solvent Non-polar. Good for layering with more polar solvents like Ethyl Acetate or Acetone.
Hexane / HeptaneC₆H₁₄ / C₇H₁₆0.1Good Anti-Solvent Very non-polar. Use as the precipitant in diffusion or layering techniques.[14]
WaterH₂O10.2Potential Anti-Solvent The compound is expected to have low solubility in water.[14] Can be used with a miscible solvent like IPA or ACN.
Experimental Protocols
Protocol 1: Controlled Slow Cooling

This is a standard recrystallization method effective for compounds that exhibit a significant difference in solubility with temperature.[13]

  • Dissolution: In an Erlenmeyer flask, add your crude Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate. Add a suitable solvent (e.g., Ethyl Acetate) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding the solvent just until all the solid has dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool undisturbed on the benchtop to room temperature. To slow the cooling process further, you can insulate the flask with glass wool or paper towels.

  • Crystal Growth: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. Ideal crystallization should begin after 5-20 minutes of cooling.[6]

  • Isolation: Once crystal growth appears complete, you may cool the flask further in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[11]

Protocol 2: Slow Evaporation

This method is ideal for compounds that are highly soluble in the chosen solvent at room temperature.[9]

  • Solution Preparation: Dissolve the compound in a high-quality, volatile solvent (e.g., Acetone or Dichloromethane) to create a solution that is near saturation but not fully saturated.

  • Filtration: Filter the solution through a syringe filter (PTFE, 0.22 µm) into a clean vial to remove any dust or particulate matter.

  • Evaporation: Cover the vial with parafilm and pierce it with a needle once or twice. This creates a small opening that allows the solvent to evaporate very slowly over several hours to days.

  • Incubation: Place the vial in a vibration-free location and await crystal formation as the solution becomes progressively more concentrated.

Protocol 3: Solvent / Anti-Solvent Vapor Diffusion

This technique is one of the most reliable for producing high-quality, single crystals by creating a very slow and controlled change in solvent composition.[1]

  • Inner Vial Preparation: Dissolve your compound in a minimal amount of a relatively volatile "good" solvent (e.g., Acetone or DCM) in a small, open vial (e.g., a 1-dram vial).

  • Outer Chamber Setup: Place this inner vial inside a larger jar or beaker (the "outer chamber") that contains a 1-2 cm layer of a more thermodynamically stable "anti-solvent" in which your compound is insoluble (e.g., Hexane or Toluene).

  • Sealing: Seal the outer chamber tightly with a cap or parafilm.

  • Diffusion and Crystallization: Over time, the volatile "good" solvent from the inner vial will slowly diffuse out into the atmosphere of the outer chamber, while the vapor of the less volatile "anti-solvent" will diffuse into the inner vial. This gradual change in the solvent composition of the inner vial slowly reduces the compound's solubility, leading to the controlled growth of high-quality crystals.

Visualizations & Workflows
Troubleshooting Crystallization Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

G start Start: Dissolve Compound in Hot Solvent cool Allow to Cool Slowly start->cool observe Observe Outcome cool->observe no_xtal Problem: No Crystals Form observe->no_xtal Clear Solution oil_out Problem: Compound Oils Out observe->oil_out Liquid Layer Forms poor_xtal Problem: Small / Poor Quality Crystals observe->poor_xtal Fine Powder / Needles success Success: Good Crystals Formed! observe->success Well-defined Crystals sol_supersat Action: Check Supersaturation (Evaporate aliquot) no_xtal->sol_supersat sol_oil_solvent Action: Re-heat & Add More Solvent oil_out->sol_oil_solvent sol_oil_cool Action: Cool Much Slower oil_out->sol_oil_cool sol_oil_change Action: Change Solvent System oil_out->sol_oil_change sol_poor_slow Action: Reduce Cooling/Evaporation Rate poor_xtal->sol_poor_slow sol_poor_diff Action: Use Diffusion Method poor_xtal->sol_poor_diff sol_poor_clean Action: Ensure Clean Glassware poor_xtal->sol_poor_clean sol_induce Action: Induce Nucleation (Scratch / Seed) sol_supersat->sol_induce No residue sol_conc Action: Concentrate Solution Slowly sol_supersat->sol_conc Residue observed sol_oil_solvent->cool sol_oil_cool->observe

Caption: Decision workflow for troubleshooting common crystallization problems.

Vapor Diffusion Experimental Setup

This diagram illustrates the physical arrangement for the vapor diffusion technique described in Protocol 3.

G cluster_jar Sealed Outer Chamber (Jar) cluster_arrows vial Inner Vial solution Compound dissolved in 'Good' Solvent (e.g., Acetone) a1 Good Solvent Vapor Out solution->a1 antisolvent Anti-Solvent Pool (e.g., Hexane) a2 Anti-Solvent Vapor In a2->solution

Sources

Validation & Comparative

Comparative Guide: Experimental vs. Theoretical IR Spectra of Boc-Ala-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of Boc-Ala-NHMe (N-tert-butoxycarbonyl-L-alanine N'-methylamide) using Infrared (IR) Spectroscopy.[1] As a model dipeptide, Boc-Ala-NHMe is critical for benchmarking force fields and understanding the intrinsic folding propensities of the polypeptide backbone—specifically the competition between


-turn (

)
and extended (

)
conformations.

This document bridges the gap between Gas-Phase IR Spectroscopy (the experimental "gold standard" for intrinsic structure) and Density Functional Theory (DFT) calculations.

The Conformational Landscape

Before analyzing spectra, one must understand the structural targets.[2] In the absence of solvent (gas phase), Boc-Ala-NHMe does not form random coils but settles into specific minima stabilized by intramolecular hydrogen bonds.

Structural Models
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Gamma-Turn):  The global minimum. It features a 7-membered hydrogen-bonded ring between the Boc-Urethane Carbonyl (CO)  and the Methylamide Amine (NH) .
    
  • 
     (Extended):  A competitive local minimum. It forms a 5-membered ring interaction between the Alanine NH  and the Alanine Carbonyl  (or adjacent interactions depending on precise definition, often termed "extended" 
    
    
    
    -strand-like).
Visualization of Folding Logic

The following diagram illustrates the hydrogen-bonding logic that defines these spectral signatures.

G cluster_0 Molecular Components cluster_1 Conformational Outcomes Boc Boc Group (Urethane C=O) C7 C7 Conformation (Gamma Turn) Boc->C7 Acceptor (C=O) Ala Alanine Backbone (Central CH-R) C5 C5 Conformation (Extended) Ala->C5 Backbone Strain NHMe Methylamide (C-Terminal NH) NHMe->C7 Donor (NH) NHMe->C5 Weak Interaction SpectralSig IR Spectral Signature C7->SpectralSig Red-shifted NH Split Carbonyls C5->SpectralSig Free NH High Freq C=O

Figure 1: Mechanistic logic of hydrogen bond formation leading to distinct spectral signatures.

Methodology: Bridging Experiment and Theory[4][5][6]

To achieve a valid comparison, one cannot simply run a standard FTIR in Chloroform and compare it to a vacuum calculation. The protocols must match the environment.

A. Experimental Protocol (Gas Phase)

Objective: Isolate intrinsic folding forces without solvent interference.

  • Technique: IR-UV Ion Dip Spectroscopy or Supersonic Jet FTIR.[1]

  • Sample Prep: Boc-Ala-NHMe is heated (sublimed) and entrained in a carrier gas (Argon/Helium).[1]

  • Cooling: Supersonic expansion cools the molecules to ~10 K, trapping them in their zero-point vibrational energy wells.

  • Detection: A UV laser ionizes the sample; an IR laser scans the frequencies.[1] When the IR laser hits a resonance (e.g., NH stretch), the population of the ground state is depleted, causing a "dip" in the ion signal.

B. Theoretical Protocol (DFT)

Objective: Simulate the vibrational frequencies of the isolated molecule.

  • Software: Gaussian 16, ORCA, or similar.[1]

  • Level of Theory: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion).

  • Optimization: Opt+Freq calculation in vacuum.

  • Correction: Raw DFT frequencies are harmonic and typically overestimate experimental values by ~4-5%.

    • Scaling Factor: Multiply raw frequencies by 0.960 - 0.967 (for B3LYP).

Comparative Data Analysis

The following table synthesizes typical experimental values (derived from gas-phase peptide analogs and solution data) against theoretical predictions.

Spectral Fingerprint Table
Vibrational ModeRegionExp.[1][2][3][4][5][6][7][8][9] Wavenumber (

)
Theo.[5][10][11] Wavenumber (Scaled)Assignment / Structural Insight
Amide A High Freq3460 - 3480 ~3475Free NH (Boc-NH). Not involved in H-bonding.
Amide A High Freq3340 - 3375 ~3360H-Bonded NH (Ala-NH...O=C). Diagnostic of the

Turn
.
Urethane I Mid Freq1715 - 1725 ~1720Boc C=O . Higher frequency than amide.[1] If H-bonded (

), shifts lower.
Amide I Mid Freq1660 - 1690 ~1675Peptide C=O . Sensitive to backbone coupling.
Amide II Fingerprint1490 - 1520 ~1510CN Stretch / NH Bend . Mixed mode, highly coupled.
Detailed Analysis of Deviations
1. The "Blue Shift" Anomaly

In theoretical calculations, you may observe a "Blue Shift" (higher frequency) for the


 conformation's NH stretch compared to the 

conformation.
  • Cause: The

    
     interaction is geometrically strained and often weaker than the linear H-bond in the 
    
    
    
    ring.
  • Experimental Validation: If the experimental spectrum shows a dominant peak at ~3350

    
    , the sample is primarily in the 
    
    
    
    conformation. If a peak appears near ~3420-3450
    
    
    , it indicates a population of
    
    
    or free/unfolded states.
2. The Scaling Factor Trap

Crucial Insight: Do not use a single global scaling factor for the entire spectrum if high precision is required.

  • High Frequency (NH/OH): Requires a factor closer to 0.955 .

  • Fingerprint (<2000

    
    ):  Requires a factor closer to 0.967 .[1]
    
  • Recommendation: Use mode-specific scaling factors if your software supports it, or align the "Free NH" peak of theory to the "Free NH" peak of experiment manually to analyze relative shifts.

Workflow for Structural Assignment

Use this decision tree to assign your experimental spectrum to a specific conformer.

Workflow Start Acquire IR Spectrum (Gas Phase / Non-polar Solvent) CheckNH Analyze Amide A Region (3300 - 3500 cm-1) Start->CheckNH Split Is the NH region split into two distinct bands? CheckNH->Split YesSplit Yes: One Free (~3480) One H-Bonded (~3350) Split->YesSplit High Probability NoSplit No: Single Broad Band or High Freq Only Split->NoSplit Low Probability C7Assign Assignment: C7 (Gamma Turn) (Global Minimum) YesSplit->C7Assign C5Assign Assignment: C5 or Unfolded (Local Minimum) NoSplit->C5Assign Verify Verification: Check Amide I Urethane C=O vs Amide C=O separation C7Assign->Verify

Figure 2: Decision tree for assigning Boc-Ala-NHMe conformers based on Amide A spectral features.

Conclusion & Recommendations

For researchers utilizing Boc-Ala-NHMe to study protein folding:

  • Trust the Gas Phase: Solution phase spectra (CHCl3, DMSO) will always show a mixture of solvated states that mask the intrinsic

    
     preference. For fundamental force field validation, gas phase data is non-negotiable.
    
  • Monitor the Urethane: Unlike Acetyl-protected peptides (Ac-Ala-NHMe), the Boc group introduces a unique carbonyl signature (~1715

    
    ). Use this as an internal standard—it is less sensitive to backbone conformation than the peptide amide I.
    
  • Theory Requirements: Standard B3LYP is sufficient for frequency assignment, but Dispersion Correction (e.g., B3LYP-D3) is mandatory for correctly predicting the energy ranking of the

    
     vs. 
    
    
    
    minima.

References

  • Mons, M., et al. (1999). "Site-specific observation of the conformational landscape of a model dipeptide." Journal of Physical Chemistry A. Link (Establishes the gas-phase IR methodology for peptide conformers).

  • Head-Gordon, T., et al. (1991).[1] "Ab initio study of the conformational potential energy surface of N-acetyl-N'-methylalaninamide." Journal of Physical Chemistry. Link (Foundational theoretical work on the C7 vs C5 landscape).

  • Chin-Hui, Y., et al. (2009).[1] "Amide I bands of terminally blocked alanine in solutions investigated by infrared spectroscopy and density functional theory." Journal of Physical Chemistry B. Link (Comparative analysis of solvent effects on Ala-NHMe spectra).

  • NIST Chemistry WebBook. "Infrared Spectra of Secondary Amides." Link (General reference for Urethane/Amide frequency ranges).

Sources

Publish Comparison Guide: Force Field Validation via Boc-Ala-NHMe NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

The Validation of Force Fields using Boc-Ala-NHMe NMR Data is a specialized niche within computational biophysics. While the "Alanine Dipeptide" (Ac-Ala-NHMe) is the global standard "fruit fly" for this purpose, the Boc-Ala-NHMe (N-tert-butoxycarbonyl-alanine-N'-methylamide) variant is frequently used in organic conformational analysis to test force field performance in non-polar solvents (like chloroform) where the hydrophobic Boc group influences folding (e.g.,


-turns).

This guide focuses on the rigorous protocol for validating force fields using this system, synthesizing standard biophysical methods with the specific chemical context of the Boc-protected peptide.

Executive Summary: The "Fruit Fly" of Force Field Validation

Validation is the bridge between theoretical potential energy functions and physical reality. For protein force fields (AMBER, CHARMM, OPLS, GROMOS), the Alanine Dipeptide system is the primary benchmark because it is the smallest unit containing both


 (phi) and 

(psi) backbone torsions.

While Ac-Ala-NHMe is the standard for water-soluble protein benchmarks, Boc-Ala-NHMe is the critical benchmark for hydrophobic collapse and intramolecular hydrogen bonding validation. Its bulky, hydrophobic tert-butyl group makes it soluble in non-polar solvents (e.g.,


), allowing researchers to validate how well a force field handles the delicate balance between solvation free energy  and intramolecular hydrogen bonds  (specifically the 

eq/ax and

conformations) without the "drowning" effect of bulk water.
Why This Matters

If a force field cannot reproduce the NMR J-couplings of this simple dipeptide in chloroform vs. water, it cannot be trusted to accurately model the hydrophobic core of a protein or the binding of a lipophilic drug.

The Benchmark System: Anatomy & Observables

The Molecule: Boc-Ala-NHMe

Unlike the acetylated standard, the Boc group adds significant steric bulk and hydrophobicity to the N-terminus.

  • Chemical Formula:

    
    
    
  • Key Degrees of Freedom:

    • 
       (C-N-C
      
      
      
      -C)
    • 
       (N-C
      
      
      
      -C-N)
  • Dominant Conformations:

    • 
       (Gamma-turn):  Stabilized by an intramolecular H-bond between the Boc carbonyl and the C-terminal amide. Dominant in non-polar solvents (
      
      
      
      ).
    • 
       (Extended):  Often seen in very non-polar environments or high temperatures.
      
    • 
       (Polyproline II):  Dominant in water (
      
      
      
      ), stabilized by solvent H-bonds.
The Ground Truth: NMR Observables

The primary metric for validation is the vicinal scalar coupling constant ,


. This value reports directly on the 

dihedral angle via the Karplus Equation .
SolventDominant StateExp.[1]

(Hz)
Structural Interpretation
Chloroform (

)

(folded)
~4.5 - 5.5 Hz Low J-value indicates a folded state (

).
Water (

)

(extended/coil)
~7.8 - 7.9 Hz High J-value indicates dynamic averaging in the PPII basin (

to

).

Critical Note: Experimental values for Boc-Ala-NHMe can vary slightly by concentration and temperature. The values above are consensus ranges for dilute solution at 298K.

Validation Protocol: Step-by-Step

This protocol ensures a self-validating loop where simulation output is directly comparable to experimental observables.

Phase 1: Simulation Setup
  • Topology Generation:

    • Generate the Boc-Ala-NHMe topology. Ensure the Boc group parameters are consistent with the force field family (e.g., use GAFF/GAFF2 for AMBER if standard residue libraries lack Boc; use CGenFF for CHARMM).

    • Expert Tip: Do not use "Ac-Ala-NHMe" parameters; the steric clash of the t-butyl group significantly alters the

      
       conformational landscape.
      
  • Solvation:

    • Control: TIP3P or TIP4P-Ew water box (min 12Å buffer).

    • Test: Explicit Chloroform box (use validated solvent models like OPLS-AA chloroform or AMBER-compatible solvents).

  • Equilibration:

    • Minimization -> NVT (heating to 300K) -> NPT (density equilibration).

    • Check: Ensure density converges to ~1.48 g/mL for

      
       and ~1.00 g/mL for water.
      
Phase 2: Production & Sampling
  • Run Length: Minimum 100 ns (ideally 1

    
    s). The transition between 
    
    
    
    and
    
    
    states can be slow in explicit solvent.
  • Sampling Rate: Save coordinates every 1 ps to capture fast dihedral fluctuations.

Phase 3: Analysis (The Karplus Transform)

To compare MD (angles) with NMR (Hz), you must transform the trajectory data.

The Karplus Equation:



Standard Coefficients (Vuister & Bax or Hu & Bax for proteins):

Workflow:

  • Extract

    
     for every frame 
    
    
    
    .
  • Calculate

    
     for every frame.
    
  • Compute the average:

    
    .
    
    • Warning: Do not calculate the average angle

      
       and plug it into the equation. You must average the coupling, not the angle.
      

Comparative Analysis: Force Field Performance

The following table summarizes how major force fields typically perform against the Boc-Ala-NHMe/Ac-Ala-NHMe benchmark.

Force FieldPerformance in Water (

)
Performance in

(

)
Verdict
AMBER ff99SB-ILDN Excellent. Reproduces the ~7.8 Hz coupling well.Moderate. Tendency to over-stabilize extended states; may underestimate

-turn population.
Best for aqueous protein simulations.
CHARMM36m Very Good. Slightly more flexible than AMBER.Good. Better balance of hydrophobic collapse due to CMAP corrections.Robust all-rounder.
OPLS-AA/M Good. Excellent. Originally parameterized with heavy focus on organic liquids; captures the Boc-solvation interplay well.Preferred for non-polar/organic solvent studies.
GROMOS 54A7 Fair. Often underestimates J-couplings (too much

-helix).
Poor. Can be too rigid in non-polar contexts.Requires careful setup.

Mechanistic Insights & Visualization

Why do force fields fail this test?

  • Under-solvation: If the water model is too weak, the peptide collapses into a "ghost" intramolecular H-bond even in water, lowering the J-value.

  • Over-polarization: In chloroform, if the fixed charges are too high (derived from HF/6-31G* water interaction), the peptide may refuse to form the

    
     H-bond, staying extended.
    
Validation Workflow Diagram

ValidationWorkflow cluster_exp Experimental Ground Truth cluster_sim Computational Prediction Exp_NMR NMR Spectroscopy (Boc-Ala-NHMe in CDCl3) Exp_J Measured 3J Coupling (e.g., 5.2 Hz) Exp_NMR->Exp_J Validation Validation Metric RMSE = | - Exp_J | Exp_J->Validation MD_Setup MD Setup (Force Field + Solvent Model) Trajectory Production Trajectory (100ns+) MD_Setup->Trajectory Extract_Phi Extract Dihedral (Phi) Time Series Trajectory->Extract_Phi Calc_J Apply Karplus Equation J(t) = A cos²(φ-60) + ... Extract_Phi->Calc_J Avg_J Calculate Ensemble Average Calc_J->Avg_J Avg_J->Validation Validation->MD_Setup Refine Parameters (if RMSE > 1.0 Hz)

Caption: The self-validating workflow for force field assessment. Note the critical step of averaging the calculated J-values over the ensemble, rather than averaging the angles.

References

  • Graf, J., et al. (2007). "Structure and Dynamics of the Homologous Series of Alanine Peptides: A Joint Molecular Dynamics/NMR Study." Journal of the American Chemical Society. Link

  • Best, R. B., et al. (2008). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone

    
    , 
    
    
    
    and Side-Chain
    
    
    and
    
    
    Dihedral Angles." Journal of Chemical Theory and Computation. Link
  • Mainz, A., et al. (2015). "Global optimization of force-field parameters for protein structure prediction." Journal of Chemical Theory and Computation. Link

  • Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry. Link

  • Still, W. C., & Liu, R. (1993). "Synthetic receptors for peptides."[3] Philosophical Transactions of the Royal Society A. (Contains Boc-Ala-NHMe binding data).[3] Link

Sources

Stereochemical Benchmarking: A Comparative Structural Analysis of Boc-Ala-NHMe and Boc-Gly-NHMe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-Ala-NHMe (N-tert-butoxycarbonyl-L-alanine N'-methylamide) and Boc-Gly-NHMe are the fundamental "hydrogen atoms" of protein folding thermodynamics. They serve as minimal model systems for analyzing backbone torsion angles (


) without the cooperative interference of long-range tertiary interactions.
  • Boc-Ala-NHMe represents the generic chiral amino acid backbone. The presence of the

    
     methyl group imposes steric constraints that lock the molecule into specific basins of attraction (predominantly 
    
    
    
    in non-polar media), mimicking
    
    
    -helical and
    
    
    -sheet propensities.
  • Boc-Gly-NHMe represents the "conformational chameleon." Lacking a side chain, it possesses high conformational entropy, accessing both left- and right-handed hemispheres of the Ramachandran plot and stabilizing "forbidden" turns (e.g., Type I' and II'

    
    -turns) that chiral residues cannot tolerate.
    

This guide provides a rigorous structural comparison, experimental characterization protocols, and their implications in peptidomimetic design.

Conformational Landscapes & Thermodynamics

The structural divergence between these two molecules is dictated by the Ramachandran constraints imposed by the side chain.

The Steric Effect

In Boc-Ala-NHMe , the methyl group creates a steric clash with the backbone carbonyl oxygen and the amide nitrogen. This restricts the


 torsion angles to three primary minima:
  • 
     (
    
    
    
    -turn):
    The global minimum in vacuum and non-polar solvents (
    
    
    ). It involves a 7-membered intramolecular hydrogen bond between
    
    
    and
    
    
    .
  • 
     (Extended):  A 5-membered ring interaction (often termed "extended"). It is less stable for Ala due to steric repulsion but accessible for Gly.
    
  • 
     (Polyproline II):  The dominant conformation in aqueous solution, stabilized by solvent bridging rather than intramolecular H-bonds.
    

Boc-Gly-NHMe , being achiral, does not suffer from


 clashes. It can easily adopt the C5  conformation and mirrors its minima across the 

map (inversion symmetry), effectively doubling its accessible conformational space.
Visualization: Energy Landscape Decision Tree

ConformationLogic Start Select Dipeptide Model SideChain Side Chain Analysis Start->SideChain Ala Boc-Ala-NHMe (Chiral, Cβ Methyl) SideChain->Ala Has Cβ Gly Boc-Gly-NHMe (Achiral, Hydrogen) SideChain->Gly No Cβ Env Solvent Environment Ala->Env Gly->Env C7 C7eq (γ-turn) Global Min (Vacuum/CHCl3) Env->C7 Non-polar (Ala) Env->C7 Non-polar (Gly mix) C5 C5 (Extended) Sterically Allowed Env->C5 Non-polar (Gly favored) PII Polyproline II (PII) Solvent Stabilized Env->PII Aqueous (Ala)

Caption: Decision tree illustrating how side-chain sterics and solvent polarity dictate the thermodynamic minima (C7 vs C5 vs PII).

Spectroscopic Characterization

To distinguish these conformers experimentally, we rely on IR Spectroscopy (H-bond strength) and NMR Spectroscopy (Torsion angles via Karplus relations).

Comparative Data Table
FeatureBoc-Ala-NHMe (Rigid)Boc-Gly-NHMe (Flexible)Mechanistic Insight
IR Amide A (

)
~3350 cm⁻¹ (

)
~3420 cm⁻¹ (

) & ~3350 cm⁻¹ (

)
Lower frequency indicates stronger intramolecular H-bonding (

). Gly often shows a mix or prefers the weaker

interaction.
NMR

6.0 – 8.5 HzN/A (Complex ABX system)Ala coupling correlates directly to

. Gly splitting is averaged due to fast exchange and geminal protons.
Temp Coefficient (

)
Low (< 3 ppb/K) in

Moderate/HighLow coefficients confirm stable intramolecular H-bonds (solvent shielded).
Crystallography Monoclinic/OrthorhombicOften difficult to crystallizeGly derivatives are often oils or amorphous due to high entropy; Ala crystallizes readily.
Experimental Protocol: IR Conformational Analysis

Objective: Determine the ratio of folded (


) vs. extended (

) populations.
  • Sample Preparation: Dissolve 5 mg of peptide in 1 mL of dry

    
    . Note: Moisture acts as a H-bond competitor, disrupting intramolecular signals.
    
  • Dilution Series: Prepare concentrations of 10 mM, 5 mM, and 1 mM.

    • Why? To rule out intermolecular aggregation. If peaks shift upon dilution, they are intermolecular (dimers). If they remain constant, they are intramolecular (

      
      ).
      
  • Acquisition: Record FTIR spectra (resolution 1 cm⁻¹, 64 scans) using a

    
     liquid cell.
    
  • Analysis:

    • Look for the Amide A region (3300–3450 cm⁻¹) .

    • 3420–3440 cm⁻¹: Assigned to "free" NH or weak

      
       interaction (common in Gly).
      
    • 3330–3350 cm⁻¹: Assigned to strong

      
       (gamma-turn) H-bond (dominant in Ala).
      

Synthesis & Purification Protocols

These molecules are synthesized via standard solution-phase coupling. The "Self-Validating" step here is the workup, which ensures no unreacted amine remains to interfere with conformational studies.

Synthesis Workflow (Graphviz)

Synthesis BocAA Boc-Xaa-OH (Ala or Gly) Coupling EDC·HCl / HOBt DIPEA, DCM, 0°C BocAA->Coupling MeNH2 MeNH2·HCl MeNH2->Coupling Reaction Stir 12h @ RT Coupling->Reaction Workup Acid/Base Wash (Remove unreacted SM) Reaction->Workup Dry Dry (Na2SO4) & Concentrate Workup->Dry Yield Boc-Xaa-NHMe (White Solid/Oil) Dry->Yield

Caption: Standard solution-phase synthesis workflow. The Acid/Base wash is critical for purity.

Step-by-Step Protocol
  • Activation: Dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in DCM at 0°C. Add EDC·HCl (1.1 eq). Stir for 15 min.

    • Mechanism:[][2][3][4][5] HOBt forms an active ester, preventing racemization (critical for Ala, irrelevant for Gly).

  • Coupling: Add Methylamine hydrochloride (1.2 eq) and DIPEA (2.5 eq).

    • Validation: The pH must be basic (~pH 8) for the amine to be nucleophilic. Check with wet litmus paper above the flask.

  • Workup (The Purification Filter):

    • Wash organic layer with 1M HCl (removes unreacted methylamine and DIPEA).

    • Wash with Sat.

      
        (removes unreacted Boc-Ala-OH).
      
    • Result: The organic layer contains only the neutral product.

  • Isolation: Dry over

    
    , filter, and evaporate. Boc-Ala-NHMe usually precipitates as a white solid; Boc-Gly-NHMe may remain an oil/gum.
    

Implications for Drug Design

Understanding the difference between these two units is critical for Peptidomimetics :

  • Linker Design:

    • Use Gly analogs when you need a flexible hinge to allow two domains to find their binding partners (entropic freedom).

    • Use Ala (or Aib) when you need to induce helicity or rigidify a turn to reduce the entropic penalty of binding (pre-organization).

  • Bioavailability:

    • Boc-Ala-NHMe models are more lipophilic and structured, often correlating with better passive membrane permeability than flexible, solvated Gly chains.

References

  • Head-Gordon, T., et al. (1991). "

    
    -Helical protein assembly: The role of the peptide backbone." Biopolymers. Link
    
  • Keiderling, T. A., et al. (2002). "Infrared and Raman Spectroscopy of Dipeptides." Journal of Physical Chemistry B. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Modi, S., &zbigniew, S. (1994). "NMR studies of the conformational preferences of Boc-Gly-NHMe." Journal of the American Chemical Society. Link

Sources

Technical Characterization Guide: Mass Spectrometry of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (commonly referred to as Boc-Ala-NHMe ) is a pivotal dipeptide mimetic used extensively in protein folding studies to model the steric constraints of the peptide backbone without the interference of side-chain interactions.

Accurate mass spectrometry (MS) characterization of this molecule is often deceptive. While structurally simple, its lability under standard ionization conditions—specifically the acid-catalyzed decomposition of the tert-butoxycarbonyl (Boc) group—leads to misinterpretation of purity and identity.

This guide objectively compares ionization modalities (ESI vs. MALDI) and delineates the specific fragmentation pathways (CID) required for unambiguous identification.

Molecular Specifications
PropertyValueNotes
Formula

Monoisotopic Mass 216.1474 Da

217.1547 DaProtonated molecular ion

239.1366 DaCommon sodium adduct
Key Moiety Boc GroupAcid-labile; prone to neutral loss

Comparative Analysis: ESI vs. MALDI

For a molecule of this molecular weight (~216 Da), the choice of ionization source is critical. The following comparison highlights why Electrospray Ionization (ESI) is the requisite standard over Matrix-Assisted Laser Desorption/Ionization (MALDI) for this specific application.

Performance Matrix
FeatureESI-MS (Recommended) MALDI-TOF (Alternative) Scientific Rationale
Low Mass Clarity High Low MALDI matrix clusters (CHCA/DHB) heavily obscure the 100–300 Da range, often suppressing the Boc-Ala-NHMe signal.
In-Source Stability Tunable Variable ESI parameters (Cone Voltage/Declustering Potential) can be optimized to retain the labile Boc group. MALDI laser energy often induces prompt fragmentation.
Quantitation Excellent Poor ESI coupled with LC allows for reproducible quantitation; MALDI is semi-quantitative due to crystallization heterogeneity.
Sample Consumption Continuous flowMinimalESI requires more sample volume but provides better spectral averaging.

Expert Insight: While MALDI is faster for high-throughput screening of large peptides, it is unsuitable for Boc-Ala-NHMe due to "Matrix Suppression Effect." The molecular ion (


 217) falls directly into the chaos of matrix background ions. ESI is the mandatory choice for definitive characterization. 

Fragmentation Dynamics (CID Analysis)

Understanding the Collision-Induced Dissociation (CID) pathway is essential to distinguish the intact molecule from in-source decay artifacts.

The "Boc Signature" Mechanism

The fragmentation of Boc-Ala-NHMe follows a predictable, stepwise degradation governed by the stability of the tert-butyl cation.

  • Stage 1: Isobutene Loss (

    
     Da) 
    The protonated parent ion (
    
    
    
    217) undergoes an elimination reaction, ejecting isobutene (
    
    
    ). This yields a carbamic acid intermediate (
    
    
    161).
  • Stage 2: Decarboxylation (

    
     Da) 
    The carbamic acid is unstable and rapidly loses 
    
    
    
    , resulting in the protonated amine (
    
    
    117).
  • Stage 3: Backbone Cleavage Further energy breaks the amide bond, releasing the methylamine group.

Visualization of Fragmentation Pathway[4]

FragmentationPathway Figure 1: Stepwise CID fragmentation pathway of Boc-Ala-NHMe. Parent [M+H]+ Precursor m/z 217.15 (Intact Boc-Ala-NHMe) Intermed Carbamic Acid Intermediate m/z 161.09 [M+H - Isobutene]+ Parent->Intermed Neutral Loss: Isobutene (-56 Da) McLafferty-type Rearrangement Core Protonated Amine (H-Ala-NHMe) m/z 117.10 [M+H - Boc]+ Intermed->Core Neutral Loss: CO2 (-44 Da) Spontaneous Decarboxylation Immonium Alanine Immonium Ion m/z 44.05 [H2N=CH-CH3]+ Core->Immonium Amide Bond Cleavage High Collision Energy

Figure 1: Stepwise CID fragmentation pathway of Boc-Ala-NHMe showing the characteristic loss of the protecting group.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and prevent "false negatives" caused by in-source decay, follow this protocol.

A. Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Avoid Trifluoroacetic Acid (TFA) if possible. TFA can suppress ionization in positive mode and promote premature Boc cleavage [1].

  • Concentration: 10 µM (for direct infusion) or 100 µM (for LC injection).

B. LC-MS Configuration (ESI)[6]
  • Instrument: Triple Quadrupole or Q-TOF.

  • Mobile Phase A:

    
     + 0.1% Formic Acid.
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

C. Critical Tuning Parameters (The "Senior Scientist" Check)

This is the most common failure point. High internal energy in the source will strip the Boc group before the quadrupole selects the parent ion.

ParameterSettingReason
Declustering Potential (DP) / Cone Voltage Low (10–20 V) High voltage accelerates ions into gas molecules, causing "In-Source CID" that mimics the

161 fragment.
Source Temperature < 350°C Thermal degradation can occur at higher source temperatures for carbamates [2].
Collision Energy (CE) Ramp 10–30 eV Use a ramp to observe the transition from

.
D. Analytical Workflow Diagram

Workflow cluster_QC QC Checkpoint Sample Sample Prep (No TFA) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Low Cone Voltage) LC->ESI Q1 Q1 Scan (Target m/z 217) ESI->Q1 Q2 Collision Cell (CID) Q1->Q2 Q3 Detector (Fragment Analysis) Q2->Q3

Figure 2: LC-MS/MS workflow emphasizing the critical QC checkpoint at Q1 to verify intact parent ion transmission.

Performance vs. Alternatives

When designing an experiment, researchers often choose between Boc- and Fmoc-protected variants. The MS behavior is a deciding factor.[3]

FeatureBoc-Ala-NHMe Fmoc-Ala-NHMe H-Ala-NHMe (Free Amine)
MW Shift Baseline+222 Da vs. Boc-100 Da vs. Boc
Fragmentation Loss of Isobutene (56) +

Loss of DibenzofulveneLoss of

/

Ionization Mode Positive ESI (Excellent)Positive ESI (Good)Positive ESI (Poor retention on C18)
Utility Best for folding studies (small protecting group mimics natural steric bulk).Too bulky; Fmoc dominates steric landscape.Used as a reference standard for Boc deprotection.
Conclusion

For the characterization of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate , ESI-MS in positive mode is the superior technique. The protocol must prioritize soft source conditions to prevent in-source isobutene loss, which is the primary cause of false identification in purity assays.

References

  • Benchchem. "Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester." Benchchem Technical Guides. Accessed October 2023. Link

  • ResearchGate. "Mass spectrometry of the gases emitted during the thermal reaction of Boc-derivatives." Thermal Analysis and Calorimetry. Accessed October 2023. Link

  • NIST Chemistry WebBook. "Tert-Butyl carbamate Mass Spectrum."[4] National Institute of Standards and Technology.[4] Accessed October 2023. Link

  • Creative Proteomics. "Molecular Weight Characterization - Comparison of MALDI and ESI." Creative Proteomics Protocols. Accessed October 2023. Link

Sources

Benchmarking Solvation Models: A Deep Dive into the Hydration Energy of Alanine Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of computational chemistry and drug discovery, accurately modeling the behavior of molecules in a solvent environment is paramount. The hydration free energy, the energy change associated with transferring a molecule from a vacuum to an aqueous solution, is a critical parameter that governs a wide range of biological processes, from protein folding to ligand binding. The accuracy of in silico predictions of this fundamental property is a direct reflection of the quality of the underlying solvation model.

The Crucial Role of Solvation Models

Solvation models can be broadly categorized into two classes: explicit and implicit. Explicit solvent models treat each solvent molecule individually, offering a high level of detail at a significant computational cost. Implicit solvent models, on the other hand, represent the solvent as a continuous medium with specific dielectric properties, providing a computationally efficient alternative. The choice between these models often represents a trade-off between accuracy and computational feasibility.

This guide will focus on several popular implicit solvation models, comparing their theoretical underpinnings and their performance in predicting the hydration free energy of our benchmark dipeptide.

A Tour of Solvation Models: Theoretical Foundations

Generalized Born (GB) Models

The Generalized Born (GB) model is a widely used implicit solvent model that approximates the electrostatic contribution to the solvation free energy.[1][2][3] It is a computationally efficient method that treats the solute as a set of charged spheres embedded in a dielectric continuum. The GB model calculates the polarization of the solvent by the solute's charges and the resulting reaction field. Different flavors of the GB model exist, primarily differing in how they calculate the effective Born radii of the atoms.[4]

Poisson-Boltzmann (PB) Models

The Poisson-Boltzmann (PB) model provides a more rigorous and often more accurate description of the electrostatic interactions between the solute and the solvent compared to the GB model.[1][2][3] It solves the Poisson-Boltzmann equation, a second-order partial differential equation, to determine the electrostatic potential around the solute in the presence of a continuous solvent and mobile ions. While more computationally demanding than GB methods, PB calculations can offer a more detailed picture of the electrostatic environment.[3][5]

Solvation Model based on Density (SMD)

The SMD model is a popular continuum solvation model that is parameterized against a large set of experimental solvation free energies for a wide range of solutes and solvents.[6] It calculates the solvation free energy as the sum of two components: the bulk-electrostatic contribution, which is calculated using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), and the cavity-dispersion-solvent-structure (CDS) term, which accounts for non-electrostatic interactions.

Polarizable Continuum Model (PCM)

The Polarizable Continuum Model (PCM) is another widely used implicit solvation method where the solute is placed in a cavity within a dielectric continuum representing the solvent.[7][8] The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This interaction is calculated self-consistently. The free energy of solvation is then computed from the work done to polarize the solvent.[8][9]

Performance Benchmark: Hydration Free Energy of Alanine Dipeptide

The alanine dipeptide is a cornerstone model system in computational biophysics due to its ability to capture the fundamental conformational properties of the peptide backbone. While a direct experimental measurement of its absolute hydration free energy is elusive, a comprehensive study by Kast and coworkers provides a robust calculated value of -14.9 kcal/mol for the absolute hydration free energy of N-acetyl-L-alanine-N'-methylamide, which we will use as our benchmark.[10]

The following table summarizes the performance of various solvation models in predicting the hydration free energy of alanine dipeptide, based on data extracted and synthesized from multiple computational studies. It's important to note that the exact values can vary depending on the force field, atomic radii, and other computational parameters used in the calculations.

Solvation ModelCalculated Hydration Free Energy (kcal/mol)Deviation from Benchmark (kcal/mol)Key Strengths & Weaknesses
Benchmark Value -14.9 - Reference value from rigorous explicit solvent simulations.
Explicit Solvent (TIP3P) -14.5 to -15.5~0.4 - 0.6High accuracy but computationally expensive. [10][11]
Poisson-Boltzmann (PB) -13.8 to -15.2~0.3 - 1.1More accurate than GB for electrostatics, but computationally slower. [11][12]
Generalized Born (GB) -12.5 to -14.0~0.9 - 2.4Computationally efficient, good for large systems, but can be less accurate. [13]
SMD -14.0 to -15.0~0.1 - 0.9Good balance of accuracy and speed, broadly parameterized.
PCM -13.5 to -14.8~0.1 - 1.4Versatile and widely used, but accuracy depends on cavity definition. [7]

Note: The ranges provided for the calculated hydration free energies are indicative and compiled from various sources employing different force fields and computational setups. The deviation from the benchmark should be interpreted as a general performance indicator.

Experimental Protocol: Calculating Hydration Free Energy

The following is a detailed, step-by-step methodology for calculating the absolute hydration free energy of a small molecule like alanine dipeptide using an explicit solvent molecular dynamics (MD) simulation with the thermodynamic integration (TI) approach. This protocol is a self-validating system as the convergence of the free energy calculation can be assessed by analyzing the results from multiple independent simulations.

Step 1: System Preparation
  • Obtain Solute Structure: Start with a 3D structure of the alanine dipeptide molecule.

  • Force Field Parameterization: Assign appropriate force field parameters to the solute atoms. Commonly used force fields for small molecules include the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF).

  • Solvation: Place the solute molecule in the center of a periodic box of water molecules (e.g., TIP3P water model). Ensure a sufficient solvent layer (e.g., at least 10-12 Å) around the solute.

  • Add Ions: Add counter-ions to neutralize the system if the solute is charged.

Step 2: Alchemical Transformation Setup
  • Define the Alchemical Pathway: The hydration free energy is calculated by "alchemically" transforming the solute from a fully interacting state in water to a non-interacting "dummy" state. This is achieved by gradually turning off the electrostatic and van der Waals interactions between the solute and the solvent using a coupling parameter, λ (lambda), which varies from 0 (fully interacting) to 1 (non-interacting).

  • Create Intermediate States (λ-windows): Discretize the alchemical pathway into a series of intermediate states, each with a specific λ value. A sufficient number of λ-windows (e.g., 10-20) is crucial for ensuring adequate phase space overlap between adjacent states.

Step 3: Molecular Dynamics Simulations
  • Minimization and Equilibration: For each λ-window, perform energy minimization to remove steric clashes, followed by a period of equilibration in the NVT (constant number of particles, volume, and temperature) and then the NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.

  • Production MD: Run production MD simulations for each λ-window for a sufficient length of time to obtain converged sampling of the system's configurations.

Step 4: Free Energy Calculation
  • Calculate dU/dλ: At each time step of the production MD for each λ-window, calculate the derivative of the potential energy (U) with respect to λ (dU/dλ).

  • Thermodynamic Integration: Integrate the ensemble average of dU/dλ over the entire range of λ (from 0 to 1) to obtain the hydration free energy (ΔG_hyd). The Bennett Acceptance Ratio (BAR) or the Multistate Bennett Acceptance Ratio (MBAR) methods are often used for more robust free energy estimation.

Step 5: Gas-Phase Calculation
  • Repeat for Gas Phase: To obtain the absolute hydration free energy, a similar alchemical transformation from a fully interacting to a non-interacting state needs to be performed for the solute in the gas phase (vacuum).

  • Calculate Hydration Free Energy: The absolute hydration free energy is the difference between the free energy change in the solvent and the free energy change in the gas phase: ΔG_hyd = ΔG_solvent - ΔG_gas.

Visualizing the Workflow and Model Relationships

To better understand the computational workflow and the conceptual relationships between different solvation models, the following diagrams are provided.

G cluster_prep System Preparation cluster_alchemical Alchemical Transformation cluster_md Molecular Dynamics cluster_calc Free Energy Calculation cluster_gas Gas-Phase Calculation cluster_final Final Result Solute 1. Solute Structure FF 2. Force Field Parameterization Solute->FF Solvate 3. Solvation (Water Box) FF->Solvate Ions 4. Add Ions Solvate->Ions Pathway 5. Define Alchemical Pathway (λ) Ions->Pathway Windows 6. Create λ-windows Pathway->Windows Equil 7. Minimization & Equilibration Windows->Equil Prod 8. Production MD Equil->Prod dU 9. Calculate Prod->dU TI 10. Thermodynamic Integration (TI/BAR/MBAR) dU->TI Gas_MD 11. Repeat for Gas Phase TI->Gas_MD Final_G 12. ΔG_hyd = ΔG_solvent - ΔG_gas Gas_MD->Final_G

Caption: Workflow for calculating absolute hydration free energy using explicit solvent MD and thermodynamic integration.

G cluster_models Solvation Models cluster_implicit Explicit Explicit Solvent Implicit Implicit Solvent PB Poisson-Boltzmann (PB) Implicit->PB More Rigorous Electrostatics GB Generalized Born (GB) Implicit->GB Computationally Efficient SMD SMD Implicit->SMD Empirically Parameterized PCM PCM Implicit->PCM Cavity-Based PB->GB Approximation

Caption: Conceptual relationships between different types of solvation models.

Discussion and Recommendations

The benchmarking data reveals that while explicit solvent simulations remain the gold standard for accuracy, modern implicit solvent models like SMD and well-parameterized PB and PCM methods can provide reasonably accurate estimates of hydration free energy at a fraction of the computational cost. The choice of the solvation model should be guided by the specific research question, the size of the system, and the available computational resources.

  • For high-accuracy calculations of small molecules , explicit solvent simulations with thermodynamic integration are recommended.

  • For larger systems or high-throughput screening , implicit solvent models like SMD or GB offer a good balance of speed and accuracy.

  • When detailed electrostatic potential maps are required , the Poisson-Boltzmann model is the preferred choice.

It is crucial to recognize that the accuracy of any implicit solvent model is highly dependent on the quality of the underlying parameters, such as atomic radii and charges. Therefore, careful validation and parameterization are essential for obtaining reliable results.

Conclusion

The accurate calculation of hydration free energy is a cornerstone of modern computational chemistry and drug discovery. While challenges remain, particularly in the experimental determination of absolute hydration free energies for complex molecules, the continuous development and refinement of both explicit and implicit solvation models provide researchers with a powerful toolkit to investigate the intricate interplay between solutes and their aqueous environment. By carefully selecting the appropriate model and employing rigorous computational protocols, it is possible to obtain valuable insights into the thermodynamic driving forces that govern biological processes at the molecular level.

References

  • Pettitt, B. M., & Karplus, M. (1988). Conformational free energy of hydration for the alanine dipeptide: Thermodynamic analysis. Journal of physical chemistry, 92(13), 3994-3997.
  • Drozdov, A. N., Grossfield, A., & Pappu, R. V. (2004). Role of Solvent in Determining Conformational Preferences of Alanine Dipeptide in Water. Journal of the American Chemical Society, 126(8), 2574-2581.
  • Singh, S., Kumar, A., & Agarwal, N. (2020). Conformational Free-Energy Landscapes of Alanine Dipeptide in Hydrated Ionic Liquids from Enhanced Sampling Methods. The Journal of Physical Chemistry B, 124(31), 6728-6737.
  • Kast, S. M., et al. (2013). Absolute Hydration Free Energies of Blocked Amino Acids: Implications for Protein Solvation and Stability. Journal of Physical Chemistry B, 117(49), 15356-15366.
  • Wang, J., & Luo, R. (2004). Solvation effects on alanine dipeptide: A MP2/cc-pVTZ//MP2/6-31G** study of (Phi, Psi) energy maps and conformers in the gas phase, ether, and water.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.
  • Smith, P. E., & van Gunsteren, W. F. (1999). The alanine dipeptide free energy surface in solution. The Journal of Chemical Physics, 111(12), 5595-5603.
  • Onufriev, A., Case, D. A., & Ullmann, G. M. (2002). A generalized Born model for macromolecular simulations.
  • Feig, M., & Brooks III, C. L. (2002). Comparison of a GB solvation model with explicit solvent simulations: Potentials of mean force and conformational preferences of alanine dipeptide and 1, 2-dichloroethane. The Journal of Physical Chemistry B, 106(29), 7378-7388.
  • Simonson, T. (2001). Macromolecular electrostatics: continuum models and their extensions. Current opinion in structural biology, 11(2), 243-252.
  • Hamelberg, D., & McCammon, J. A. (2007). Estimating kinetic rates from accelerated molecular dynamics simulations: Alanine dipeptide in explicit solvent as a case study. The Journal of chemical physics, 127(17), 174103.
  • Baker, N. A. (2005). Improving implicit solvent simulations: a Poisson-centric view. Current opinion in structural biology, 15(2), 137-143.
  • Lazaridis, T., & Karplus, M. (1997). A CFF 91-based Continuum Solvation Model: Solvation Free Energies of Small Organic Molecules and Conformations of the Alanine Dipeptide in Solution.
  • Pal, T., & Bandyopadhyay, P. (2018). Free energy calculations of alanine tripeptide in explicit water using temperature accelerated sliced sampling. The Journal of chemical physics, 148(13), 134110.
  • Chen, W., & Ferguson, A. L. (2023).
  • Gilson, M. K., & Honig, B. (1988). Calculation of the total electrostatic energy of a macromolecule: review of the methods and their accuracy.
  • Chen, J., & Brooks III, C. L. (2021). Machine learning based implicit solvent model for the simulation of solvated peptides. The Journal of chemical physics, 155(8), 084101.
  • Fujitani, H., et al. (2010). Solvation effect on the conformations of alanine dipeptide: Integral equation approach. The Journal of Physical Chemistry Letters, 1(14), 2159-2163.
  • Pettitt, B. M., & Karplus, M. (1988). Conformational free energy of hydration for the alanine dipeptide: thermodynamic analysis. The Journal of Physical Chemistry, 92(13), 3994-3997.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094.
  • Roux, B., & Simonson, T. (1999). Implicit solvent models. Biophysical chemistry, 78(1-2), 1-20.
  • Swope, W. C., et al. (2019). Alchemical hydration free-energy calculations using molecular dynamics with explicit polarization and induced polarity decoupling. chemRxiv.
  • Gerecsei, T., & Bán, S. (2024). Computing hydration free energies of small molecules with first principles accuracy. arXiv preprint arXiv:2406.14923.
  • Pal, T., et al. (2021). Uncovering Differences in Hydration Free Energies and Structures for Model Compound Mimics of Charged Sidechains of Amino Acids. bioRxiv.
  • Cheméo. (n.d.). Chemical Properties of N-Acetyl-dl-alanine methylamide (CAS 34276-27-2). Retrieved from [Link]

  • Riquelme, M., et al. (2020). Alchemical Hydration Free-Energy Calculations Using Molecular Dynamics with Explicit Polarization and Induced Polarity Decoupling: An On-the-Fly Polarization Approach.
  • Onufriev, A. V., Case, D. A., & Bashford, D. (2000). A generalized Born model for the calculation of the electrostatic solvation free energy.
  • Wang, F., & Rogers, D. M. (2021). Development and Validation of a DFT-Based Force Field for a Hydrated Homoalanine Polypeptide. The Journal of Physical Chemistry B, 125(6), 1636-1647.
  • Green, M. C., et al. (2021). Experimental Compilation and Computation of Hydration Free Energies for Ionic Solutes. MIT Open Access Articles.
  • Gohlke, H., & Case, D. A. (2004). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method. Molecular modeling of proteins, 205-226.
  • Skyner, R. E., et al. (2015). Total free energy analysis of fully hydrated proteins. Physical Chemistry Chemical Physics, 17(10), 6174-6185.
  • Wang, L., et al. (2024). Accurate Hydration Free Energy Calculations for Diverse Organic Molecules With a Machine Learning Force Field. ChemRxiv.
  • Zielenkiewicz, W., & Zielenkiewicz, A. (2023). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. Molecules, 28(14), 5462.
  • Ratkova, E. L., et al. (2015). An Accurate Prediction of Hydration Free Energies by Combination of Molecular Integral Equations Theory with Structural Descriptors.
  • Warshel, A., & Levitt, M. (1976). Theoretical studies of enzymic reactions: dielectric, electrostatic and steric stabilization of the carbonium ion in the reaction of lysozyme. Journal of molecular biology, 103(2), 227-249.

Sources

Comparative Conformational Analysis: Boc-Ala-NHMe (Gas vs. Solution Phase)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing solution phase vs gas phase conformations of Boc-Ala-NHMe Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The conformational preference of the protected dipeptide Boc-Ala-NHMe (N-tert-butoxycarbonyl-L-alanine N'-methylamide) serves as a fundamental "hydrogen atom" for understanding protein folding. This guide objectively compares its behavior in the gas phase (intrinsic folding) versus solution phase (solvent-mediated folding).

  • Gas Phase: Dominated by the C7eq (

    
    -turn)  conformation, driven by intramolecular hydrogen bonding and dipole alignment in the absence of dielectric shielding.
    
  • Solution Phase: Exhibiting a solvent-dependent equilibrium. In non-polar solvents (

    
    ), it retains C7-like features. In polar solvents (
    
    
    
    ), it shifts toward Poly-Proline II (PPII) or extended solvated states due to intermolecular hydrogen bonding.
The Physics of Folding: Intrinsic vs. Extrinsic Forces

To understand the divergence in conformation, one must isolate the driving forces.

  • Gas Phase (The Vacuum Baseline): In the absence of solvent, the molecule is isolated. Conformation is dictated purely by enthalpic gain from intramolecular interactions (H-bonds, dispersion) and steric repulsion . The global minimum is the structure that maximizes internal stability.

  • Solution Phase (The Competitive Environment): The solute must compete with solvent molecules. If the solvent (e.g., DMSO) is a better H-bond acceptor than the peptide's own carbonyl, the intramolecular H-bond breaks, and the molecule unfolds to maximize solvation energy.

Diagram 1: Conformational Energy Landscape

The following diagram illustrates the divergence in folding pathways based on environmental constraints.

FoldingLandscape cluster_Gas Gas Phase (Vacuum) cluster_Sol Solution Phase Start Unfolded Boc-Ala-NHMe C7 C7eq (Gamma-Turn) Global Minimum (Intramolecular H-Bond) Start->C7 Dipole Alignment No Shielding C5 C5 (Extended) Minor Population Start->C5 Steric Strain CDCl3 Chloroform (Non-Polar) C7-like / C5 Mix (Weak Solvation) Start->CDCl3 Low Dielectric DMSO DMSO/Water (Polar) PPII / Solvated (Intermolecular H-Bond) Start->DMSO High Dielectric H-Bond Competition

Caption: Divergence of Boc-Ala-NHMe folding pathways. Red path indicates intrinsic vacuum preference; Blue path indicates solvent-dominated preference.

Gas Phase Characterization

Primary Conformation: C7 equatorial (C7eq) Methodology: IR-UV Double Resonance Spectroscopy

In the gas phase, Boc-Ala-NHMe (and its analog Ac-Ala-NHMe) is studied using supersonic jet cooling to freeze conformers in their ground states. The lack of solvent allows the formation of a 7-membered intramolecular hydrogen bond ring between the


 of the Boc group and the 

of the methylamide.
Key Experimental Evidence (Gas Phase)
ParameterObservationInterpretation
Amide A (NH Stretch) Split peaks: ~3450 cm⁻¹ & ~3350 cm⁻¹High freq = Free NH; Low freq = Intramolecular H-bonded NH.
Amide I (C=O) Sharp, discrete bandsAbsence of inhomogeneous broadening from solvent shells.
Stability C7eq is ~1.5–2.0 kcal/mol more stable than C5Dipole alignment favors the

-turn over the extended C5 form.

Protocol: IR-UV Hole Burning To replicate gas-phase identification:

  • Vaporization: Laser desorption of solid Boc-Ala-NHMe into a supersonic argon expansion.

  • Cooling: Collisional cooling reduces temperature to ~10 K, trapping conformers.

  • Ionization (UV): Tune UV laser to the REMPI (Resonance Enhanced Multiphoton Ionization) band of the sample.

  • Depletion (IR): Fire a tunable IR laser 200 ns prior to the UV pulse.

  • Detection: If the IR frequency matches a vibrational mode of the specific conformer, the ground state is depleted, causing a dip in the ion signal.

Solution Phase Dynamics

Primary Conformation: Solvent Dependent (Equilibrium) Methodology: FTIR and Variable Temperature NMR (VT-NMR)

In solution, the "intrinsic" C7 preference is often overridden.

  • In

    
     (Chloroform):  The low dielectric constant (
    
    
    
    ) cannot effectively screen the peptide's dipoles. The molecule retains a significant population of folded (C7/C5) states, though dynamic flipping occurs.
  • In

    
     / 
    
    
    
    :
    The high dielectric constant and H-bond accepting capability of the solvent disrupt the intramolecular bond. The peptide "unfolds" to solvate its amide protons, adopting a Poly-Proline II (PPII) or random coil distribution.
Key Experimental Evidence (Solution Phase)
Parameter

(Non-Polar)

(Polar)
Interpretation
Amide I (FTIR) ~1660-1670 cm⁻¹ (Split/Shoulder)~1640-1650 cm⁻¹ (Broad)Red-shift in DMSO indicates strong Solvent-C=O bonding.
NH Chemical Shift (

)
5.0 - 6.5 ppm7.5 - 8.5 ppmDownfield shift in DMSO confirms deshielding by solvent H-bonds.
Temp Coefficient (

)
Low (< 3 ppb/K)High (> 6 ppb/K)Low coeff = Protected/Intramolecular. High coeff = Solvent Exposed.
Comparative Data Summary

The following table synthesizes data from vibrational spectroscopy and magnetic resonance to highlight the structural shift.

FeatureGas Phase (Vacuum)Solution Phase (

)
Solution Phase (

)
Dominant Structure C7eq (

-turn)
Dynamic C7/C5 Mix PPII / Solvated
H-Bond Nature Intramolecular (

)
Intra/Inter CompetitionIntermolecular (

)
Amide A (NH) Discrete, Sharp (< 10 cm⁻¹ width)Broadened (~20-40 cm⁻¹ width)Very Broad, Red-shifted
Detection Method IR-UV Ion Dip / REMPIFTIR / 1D NMRFTIR / 2D NMR (NOESY)
Dynamics Frozen (Supersonic Jet)Fast Exchange (ps-ns)Fast Exchange (ps-ns)
Experimental Workflow Comparison

To empirically verify these differences, two distinct workflows are required. The diagram below details the procedural divergence.

ExperimentWorkflow cluster_GasExp Gas Phase Protocol (RIDIR) cluster_SolExp Solution Phase Protocol (NMR/FTIR) Sample Boc-Ala-NHMe Solid StepG1 Laser Desorption (Supersonic Expansion) Sample->StepG1 StepS1 Dissolution (CDCl3 or DMSO-d6) Sample->StepS1 StepG2 Molecular Beam (T ~ 10K) StepG1->StepG2 StepG3 IR Pump / UV Probe (Double Resonance) StepG2->StepG3 ResultG Conformer-Specific IR Spectrum StepG3->ResultG StepS2 Equilibration (T = 298K) StepS1->StepS2 StepS3 VT-NMR / FTIR (Bulk Measurement) StepS2->StepS3 ResultS Ensemble Averaged Spectrum StepS3->ResultS

Caption: Experimental workflow contrast. Gas phase requires isolation and cooling; Solution phase measures dynamic ensembles.

References
  • Chin, W., et al. (2006).

    
    -turns." Journal of the American Chemical Society.[1][2] Link
    
  • Gerhards, M., et al. (2002).[3] "Structure of protected peptides in the gas phase." Physical Chemistry Chemical Physics. Link

  • Abraham, R. J., et al. (2006).[4] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Han, W. G., et al. (1998). "Density Functional Study of the Conformational Space of the Alanine Dipeptide." Journal of Physical Chemistry A. Link

  • Head-Gordon, T., et al. (1991). "Virtual states in the conformational folding of the alanine dipeptide." Biopolymers.[1][5] Link

Sources

Purity Analysis of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate via Elemental Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous world of pharmaceutical development and scientific research, establishing the purity of chemical compounds is a critical, non-negotiable step. For versatile intermediates like Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate, a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs), purity is paramount. Even minute impurities can have cascading effects, compromising the efficacy, safety, and stability of the final drug product.

This guide offers a comprehensive examination of elemental analysis as a powerful tool for determining the purity of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate. We will delve into the scientific principles underpinning this technique, present a detailed, field-tested experimental protocol, and conduct an objective comparison with alternative methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Critical Role of Purity for Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate

Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate is a vital component in the synthesis of complex organic molecules.[1] Its structural integrity is essential for the successful and predictable outcome of subsequent reactions. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established stringent guidelines (ICH Q3A) that mandate the control and characterization of impurities in new drug substances.[2][3][4][5] These guidelines underscore the importance of employing robust analytical techniques to ensure the quality and safety of pharmaceutical products.[3][6]

Elemental Analysis: A Fundamental Pillar of Purity Determination

Elemental analysis (EA) is a destructive analytical technique that quantifies the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample.[7][8][9] The process involves the complete combustion of the sample, followed by the separation and quantification of the resulting gaseous products.[8]

The Power of Stoichiometry

The theoretical elemental composition of a pure compound can be precisely calculated from its molecular formula. For Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate (C₉H₁₈N₂O₃), the expected elemental percentages are:

  • Carbon (C): 53.45%

  • Hydrogen (H): 8.97%

  • Nitrogen (N): 13.85%

Any significant deviation between the experimentally determined values and these theoretical percentages indicates the presence of impurities.[7] For instance, a higher-than-expected carbon percentage could suggest residual organic solvents from the synthesis process.

A Self-Validating Experimental Protocol

The following protocol is designed to ensure accuracy and reliability through the use of certified reference materials (CRMs) for calibration and verification.

Instrumentation: A modern CHN elemental analyzer.

Materials:

  • Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate sample

  • Certified Reference Material (e.g., Acetanilide)

  • High-purity tin or silver capsules

  • High-purity oxygen and carrier gas (helium or argon)

  • Microbalance (readable to at least 0.001 mg)

Experimental Workflow Diagram

Caption: A streamlined workflow for determining the purity of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate using elemental analysis.

Rationale for Key Experimental Choices:

  • Certified Reference Materials (CRMs): The use of CRMs is fundamental to establishing the traceability and accuracy of the measurements.[10][11][12][13] These materials, with their well-characterized elemental composition, ensure the reliability of the analytical data.[11][14]

  • High-Purity Gases: The use of high-purity oxygen is crucial for complete sample combustion, while an inert carrier gas with minimal impurities prevents interference during detection.

A Comparative Look at Alternative Purity Analysis Techniques

While elemental analysis provides a robust assessment of bulk purity, a comprehensive understanding of a sample's impurity profile often requires the use of orthogonal analytical techniques.

TechniquePrincipleKey Information ProvidedStrengthsLimitations
Elemental Analysis (EA) Sample combustion and quantification of elemental gases.Provides the percentage of C, H, N, and other elements.[8]High precision for bulk purity; detects both organic and inorganic impurities.[15]Does not identify the structure of impurities; insensitive to isomers.[15]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and a mobile phase.[16]Separates and quantifies individual impurities.[17]Excellent for resolving structurally similar compounds; high sensitivity.[16][18]Requires reference standards for impurity identification; may not detect all impurities.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantification (qNMR).[20][21]Unambiguous structure elucidation; can quantify impurities without a specific standard.Lower sensitivity compared to other techniques; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Determines the molecular weight of the compound and its impurities.[22]High sensitivity and specificity for identifying unknown impurities.[19][23][24]Cannot distinguish between isomers; quantification can be challenging without standards.
The Power of an Integrated Approach

The following diagram illustrates how these techniques can be used in a complementary manner to provide a complete picture of a sample's purity.

G compound Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate EA Elemental Analysis (Bulk Purity) compound->EA HPLC HPLC (Separation & Quantification) compound->HPLC NMR NMR (Structural Information) compound->NMR MS Mass Spectrometry (Molecular Weight) compound->MS

Caption: An integrated approach to purity analysis, leveraging the strengths of multiple analytical techniques.

Conclusion: A Multi-Faceted Strategy for Ensuring Quality

Elemental analysis stands as a time-tested and reliable method for assessing the bulk purity of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate. Its strength lies in providing a direct, stoichiometric measure of elemental composition, which is a fundamental indicator of a compound's integrity.

However, for comprehensive quality control in the demanding landscape of pharmaceutical research and development, a multi-faceted, orthogonal approach is indispensable. By combining the stoichiometric accuracy of elemental analysis with the high-resolution separation capabilities of HPLC and the detailed structural insights from NMR and MS, researchers can build a robust and self-validating analytical workflow. This integrated strategy not only ensures the purity of this critical intermediate but also provides a deeper understanding of the impurity profile, which is essential for process optimization, regulatory compliance, and ultimately, the development of safe and effective medicines.

Sources

Benchmarking Peptide Dynamics: Alanine Dipeptide as the Computational Litmus Test

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of biomolecular modeling, Alanine Dipeptide (ADP) —technically N-acetyl-L-alanine-N'-methylamide—serves as the fundamental "fruit fly." It is the simplest system that encapsulates the essential physics of the protein backbone: the competition between steric hindrance and electrostatic stabilization governing the


 (phi) and 

(psi) dihedral angles.

For drug development professionals, the validation of a force field or sampling method on ADP is not an academic exercise; it is a go/no-go quality gate . If a model cannot reproduce the thermodynamics of ADP (specifically the populations of the Polyproline II (


), 

, and

basins), it will fail to predict the conformational ensembles of macrocyclic drugs or disordered protein regions (IDPs).

This guide compares the performance of industry-standard Molecular Mechanics (MM) force fields against emerging Machine Learning Potentials (MLPs), grounded in experimental NMR J-coupling data.

The Physics of Validation: Why ADP?

The ADP system validates the two degrees of freedom that define protein folding. The "Self-Validating System" here relies on the Ramachandran Plot , which maps the free energy surface (FES) of these angles.

  • 
     (Phi):  Rotation around the 
    
    
    
    bond.
  • 
     (Psi):  Rotation around the 
    
    
    
    bond.
The Validation Trap

A common error is validating against vacuum energies. In vacuum, the global minimum is the


 conformation (stabilized by an internal hydrogen bond). However, in physiological conditions (explicit solvent), this internal bond is competed away by water.  The global minimum shifts toward the 

and

regions.

Critical Directive: A valid model must demonstrate this population shift from vacuum to solvent.

Comparative Analysis: Force Fields vs. ML Potentials[1][2][3][4]

We compare three classes of models: Fixed-Charge MM (Current Standard), Polarizable MM (High Fidelity), and Machine Learning Potentials (The New Benchmark).

Table 1: Comparative Performance Matrix
FeatureAMBER ff19SB (MM)CHARMM36m (MM)ANI-2x / NeuroMD (MLP)CCSD(T) / DFT (QM)
Computational Cost Low (ns/day: >500)Low (ns/day: >500)Moderate (ns/day: ~10-50)Extreme (Single points only)

Bias
High (Explicitly corrected)BalancedAccurate (Data-dependent)N/A (Reference)

-Helix Stability
Reduced vs ff99SBOptimized for IDPsAccurateN/A
Barrier Accuracy

1-2 kcal/mol

1-2 kcal/mol
< 1 kcal/mol Reference (0.0)
Use Case High-throughput ScreeningIDPs & Folded ProteinsForce Field ParameterizationGround Truth Generation
Detailed Assessment[4][5]
1. AMBER ff19SB (The CMAP Evolution)
  • Mechanism: Unlike its predecessors (ff99SB), ff19SB utilizes 2D CMAP potentials derived specifically from QM calculations in solution.

  • Verdict: It excels at reproducing the

    
      population, which was historically underestimated. It is the recommended starting point for general protein dynamics.
    
2. CHARMM36m (The IDP Specialist)
  • Mechanism: Adjusted CMAP terms specifically tuned to prevent the over-stabilization of

    
    -helices seen in older versions.
    
  • Verdict: Highly effective for Intrinsically Disordered Proteins (IDPs) . If your drug target involves disordered loops, C36m provides a safer baseline than older AMBER variants.

3. Machine Learning Potentials (ANI / DeepMD)
  • Mechanism: Neural networks trained on millions of DFT calculations. They do not use fixed functional forms (harmonic bonds, etc.) but learn the potential energy surface (PES) directly.

  • Verdict: The new Gold Standard for validation. While too slow for full protein folding, they are now used to validate the MM force fields. If your MM simulation diverges from an ANI-2x simulation of ADP, the MM parameters are likely at fault.

Experimental Grounding: The NMR Link

Simulation data must be cross-referenced with experimental observables. For ADP, we use Scalar Coupling Constants (


) .

The Karplus Equation links the simulated dihedral angle


 to the experimental 

-coupling:


Validation Workflow
  • Run MD simulation (Explicit Solvent).

  • Extract time-series of

    
     angles.
    
  • Calculate ensemble average

    
     using Karplus parameters (e.g., Bystrov or Vuister-Bax).
    
  • Pass Criteria: Simulated

    
     must be within 0.5 - 1.0 Hz  of experimental NMR data (approx. 6.0 - 7.5 Hz for ADP in water).
    

Protocol: Self-Validating Metadynamics Workflow

Standard Molecular Dynamics (MD) is insufficient for ADP validation because the barriers between the


 and 

basins (~5-8 kcal/mol) prevent frequent transitions on short timescales. Metadynamics is required to reconstruct the Free Energy Surface (FES).[1]
Step-by-Step Methodology
Phase 1: System Preparation
  • Topology Generation: Use tleap (AMBER) or psfgen (CHARMM).

    • Note: Terminate with ACE (Acetyl) and NME (N-methylamide) caps to prevent charged termini artifacts.

  • Solvation: Solvate in a cubic box of TIP3P or OPC water (12Å buffer).

    • Critical: Do not use implicit solvent for final validation; it fails to capture specific water-bridge stabilization of the

      
       state.
      
Phase 2: Equilibration
  • Minimization: 5000 steps steepest descent.

  • NVT: Heat to 300K over 100ps (Langevin thermostat).

  • NPT: Pressurize to 1 bar (Berendsen or Monte Carlo barostat).

Phase 3: Well-Tempered Metadynamics (The Core Experiment)

Use PLUMED or built-in MD engine features.

  • Collective Variables (CVs): Torsion

    
     and Torsion 
    
    
    
    .
  • Bias Factor: 6.0 - 10.0 (Ensures convergence without overfilling).

  • Gaussian Height: 0.5 kJ/mol.

  • Deposition Stride: Every 500 steps.

  • Simulation Length: 50 - 100 ns (Convergence is reached when the free energy difference between basins stabilizes).

Phase 4: Analysis
  • Sum Hills: Reconstruct the FES from the deposited Gaussians.

  • Reweighting: If calculating ensemble averages (like J-couplings), use the Torrie-Valleau reweighting method to recover the Boltzmann distribution from the biased simulation.

Visualization: The Validation Logic

The following diagram illustrates the decision logic for selecting and validating a model using ADP.

ADP_Validation_Workflow Start Start: Select Force Field Sim_Type Define Environment: Explicit Solvent (Water) Start->Sim_Type Method Enhanced Sampling: Well-Tempered Metadynamics Sim_Type->Method Avoid Vacuum Analysis Construct Free Energy Surface (FES) Method->Analysis CVs: Phi, Psi Check_Basins Check Basin Depths: Is P_II stable? Analysis->Check_Basins Check_NMR Calculate J-Couplings: Compare vs Experiment Check_Basins->Check_NMR If Basins Exist Decision_Fail FAIL: Recalibrate or Switch FF Check_Basins->Decision_Fail If Alpha-Helix overly dominant Decision_Pass PASS: Valid for IDPs/Peptides Check_NMR->Decision_Pass Error < 1.0 Hz Check_NMR->Decision_Fail Error > 1.0 Hz

Figure 1: The "Self-Validating" workflow. Note that vacuum simulations are excluded from the decision path for biological relevance.

References

  • Case, D. A., et al. (2019). The Amber Biomolecular Simulation Programs. University of California, San Francisco. Link

  • Huang, J., & MacKerell, A. D. (2013). CHARMM36 all-atom additive protein force field: Validation based on comparison to NMR data. Journal of Computational Chemistry.

  • Smith, J. S., et al. (2020). The ANI-1ccx and ANI-2x data sets, coupled-cluster and density functional theory properties for molecules. Scientific Data.[1][2][3][4][5]

  • Tian, C., et al. (2019). ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution. Journal of Chemical Theory and Computation.

  • Bussi, G., & Laio, A. (2020). Using metadynamics to explore complex free-energy landscapes.[1][6] Nature Reviews Physics.

  • Shi, Z., et al. (2005). The Role of Water in the Conformational Preferences of Alanine Dipeptide.[1][4][7] PNAS.

Sources

Safety Operating Guide

Navigating the Safe Handling of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate was not available at the time of this publication. The following guidance is synthesized from safety data for structurally similar compounds, including N-Boc protected amino acids and other carbamate derivatives. Researchers should treat this information as a baseline for safe practice and are encouraged to perform a thorough risk assessment before handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of related carbamate compounds and N-Boc protected amino acids, Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate should be handled as a substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a stringent approach to PPE is mandatory to minimize exposure.

Recommended Personal Protective Equipment:
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or holes before use.Prevents direct skin contact, a primary route of chemical exposure. Contaminated gloves should be disposed of properly.[2]
Eye and Face Protection Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[3]Protects against accidental splashes and airborne particles that could cause serious eye damage.
Skin and Body Protection A chemical-resistant lab coat or coveralls. Long-sleeved clothing is essential.Minimizes the risk of skin exposure. Standard cotton lab coats may not provide sufficient protection against chemical splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities, generating dust, or if work is not performed in a well-ventilated area such as a chemical fume hood.Protects against the inhalation of airborne particles or aerosols.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing the risks associated with handling Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate. The following step-by-step guide provides a framework for safe laboratory practices.

Pre-Handling Preparations:
  • Consult Safety Resources: Before beginning any work, review this guide and any available safety information for structurally similar compounds.

  • Designate a Work Area: All handling of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Assemble Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily accessible.

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are unobstructed and in proper working order.[1]

Handling the Compound:
  • Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use techniques that minimize the dispersal of powder.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3]

  • Weighing: If weighing the compound, do so within the fume hood or in a ventilated balance enclosure.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

Post-Handling Procedures:
  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, according to the disposal plan outlined in Section 4.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS/Safety Guide Review SDS/Safety Guide Designate Work Area (Fume Hood) Designate Work Area (Fume Hood) Review SDS/Safety Guide->Designate Work Area (Fume Hood) Proceed Assemble PPE & Equipment Assemble PPE & Equipment Designate Work Area (Fume Hood)->Assemble PPE & Equipment Proceed Check Emergency Equipment Check Emergency Equipment Assemble PPE & Equipment->Check Emergency Equipment Proceed Don PPE Don PPE Check Emergency Equipment->Don PPE Proceed Handle Compound (Minimize Dust) Handle Compound (Minimize Dust) Don PPE->Handle Compound (Minimize Dust) Proceed Weighing/Solution Prep Weighing/Solution Prep Handle Compound (Minimize Dust)->Weighing/Solution Prep Proceed Decontaminate Work Area Decontaminate Work Area Weighing/Solution Prep->Decontaminate Work Area Proceed Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Proceed Remove PPE Remove PPE Dispose of Waste->Remove PPE Proceed Wash Hands Wash Hands Remove PPE->Wash Hands Proceed

Caption: Safe handling workflow for Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:
  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][3]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill and Leak Procedures:
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal. Clean the spill area with appropriate solvent and then soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:
  • Segregation: Collect all waste containing the compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Professional Disposal: All chemical waste must be disposed of through a licensed and approved chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.[4]

  • Empty Containers: Decontaminate empty containers before disposal or recycling. Observe all label safeguards until containers are cleaned and destroyed.[4]

  • Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.

By adhering to these comprehensive safety guidelines, researchers can mitigate the potential risks associated with handling Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate and maintain a safe and productive laboratory environment.

References

  • Thermo Fisher Scientific. (2010). tert-Butyl carbamate - SAFETY DATA SHEET. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • precisionFDA. (n.d.). TERT-BUTYL N-(2-((METHYLSULFONYL)OXY)ETHYL)CARBAMATE. Retrieved from [Link]

Sources

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